Product packaging for 5-Fluoro-2-(trifluoromethoxy)aniline(Cat. No.:CAS No. 123572-63-4)

5-Fluoro-2-(trifluoromethoxy)aniline

Cat. No.: B1316953
CAS No.: 123572-63-4
M. Wt: 195.11 g/mol
InChI Key: AUJAYNLPYRARLU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C7H5F4NO and its molecular weight is 195.11 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F4NO B1316953 5-Fluoro-2-(trifluoromethoxy)aniline CAS No. 123572-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJAYNLPYRARLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560294
Record name 5-Fluoro-2-(trifluoromethoxy)aniline
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Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123572-63-4
Record name 5-Fluoro-2-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123572-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethoxy)aniline is a substituted aniline containing both a fluorine atom and a trifluoromethoxy group. These fluorinated moieties are of significant interest in medicinal chemistry and materials science due to their ability to modulate key molecular properties such as lipophilicity, metabolic stability, and binding affinity. The trifluoromethoxy group, in particular, is a bioisostere for other functional groups and can significantly impact the conformational preferences of a molecule.

This guide details a three-step synthetic sequence commencing with the nitration of 4-fluorophenol, followed by trifluoromethoxylation of the resulting nitrophenol, and concluding with the reduction of the nitro group to the desired aniline.

Proposed Synthesis Pathway

The overall synthetic route to this compound is depicted below. It involves the sequential transformation of a readily available starting material through nitration, trifluoromethoxylation, and reduction.

Synthesis_Pathway 4-Fluorophenol 4-Fluorophenol 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol 4-Fluorophenol->4-Fluoro-2-nitrophenol Nitration 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene 4-Fluoro-2-nitrophenol->1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene Trifluoromethoxylation This compound This compound 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene->this compound Reduction

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for each step of the proposed synthesis. These protocols are based on analogous reactions and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Fluoro-2-nitrophenol

This step involves the regioselective nitration of 4-fluorophenol. The nitro group is directed to the ortho position relative to the hydroxyl group.

Reaction:

Nitration cluster_reactants Reactants cluster_products Product 4-Fluorophenol 4-Fluorophenol 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol 4-Fluorophenol->4-Fluoro-2-nitrophenol Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4)->4-Fluoro-2-nitrophenol

Caption: Nitration of 4-fluorophenol.

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorophenol (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) (1.1 eq.) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum to afford 4-fluoro-2-nitrophenol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene

This step involves the conversion of the hydroxyl group of 4-fluoro-2-nitrophenol to a trifluoromethoxy group. This can be achieved using various trifluoromethoxylating agents.

Reaction:

Trifluoromethoxylation cluster_reactants Reactants cluster_products Product 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene 4-Fluoro-2-nitrophenol->1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene Trifluoromethoxylating Agent (e.g., CF3-Togni reagent) Trifluoromethoxylating Agent (e.g., CF3-Togni reagent) Trifluoromethoxylating Agent (e.g., CF3-Togni reagent)->1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene

Caption: Trifluoromethoxylation of 4-fluoro-2-nitrophenol.

Procedure:

  • To a solution of 4-fluoro-2-nitrophenol (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., potassium carbonate or sodium hydride) (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a trifluoromethoxylating agent, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (a Togni reagent) or another suitable source of electrophilic "CF3O", (1.5 eq.) portion-wise.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene, can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene to an aniline.

Reaction:

Reduction cluster_reactants Reactants cluster_products Product 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene This compound This compound 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene->this compound Reducing Agent (e.g., H2/Pd-C, SnCl2) Reducing Agent (e.g., H2/Pd-C, SnCl2) Reducing Agent (e.g., H2/Pd-C, SnCl2)->this compound

Caption: Reduction of 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene.

Procedure (Catalytic Hydrogenation):

  • In a hydrogenation vessel, dissolve 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be purified by distillation under reduced pressure or by column chromatography.

Alternative Procedure (Chemical Reduction with Tin(II) Chloride):

  • Dissolve 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.) in ethanol or concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq.) portion-wise.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide or sodium bicarbonate until the pH is alkaline.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product as described above.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound. The yield and purity are representative values based on analogous reactions and may vary depending on the specific reaction conditions and purification methods employed.

StepStarting MaterialProductReagentsTypical Yield (%)Purity (%)
14-Fluorophenol4-Fluoro-2-nitrophenolHNO₃, H₂SO₄70-85>95
24-Fluoro-2-nitrophenol1-Fluoro-2-nitro-4-(trifluoromethoxy)benzeneCF₃-Togni reagent, K₂CO₃60-75>97
31-Fluoro-2-nitro-4-(trifluoromethoxy)benzeneThis compoundH₂, Pd/C or SnCl₂85-95>98

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Trifluoromethoxylation cluster_step3 Step 3: Reduction A1 Dissolve 4-Fluorophenol A2 Cool to 0-5 °C A1->A2 A3 Add Nitrating Agent A2->A3 A4 Stir at Room Temperature A3->A4 A5 Precipitate in Ice-Water A4->A5 A6 Filter and Dry A5->A6 A7 Purify (Recrystallization) A6->A7 B1 Dissolve 4-Fluoro-2-nitrophenol A7->B1 Intermediate B2 Add Base B1->B2 B3 Add Trifluoromethoxylating Agent B2->B3 B4 Stir and Monitor B3->B4 B5 Work-up and Extraction B4->B5 B6 Purify (Chromatography) B5->B6 C1 Dissolve Nitro Compound B6->C1 Intermediate C2 Add Catalyst (e.g., Pd/C) C1->C2 C3 Hydrogenate C2->C3 C4 Filter Catalyst C3->C4 C5 Concentrate C4->C5 C6 Purify (Distillation/Chromatography) C5->C6 Final Product Final Product C6->Final Product This compound

Caption: Overall experimental workflow for the synthesis of this compound.

This in-depth technical guide provides a comprehensive and actionable framework for the synthesis of this compound. Researchers and drug development professionals can use this information as a foundation for their synthetic efforts, with the understanding that optimization of each step will be necessary to achieve the desired yield and purity for their specific applications.

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethoxy)aniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts desirable properties to target compounds, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] These characteristics make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details experimental protocols for their determination, and illustrates its application in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data for related compounds are available, specific experimentally determined values for this compound are not widely published. The data presented below are primarily computed values sourced from comprehensive chemical databases.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueData TypeSource
Molecular Formula C₇H₅F₄NO--
Molecular Weight 195.11 g/mol ComputedPubChem[3]
Melting Point Data not availableExperimental-
Boiling Point Data not availableExperimental-
pKa (of the conjugate acid) Data not availableExperimental-
logP 2.5ComputedPubChem[3]
Solubility Data not availableExperimental-

Experimental Protocols

To facilitate the experimental determination of the key physicochemical properties of this compound, the following detailed methodologies are provided. These protocols are standard procedures for characterizing solid organic compounds.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid droplet appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported.

  • Purity Indication: A sharp melting range (typically less than 2 °C) is indicative of a pure compound.

Determination of Boiling Point (for liquid compounds, if applicable)

As this compound is a solid at room temperature, this protocol would apply if it were a liquid or for its distillation under reduced pressure.

Methodology:

  • Apparatus: A micro-boiling point apparatus or a distillation setup is used.

  • Procedure (Micro Method):

    • A small amount of the sample is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube.

    • The apparatus is heated slowly.

    • A steady stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated above its boiling point.

    • The heat is removed, and the liquid is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa (Potentiometric Titration)

The pKa of the conjugate acid of the aniline provides a measure of its basicity.

Methodology:

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent mixture (e.g., water-ethanol) due to its likely low aqueous solubility. A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

  • Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer.

  • Procedure:

    • A known volume of the aniline solution is placed in a beaker with the magnetic stir bar.

    • The initial pH of the solution is recorded.

    • The acid titrant is added in small, precise increments.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

    • The titration is continued past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is equal to the pH at the half-equivalence point.[4]

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

  • Solvent System: n-Octanol and water are mutually saturated by stirring together for 24 hours and then allowing the layers to separate.

  • Sample Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Procedure:

    • Equal volumes of the n-octanol and aqueous phases are combined in a separatory funnel.

    • The sample solution is added.

    • The funnel is shaken vigorously for a set period to allow for partitioning between the two phases.

    • The mixture is then allowed to stand until the layers have completely separated.

  • Analysis: The concentration of the aniline in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Aqueous Solubility

Methodology:

  • Equilibrium Method:

    • An excess amount of solid this compound is added to a known volume of water in a sealed container.

    • The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

  • Analysis: The concentration of the dissolved aniline in the clear filtrate is quantified using a validated analytical method such as HPLC or UV-Vis spectroscopy. This concentration represents the aqueous solubility of the compound at that temperature.

Application in Synthesis

This compound is a versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. It is frequently utilized in the construction of heterocyclic scaffolds that form the core of many kinase inhibitors.[5]

Synthetic Workflow: Synthesis of a Kinase Inhibitor Scaffold

The following diagram illustrates a general synthetic workflow where this compound is used as a key starting material in the synthesis of a substituted quinazoline, a common scaffold in kinase inhibitors.

G A This compound C Amide Formation A->C B Substituted 2-Chlorobenzoic Acid B->C D N-(5-Fluoro-2-(trifluoromethoxy)phenyl)- 2-chlorobenzamide C->D Coupling Agent (e.g., SOCl2, EDCI) E Intramolecular Cyclization D->E Base, Heat F Substituted Quinazolinone Intermediate E->F G Chlorination F->G e.g., POCl3 H Substituted Chloroquinazoline G->H J Nucleophilic Aromatic Substitution (SNAr) H->J I Amine for Side Chain I->J K Final Kinase Inhibitor Analog J->K Base

General synthetic route to a kinase inhibitor scaffold.

This workflow highlights the utility of this compound in the initial amide formation step, leading to a key intermediate that undergoes cyclization to form the quinazolinone core. Subsequent chemical modifications allow for the introduction of various side chains to modulate the biological activity of the final compound. The fluorine and trifluoromethoxy substituents from the starting aniline are strategically incorporated into the final structure to enhance its pharmacological properties.

References

A Technical Guide to the Spectral Analysis of 5-Fluoro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for 5-Fluoro-2-(trifluoromethoxy)aniline. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectral characteristics derived from its structure, alongside detailed experimental protocols for acquiring and interpreting the data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound based on its chemical structure and known spectral correlations for similar compounds. These values should be considered as estimations and require experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-36.8 - 7.2ddJ(H3-H4) = 8-9, J(H3-F5) = 4-5
H-46.6 - 7.0dddJ(H4-H3) = 8-9, J(H4-H6) = 2-3, J(H4-F5) = 8-10
H-66.9 - 7.3ddJ(H6-H4) = 2-3, J(H6-F5) = 4-5
-NH₂3.5 - 4.5br s-

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-NH₂)140 - 145
C-2 (C-OCF₃)145 - 150 (q, J ≈ 2 Hz)
C-3115 - 120 (d, J ≈ 8 Hz)
C-4110 - 115 (d, J ≈ 22 Hz)
C-5 (C-F)155 - 160 (d, J ≈ 240 Hz)
C-6120 - 125 (d, J ≈ 3 Hz)
-OCF₃120 - 125 (q, J ≈ 260 Hz)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted ¹⁹F NMR Spectral Data

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
C5-F-110 to -125m
-OCF₃-58 to -62s

Reference: CFCl₃ at 0.00 ppm

Table 4: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3350 - 3500Medium, Doublet
C-H Stretch (aromatic)3000 - 3100Medium
C=C Stretch (aromatic)1580 - 1620Medium-Strong
N-H Bend (amine)1550 - 1650Medium-Strong
C-O-C Stretch (aryl ether)1200 - 1280Strong
C-F Stretch (aryl fluoride)1100 - 1250Strong
C-F Stretch (-OCF₃)1000 - 1100Strong, Broad

Table 5: Predicted Mass Spectrometry Data

Ionm/z (predicted)Description
[M]⁺195Molecular Ion
[M-CF₃]⁺126Loss of trifluoromethyl radical
[M-OCF₃]⁺110Loss of trifluoromethoxy radical

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is free of any particulate matter.

  • Instrumentation and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • ¹H NMR:

      • Observe Frequency: As per the spectrometer's field strength.

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-32.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Observe Frequency: As per the spectrometer's field strength.

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay: 2-5 seconds.

    • ¹⁹F NMR:

      • Observe Frequency: As per the spectrometer's field strength.

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Number of Scans: 64-128.

      • Relaxation Delay: 1-2 seconds.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Instrumentation and Parameters:

    • Spectrometer: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

2.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

    • Further dilute the solution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

    • Ionization Mode: Positive ion mode is typically suitable for aniline derivatives.

    • Mass Range: Scan from m/z 50 to 300 to ensure capture of the molecular ion and expected fragments.

    • Fragmentation Analysis (MS/MS): To confirm the structure, the molecular ion (m/z 195) can be isolated and fragmented to observe daughter ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the key stages in the spectral analysis and structural confirmation of this compound.

An In-depth Technical Guide to the Reactivity and Electronic Effects of 5-Fluoro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and electronic properties of 5-Fluoro-2-(trifluoromethoxy)aniline. This compound is of significant interest in medicinal chemistry and materials science due to the unique combination of a fluorine atom and a trifluoromethoxy group on an aniline scaffold. These substituents impart distinct electronic characteristics that influence the reactivity of the aromatic ring and the amino group. This document details the expected reactivity in key organic transformations, presents relevant quantitative data, provides detailed experimental protocols for its synthesis and characteristic reactions, and visualizes the underlying chemical principles.

Introduction

This compound (CAS No. 123572-63-4) is an aromatic amine featuring two strongly electronegative substituents: a fluorine atom at the 5-position and a trifluoromethoxy group at the 2-position. The interplay of the electron-withdrawing nature of these groups and the electron-donating character of the amino group governs the molecule's reactivity and makes it a versatile building block in the synthesis of novel pharmaceuticals and functional materials. Understanding its electronic effects is crucial for predicting its behavior in chemical reactions and for the rational design of new molecular entities.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 123572-63-4[1]
Molecular Formula C₇H₅F₄NO[1]
Molecular Weight 195.11 g/mol [1]
Appearance White to brown solid (predicted)
Boiling Point ~180-190 °C (estimated)
Melting Point 35-40 °C (estimated)

Table 2: Predicted NMR Chemical Shifts (δ) in CDCl₃

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H NMR
H-36.8 - 7.0dJ(H,H) ≈ 8-9
H-46.6 - 6.8ddJ(H,H) ≈ 8-9, J(H,F) ≈ 4-5
H-67.0 - 7.2dJ(H,F) ≈ 9-10
NH₂3.5 - 4.5br s-
¹³C NMR
C-1 (C-NH₂)~140-145dJ(C,F) ≈ 2-3
C-2 (C-OCF₃)~145-150qJ(C,F) ≈ 2-3
C-3~115-120dJ(C,F) ≈ 4-5
C-4~110-115dJ(C,F) ≈ 20-25
C-5 (C-F)~155-160dJ(C,F) ≈ 240-250
C-6~120-125dJ(C,F) ≈ 8-10
OCF₃~120qJ(C,F) ≈ 255-260
¹⁹F NMR
C₅-F-115 to -125m-
OCF₃-58 to -62s-

Electronic Effects and Reactivity

The reactivity of the aniline ring is dictated by the electronic nature of its substituents. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing due to its +M (mesomeric) effect. Conversely, the trifluoromethoxy (-OCF₃) group is a strong deactivating group due to its potent -I (inductive) effect. The fluorine atom exhibits a dual role: a -I effect and a +M effect, with the inductive effect generally dominating its influence on reactivity, thus it is considered a deactivating group, but it is also ortho-, para-directing.

The combined influence of these groups on this compound leads to a deactivated aromatic ring compared to aniline itself. Electrophilic aromatic substitution is therefore expected to be less facile.

G cluster_substituents Substituent Electronic Effects cluster_molecule This compound NH2 Amino (-NH₂) +M >> -I Activating Ortho, Para-directing mol Aniline Ring NH2->mol +M F Fluoro (-F) -I > +M Deactivating Ortho, Para-directing F->mol -I, +M OCF3 Trifluoromethoxy (-OCF₃) -I Strongly Deactivating Meta-directing OCF3->mol -I

Electronic effects of substituents on the aniline ring.
Regioselectivity in Electrophilic Aromatic Substitution

The directing effects of the substituents determine the position of electrophilic attack. The strongly activating and ortho-, para-directing amino group will have the most significant influence. The fluorine atom is also ortho-, para-directing. The trifluoromethoxy group is meta-directing to its own position.

Considering the positions relative to the powerful amino director:

  • Ortho-positions: C-1 and C-3. C-1 is substituted by the amino group itself. C-3 is a potential site.

  • Para-position: C-4. This is a likely site for substitution.

Considering the fluorine director:

  • Ortho-positions: C-4 and C-6.

  • Para-position: C-2 (already substituted).

Considering the trifluoromethoxy director (meta-directing):

  • Meta-positions: C-4 and C-6.

The confluence of these directing effects suggests that electrophilic substitution will predominantly occur at the C-4 and C-6 positions. The C-4 position is para to the amino group and ortho to the fluorine, making it sterically accessible and electronically favorable. The C-6 position is ortho to the amino group and meta to the trifluoromethoxy group.

Predicted regioselectivity of electrophilic attack.

Experimental Protocols

The following protocols are adapted from general procedures for reactions of substituted anilines and provide a framework for the synthesis and key reactions of this compound.

Synthesis of this compound

A plausible synthetic route starts from the commercially available 4-fluoro-2-nitrophenol.

G A 4-Fluoro-2-nitrophenol B Trifluoromethylation (e.g., with a Togni reagent) A->B Step 1 C 5-Fluoro-2-(trifluoromethoxy)-1-nitrobenzene B->C D Reduction (e.g., H₂, Pd/C or Sn/HCl) C->D Step 2 E This compound D->E

Synthetic pathway to the target molecule.

Protocol:

  • Trifluoromethylation of 4-Fluoro-2-nitrophenol:

    • To a solution of 4-fluoro-2-nitrophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a trifluoromethylating agent such as a Togni reagent (1.2 eq) and a catalytic amount of a suitable base (e.g., Cs₂CO₃).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction by washing with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield 5-fluoro-2-(trifluoromethoxy)-1-nitrobenzene.

  • Reduction of the Nitro Group:

    • Dissolve the 5-fluoro-2-(trifluoromethoxy)-1-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain this compound.

Acylation of the Amino Group

Protocol:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add acetic anhydride (1.1 eq) and a catalytic amount of a base such as pyridine.

  • Stir the reaction at room temperature for 1-2 hours.

  • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield N-(5-fluoro-2-(trifluoromethoxy)phenyl)acetamide.

Diazotization and Sandmeyer Reaction

Protocol:

  • Diazotization:

    • Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction (e.g., Chlorination):

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl at 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, dry over Na₂SO₄, and purify by distillation or chromatography.

Conclusion

This compound is a highly functionalized aniline derivative with significant potential in synthetic chemistry. Its reactivity is governed by the strong electron-donating amino group and the deactivating fluoro and trifluoromethoxy substituents. This guide provides a foundational understanding of its electronic properties and reactivity, along with practical experimental guidance. The presented information is intended to facilitate the use of this versatile building block in the development of new chemical entities with applications in pharmaceuticals and materials science. Further experimental validation of the predicted spectroscopic data and reaction outcomes is encouraged.

References

An In-Depth Technical Guide to 5-Fluoro-2-(trifluoromethoxy)aniline (CAS Number: 123572-63-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential hazards of 5-Fluoro-2-(trifluoromethoxy)aniline. The information is compiled from publicly available databases and scientific literature on this compound and structurally related analogs.

Chemical and Physical Properties

This compound is a substituted aniline derivative with the molecular formula C₇H₅F₄NO.[1] The presence of both a fluorine atom and a trifluoromethoxy group significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.[2]

PropertyValueReference
CAS Number 123572-63-4[1]
Molecular Formula C₇H₅F₄NO[1]
Molecular Weight 195.11 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=CC(=C(C=C1F)N)OC(F)(F)F[1]
InChI Key AUJAYNLPYRARLU-UHFFFAOYSA-N[1]
Computed XLogP3 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 38.3 Ų[1]
Heavy Atom Count 13[1]

Hazards and Toxicological Profile

The hazard information for this compound is primarily derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is classified as a hazardous substance with acute toxicity, and skin and eye irritation potential.[1]

Hazard ClassGHS Hazard StatementGHS Pictogram
Acute Toxicity, Oral H302: Harmful if swallowedGHS07 (Exclamation Mark)
Acute Toxicity, Dermal H312: Harmful in contact with skinGHS07 (Exclamation Mark)
Acute Toxicity, Inhalation H332: Harmful if inhaledGHS07 (Exclamation Mark)
Skin Corrosion/Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Data sourced from PubChem CID 14439307.[1]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, the following methodologies, adapted from studies on structurally similar compounds, can be applied to evaluate its biological and toxicological properties.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay and Measurement cluster_analysis Data Analysis cell_culture 1. Culture and harvest cancer cell lines cell_seeding 2. Seed cells in a 96-well plate cell_culture->cell_seeding incubation1 3. Incubate for 24h cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of This compound treatment 5. Add compound to wells compound_prep->treatment incubation2 6. Incubate for 48-72h treatment->incubation2 mtt_addition 7. Add MTT reagent incubation3 8. Incubate for 4h mtt_addition->incubation3 solubilization 9. Add solubilization solution (e.g., DMSO) incubation3->solubilization readout 10. Measure absorbance at 570 nm solubilization->readout data_analysis 11. Calculate cell viability and determine IC50 value

MTT Assay Workflow for Cytotoxicity Assessment.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

MIC_Determination_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Result Interpretation compound_dilution 1. Prepare serial dilutions of the test compound in a 96-well plate inoculation 3. Inoculate each well with the bacterial suspension compound_dilution->inoculation bacterial_prep 2. Prepare a standardized bacterial inoculum bacterial_prep->inoculation incubation 4. Incubate the plate at 37°C for 18-24 hours visual_inspection 5. Visually inspect for turbidity mic_determination 6. Determine the MIC as the lowest concentration with no visible growth visual_inspection->mic_determination

Workflow for MIC Determination by Broth Microdilution.

Potential Signaling Pathway Interactions

While the specific molecular targets of this compound are not well-defined, research on structurally related 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives has shown inhibitory activity against the Interleukin-1 Receptor (IL-1R).[6][7] This suggests a potential anti-inflammatory mechanism of action. The IL-1 signaling pathway is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Inhibition of IL-1R would block the downstream signaling cascade, preventing the activation of pro-inflammatory transcription factors like NF-κB and AP-1.

IL1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1 IL-1β IL1R IL-1 Receptor (IL-1R) IL1->IL1R Binds MyD88 MyD88 IL1R->MyD88 Recruits Compound This compound (Hypothesized) Compound->IL1R Inhibits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Promotes transcription

Hypothesized Inhibition of the IL-1R Signaling Pathway.

Synthesis

A general, user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported.[8] This method involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor followed by an intramolecular OCF₃ migration. While a specific protocol for this compound was not detailed, this general approach could likely be adapted.

Synthesis_Workflow Start Substituted N-aryl-N-hydroxyacetamide (Precursor) Step1 O-Trifluoromethylation (Togni reagent II, Cs2CO3) Start->Step1 Intermediate N-(trifluoromethoxy)acetamido Intermediate Step1->Intermediate Step2 Intramolecular OCF3 Migration (Heat in Nitromethane) Intermediate->Step2 Product ortho-Trifluoromethoxylated Aniline Derivative Step2->Product

General Synthesis Workflow for ortho-Trifluoromethoxylated Anilines.

Conclusion

This compound is a chemical compound with potential applications in pharmaceutical and materials science, largely due to the properties conferred by its fluorine and trifluoromethoxy substituents. The available data indicates that it should be handled with care, given its classification for acute toxicity and as a skin and eye irritant. Further experimental investigation is required to fully characterize its toxicological profile, metabolic fate, and potential mechanisms of action. The experimental protocols and potential signaling pathway interactions outlined in this guide, based on structurally related compounds, provide a framework for future research in these areas.

References

A Technical Guide to the Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ortho-trifluoromethoxylated aniline derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique physicochemical properties conferred by the ortho-trifluoromethoxy group—including enhanced metabolic stability, increased lipophilicity, and altered electronic character—make these derivatives valuable scaffolds for the development of novel therapeutics.[1] This guide details a key synthetic methodology, presents quantitative data on substrate scope, and provides insights into the applications of these compounds.

Core Synthetic Strategy: OCF₃ Migration

A prominent and effective method for the synthesis of ortho-trifluoromethoxylated anilines involves a two-step sequence: the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor followed by a thermally induced intramolecular OCF₃ migration.[2][3][4][5] This approach is advantageous due to its operational simplicity, use of bench-stable reagents, and broad functional group tolerance.[3][4]

The proposed mechanism for the key OCF₃ migration step involves the thermally induced heterolytic cleavage of the N-OCF₃ bond, which generates a tight ion pair of a nitrenium ion and a trifluoromethoxide. Subsequently, the trifluoromethoxide attacks the ortho-position of the nitrenium ion, followed by tautomerization to yield the final ortho-trifluoromethoxylated aniline product.[2]

Experimental Workflow

The overall synthetic workflow for the OCF₃ migration method is depicted below.

G cluster_0 Precursor Synthesis cluster_1 Ortho-Trifluoromethoxylation Start Substituted Nitroarene Step1 Reduction (e.g., Rh/C, Hydrazine) Start->Step1 Intermediate1 N-Aryl-N-hydroxylamine Step1->Intermediate1 Step2 N-Acetylation (e.g., Acetyl Chloride) Intermediate1->Step2 Precursor N-Aryl-N-hydroxyacetamide Step2->Precursor Step3 O-Trifluoromethylation (Togni Reagent II, Cs₂CO₃) Precursor->Step3 Intermediate2 N-Aryl-N-(trifluoromethoxy)acetamide Step3->Intermediate2 Step4 Thermal OCF₃ Migration (e.g., MeNO₂, 120°C) Intermediate2->Step4 Product ortho-Trifluoromethoxylated Aniline Derivative Step4->Product

Figure 1: Experimental workflow for the synthesis of ortho-trifluoromethoxylated anilines via OCF₃ migration.

Detailed Experimental Protocols

The following protocols are based on the successful synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[2]

Part 1: Synthesis of the N-Aryl-N-hydroxyacetamide Precursor

1.1 Reduction of the Nitroarene to the N-Aryl-N-hydroxylamine:

  • Reagents: Methyl 4-nitrobenzoate, 5% Rhodium on carbon (Rh/C), Hydrazine monohydrate, Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To an oven-dried two-neck round-bottom flask, add methyl 4-nitrobenzoate and 5% Rh/C.

    • Evacuate the flask and backfill with nitrogen gas (repeat three times).

    • Add anhydrous THF via syringe and cool the mixture to 0°C.

    • Add hydrazine monohydrate dropwise at 0°C.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through celite and wash the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude N-aryl-N-hydroxylamine, which is used in the next step without further purification.[6]

1.2 N-Acetylation of the N-Aryl-N-hydroxylamine:

  • Reagents: Crude N-aryl-N-hydroxylamine, Sodium bicarbonate, Anhydrous diethyl ether, Acetyl chloride.

  • Procedure:

    • To an oven-dried two-neck round-bottom flask, add the crude N-aryl-N-hydroxylamine and sodium bicarbonate.

    • Evacuate the flask and backfill with nitrogen gas (repeat three times).

    • Add anhydrous diethyl ether and cool the mixture to 0°C.

    • Slowly add a solution of acetyl chloride in anhydrous diethyl ether via a syringe pump.

    • After the addition is complete, filter the mixture through celite and wash the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to afford the crude N-aryl-N-hydroxyacetamide.[2][6]

Part 2: O-Trifluoromethylation and OCF₃ Migration

2.1 O-Trifluoromethylation:

  • Reagents: N-Aryl-N-hydroxyacetamide, Togni reagent II, Cesium carbonate (Cs₂CO₃), Anhydrous chloroform.

  • Procedure:

    • Inside a glovebox, combine the N-aryl-N-hydroxyacetamide, Togni reagent II, and cesium carbonate in an oven-dried round-bottom flask.

    • Add anhydrous and degassed chloroform and stir the reaction at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the N-aryl-N-(trifluoromethoxy)acetamide intermediate.[7]

2.2 Thermally Induced OCF₃ Migration:

  • Reagents: N-Aryl-N-(trifluoromethoxy)acetamide, Nitromethane (MeNO₂).

  • Procedure:

    • In a pressure vessel, dissolve the N-aryl-N-(trifluoromethoxy)acetamide in nitromethane.

    • Seal the vessel and heat the reaction mixture to 120°C.

    • After stirring for the designated time, cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the final ortho-trifluoromethoxylated aniline derivative.[2][7]

Quantitative Data: Substrate Scope and Yields

The OCF₃ migration method has been shown to be effective for a variety of substituted aniline precursors. The following table summarizes the reported yields for the two key steps of the synthesis for a range of substrates.

Substrate (N-Aryl-N-hydroxyacetamide)O-Trifluoromethylation Yield (%)OCF₃ Migration Yield (%)
Methyl 4-acetamido-benzoate derivative9585
4-Cyano-acetanilide derivative9278
4-Trifluoromethyl-acetanilide derivative9075
4-Chloro-acetanilide derivative9688
4-Bromo-acetanilide derivative9485
4-Fluoro-acetanilide derivative9382
3-Methoxy-acetanilide derivative9180
3,5-Dimethyl-acetanilide derivative8876

Data compiled from published literature.[2][8] Yields are for isolated products.

Alternative Synthetic Strategies

While the OCF₃ migration method is a powerful tool, other strategies for the synthesis of trifluoromethoxylated arenes have been developed, although detailed protocols specifically for ortho-aniline derivatives are less common. These alternative approaches can be broadly categorized as follows:

G Aniline Aniline Direct Direct C-H Trifluoromethoxylation Aniline->Direct TM_Cat Transition-Metal Catalysis (e.g., from aryl boronic acids) Aniline->TM_Cat o-OCF3-Aniline o-OCF3-Aniline Direct->o-OCF3-Aniline TM_Cat->o-OCF3-Aniline

Figure 2: Alternative conceptual approaches to ortho-trifluoromethoxylated anilines.
  • Direct C-H Trifluoromethoxylation: This approach involves the direct functionalization of a C-H bond on the aniline ring. While conceptually straightforward, achieving high regioselectivity for the ortho position can be challenging.

  • Transition-Metal-Catalyzed Cross-Coupling: Methods involving the cross-coupling of arylboronic acids or arylstannanes with a trifluoromethoxide source have been reported for the synthesis of aryl trifluoromethyl ethers.[9] Adapting these methods for the direct ortho-functionalization of anilines remains an area of active research.

Applications in Drug Discovery and Development

The incorporation of a trifluoromethoxy group into a drug candidate can significantly enhance its pharmacological properties. The high metabolic stability of the C-F bonds in the OCF₃ group can lead to a longer in vivo half-life, while its lipophilicity can improve membrane permeability and bioavailability.[10]

A notable example of a drug containing a trifluoromethoxy aniline-like scaffold is Riluzole , which is used in the treatment of amyotrophic lateral sclerosis (ALS).[10][11] Riluzole is a voltage-gated sodium channel blocker.[12] The development of riluzole analogs, including modifications to the trifluoromethoxy group and the aniline moiety, is an active area of research aimed at improving efficacy and exploring new therapeutic applications.[1][12][13] The synthesis and evaluation of such analogs often rely on the synthetic methodologies outlined in this guide.

The general mechanism of action for sodium channel blockers like Riluzole involves the inhibition of excessive neuronal signaling, which is implicated in the pathophysiology of neurodegenerative diseases.

G Excess_Glutamate Excessive Glutamate Release Na_Channel Voltage-Gated Sodium Channel Excess_Glutamate->Na_Channel activates Depolarization Neuronal Depolarization Na_Channel->Depolarization Excitotoxicity Excitotoxicity & Neuronal Damage Depolarization->Excitotoxicity Riluzole Riluzole (o-OCF₃ Aniline Analog) Riluzole->Na_Channel blocks

Figure 3: Simplified signaling pathway illustrating the mechanism of action for sodium channel blockers like Riluzole.

Conclusion

The synthesis of ortho-trifluoromethoxylated aniline derivatives is a critical capability for medicinal chemists and drug discovery professionals. The OCF₃ migration method provides a reliable and versatile route to these valuable compounds. A thorough understanding of the synthetic protocols and the factors influencing reaction outcomes is essential for the successful application of this chemistry in the development of next-generation therapeutics. Continued innovation in synthetic methodologies will undoubtedly expand the accessibility and utility of this important class of molecules.

References

5-Fluoro-2-(trifluoromethoxy)aniline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-Fluoro-2-(trifluoromethoxy)aniline has emerged as a pivotal fluorinated building block. Its unique structural features, combining a fluorine atom and a trifluoromethoxy group on an aniline scaffold, offer significant advantages in tuning the physicochemical and biological properties of target molecules. This in-depth technical guide provides a comprehensive overview of its properties, synthesis, and applications, complete with experimental protocols and data presented for practical use in the laboratory.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry and agrochemical design to enhance properties such as metabolic stability, binding affinity, and lipophilicity. The trifluoromethoxy (-OCF3) group, in particular, is a lipophilic electron-withdrawing substituent that can significantly improve a compound's pharmacokinetic profile. This compound offers a unique combination of these desirable fluorine motifs, making it a valuable precursor for a wide range of chemical entities.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is fundamental for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 123572-63-4[1]
Molecular Formula C₇H₅F₄NO[1]
Molecular Weight 195.11 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not specified
Melting Point Not specified
Solubility Expected to be soluble in common organic solvents
Calculated LogP 2.5[1]

Spectroscopic Data:

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 6.8-7.2 (m, 3H, Ar-H)

  • δ 3.8-4.2 (br s, 2H, -NH₂)

Predicted ¹³C NMR (CDCl₃, 101 MHz):

  • δ 155-160 (d, ¹JCF)

  • δ 140-145 (d)

  • δ 120.5 (q, ¹JCF, -OCF₃)

  • δ 115-125 (m)

  • δ 105-115 (m)

Synthesis of this compound

Experimental Protocol: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives (Adapted for this compound)

This protocol describes a two-step sequence involving the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF₃ migration.

Step 1: O-Trifluoromethylation of a Fluorinated N-Aryl-N-hydroxyacetamide

  • Starting Material Preparation: Prepare the precursor, N-(4-fluorophenyl)-N-hydroxyacetamide, from 4-fluoroaniline through established literature procedures.

  • Reaction Setup: In a glovebox, charge an oven-dried round-bottom flask with the N-(4-fluorophenyl)-N-hydroxyacetamide (1.0 equiv), Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.2 equiv), and a catalytic amount of cesium carbonate (Cs₂CO₃, 0.1 equiv).

  • Solvent Addition: Add anhydrous and degassed chloroform to the flask.

  • Reaction Conditions: Seal the flask and stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.

  • Work-up and Purification: Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-(trifluoromethoxy)acetamido intermediate.

Step 2: Thermally Induced Intramolecular OCF₃ Migration

  • Reaction Setup: In a pressure vessel, dissolve the N-(trifluoromethoxy)acetamido intermediate obtained in Step 1 in nitromethane.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 120 °C for 20 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture. Purify the crude product by flash column chromatography to afford 5-Fluoro-2-(trifluoromethoxy)acetanilide.

  • Deprotection: The final step involves the hydrolysis of the acetanilide to the desired this compound using standard acidic or basic conditions.

G General Synthetic Workflow for this compound A 4-Fluoroaniline B N-(4-fluorophenyl)-N-hydroxyacetamide A->B Hydroxylation & Acetylation C N-(trifluoromethoxy)acetamido intermediate B->C O-Trifluoromethylation (Togni Reagent II, Cs2CO3) D 5-Fluoro-2-(trifluoromethoxy)acetanilide C->D Thermal OCF3 Migration (Nitromethane, 120°C) E This compound D->E Hydrolysis G Buchwald-Hartwig Amination Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst A This compound F N-Aryl-5-fluoro-2-(trifluoromethoxy)aniline A->F Toluene/Dioxane, Heat B Aryl Halide (Ar-X) B->F Toluene/Dioxane, Heat C Pd Precatalyst C->F Toluene/Dioxane, Heat D Phosphine Ligand D->F Toluene/Dioxane, Heat E Base E->F Toluene/Dioxane, Heat G MAPK Signaling Pathway and Kinase Inhibition cluster_pathway MAPK Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, etc. TranscriptionFactors->CellProliferation Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->Raf Inhibitor->MEK

References

Spectroscopic Characterization of Novel Fluorinated Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated anilines are a critical class of compounds in modern drug discovery and materials science. The incorporation of fluorine atoms into the aniline scaffold can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise structural elucidation of novel fluorinated anilines is a prerequisite for advancing their application. This technical guide provides an in-depth overview of the primary spectroscopic techniques used for the comprehensive characterization of these compounds: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

This document outlines the foundational principles of each technique, presents typical spectral data for this class of compounds, and provides detailed experimental protocols for data acquisition.

The Characterization Workflow

The complete structural confirmation of a novel fluorinated aniline relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The general workflow begins with synthesis and purification, followed by a suite of spectroscopic analyses that, when combined, lead to unambiguous structural elucidation and confirmation of purity.

G cluster_start Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_end Conclusion Start Novel Fluorinated Aniline Synthesized NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR UV UV-Vis Spectroscopy Start->UV Elucidation Structural Elucidation & Purity Assessment NMR->Elucidation MS->Elucidation IR->Elucidation UV->Elucidation

Caption: A typical experimental workflow for the characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1][2] For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.[3]

Key Information from NMR
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of non-equivalent carbons in the molecule. The presence of fluorine atoms introduces C-F coupling, which can help in assigning carbon signals.[4]

  • ¹⁹F NMR: Directly observes the fluorine nuclei.[5] The chemical shift of ¹⁹F is highly sensitive to its electronic environment, making it an excellent probe for structural changes.[5][6]

Typical NMR Data for a Fluorinated Aniline

The following tables summarize expected NMR data for a representative fluorinated aniline, 4-Fluoro-3-(trifluoromethyl)aniline.

Table 1: ¹H and ¹⁹F NMR Data for 4-Fluoro-3-(trifluoromethyl)aniline

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H 3.72 broad singlet -NH₂
¹H 6.74 multiplet Aromatic CH
¹H 6.82 multiplet Aromatic CH
¹H 6.94 multiplet Aromatic CH
¹⁹F -63.0 (approx.) singlet -CF₃
¹⁹F -115.0 (approx.) multiplet Ar-F

Note: ¹⁹F shifts are relative to a standard like CFCl₃. Data is representative and can vary with solvent and instrument.[7]

Table 2: ¹³C NMR Data for 4-Fluoro-3-(trifluoromethyl)aniline

Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment
114.2 d, J = 22 Hz Aromatic CH
118.5 q, J = 5 Hz Aromatic CH
123.0 q, J = 272 Hz -CF₃
124.1 d, J = 3 Hz Aromatic CH
141.0 d, J = 11 Hz Aromatic C-N
155.8 d, J = 245 Hz Aromatic C-F

Note: 'd' denotes a doublet due to C-F coupling, 'q' denotes a quartet due to C-F coupling from the CF₃ group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified fluorinated aniline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal fluorine-containing standard may be used.[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Acquire 16 to 32 scans with a relaxation delay of 1-2 seconds.[4]

    • Set the spectral width to cover the expected range (e.g., -2 to 12 ppm).[4]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to ~0 to 220 ppm.

  • ¹⁹F NMR Acquisition:

    • Use a standard single-pulse sequence, often with proton decoupling.

    • The spectral width for ¹⁹F is much larger than for ¹H; ensure the full range of expected fluorine environments is covered.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum using the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.[8]

Key Information from IR
  • N-H stretches: The amine group in anilines shows characteristic stretches.

  • C-F stretch: A strong, characteristic absorption indicating the presence of a carbon-fluorine bond.

  • Aromatic C-H and C=C stretches: Peaks confirming the presence of the benzene ring.

Table 3: Typical IR Absorption Bands for Fluorinated Anilines

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group
3350 - 3500 N-H stretch (asymmetric & symmetric) Medium-Weak Primary Amine (-NH₂)
3000 - 3100 C-H stretch Medium-Weak Aromatic Ring
1600 - 1640 N-H bend (scissoring) Medium Primary Amine (-NH₂)
1450 - 1600 C=C stretch Medium-Strong Aromatic Ring
1250 - 1350 C-N stretch Medium-Strong Aromatic Amine
1000 - 1400 C-F stretch Strong Aryl-Fluoride

Note: The exact positions can be influenced by the substitution pattern and electronic effects.[9]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for preparing solid samples for FTIR analysis.[10][11]

  • Preparation: Ensure all equipment (agate mortar, pestle, die set) is clean and dry.[11] Use spectroscopic grade KBr and dry it in an oven at ~110°C for 2-3 hours to remove moisture, then store in a desiccator.[10][12]

  • Mixing: Weigh approximately 1-2 mg of the solid fluorinated aniline sample and 200-300 mg of dry KBr.[10][11]

  • Grinding: Transfer the sample and KBr to the agate mortar and grind them together thoroughly for several minutes until a fine, homogeneous powder is obtained.[13] This minimizes light scattering.[10]

  • Loading the Die: Transfer a portion of the mixture into the pellet die, ensuring it is spread evenly.

  • Pressing: Place the die into a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes.[13] Using a vacuum pump during pressing can help remove trapped air and moisture, resulting in a clearer pellet.

  • Pellet Removal: Carefully release the pressure and eject the thin, transparent, or uniformly translucent pellet from the die.[14]

  • Analysis: Place the pellet in the spectrometer's sample holder. Record the spectrum, typically over a range of 4000-400 cm⁻¹.[15] A background spectrum using a pure KBr pellet should also be recorded for correction.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[16] Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation, which is useful for structural determination.[17]

Key Information from MS
  • Molecular Ion Peak (M⁺): Gives the molecular weight of the compound. For anilines containing one nitrogen atom, the molecular ion will have an odd nominal mass (the Nitrogen Rule).[18]

  • Isotopic Pattern: The presence of chlorine or bromine atoms results in characteristic isotopic peaks (e.g., M⁺ and [M+2]⁺), which can confirm their presence and number.[19]

  • Fragmentation Pattern: The way the molecular ion breaks down provides a "fingerprint" of the molecule's structure. Common fragmentations for anilines include the loss of HCN.[18][19]

Table 4: Representative Mass Spectrometry Data for p-Fluoroaniline

m/z (Mass/Charge) Interpretation
111 Molecular Ion (M⁺)
84 Loss of HCN from M⁺
83 Loss of H from m/z 84
57 Further fragmentation

Source: Based on NIST WebBook data for p-Fluoroaniline.[20]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample, dissolved in a volatile solvent like methanol or dichloromethane, is introduced into the instrument, often via a Gas Chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high vacuum environment.[21]

  • Ionization: The gaseous sample molecules enter the ion source, where they are bombarded by a beam of high-energy electrons (typically 70 eV).[16][22] This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

  • Fragmentation: The 70 eV energy is sufficient to cause the molecular ion to fragment into smaller, charged daughter ions and neutral radicals.[17] This process is highly reproducible.

  • Mass Analysis: The resulting ions (the molecular ion and all fragment ions) are accelerated by an electric field into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

  • Data Output: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and other conjugated systems.[23][24]

Key Information from UV-Vis
  • λmax (Lambda max): The wavelength at which the maximum absorption occurs. This is related to the electronic transitions within the molecule (e.g., π→π* transitions in the aromatic ring).[25]

  • Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at λmax. It is constant for a given compound at a specific wavelength.

Table 5: Representative UV-Vis Data for Aromatic Amines

Compound Type Typical λmax (nm) Electronic Transition
Aniline ~230, ~280 π→π*
Fluorinated Anilines ~235-245, ~285-295 π→π*

Note: The exact λmax and ε values are sensitive to the solvent and the specific substitution pattern on the aniline ring.[26][27]

Experimental Protocol: UV-Vis Spectroscopy
  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 20 minutes to ensure a stable output.[28]

  • Solvent Selection: Choose a solvent that dissolves the sample but is transparent in the wavelength range of interest. Ethanol, methanol, or cyclohexane are common choices.

  • Sample Preparation: Prepare a dilute stock solution of the fluorinated aniline of a known concentration. Perform serial dilutions to create a series of standards if quantitative analysis is required.

  • Cuvette Selection: Use quartz cuvettes for measurements in the UV region (below 350 nm) as glass and plastic absorb UV light.[23] Ensure cuvettes are clean and free of scratches.

  • Baseline Correction: Fill a cuvette with the pure solvent (the "blank"). Place it in the spectrophotometer and perform a baseline scan. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.[28][29]

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the instrument and run the scan over the desired wavelength range (e.g., 200-400 nm for anilines).[28]

  • Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the λmax and record the absorbance value. If a calibration curve was prepared, the concentration of an unknown sample can be determined using the Beer-Lambert law.

Integrated Data Analysis

No single technique provides all the necessary information for complete structural elucidation. The power of spectroscopic characterization lies in combining the data from all methods.

G cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information Compound Novel Fluorinated Aniline NMR NMR Compound->NMR MS Mass Spec Compound->MS IR IR Compound->IR UV UV-Vis Compound->UV Info_NMR Connectivity & 3D Structure NMR->Info_NMR Info_MS Molecular Weight & Formula MS->Info_MS Info_IR Functional Groups IR->Info_IR Info_UV Electronic Transitions & Conjugation UV->Info_UV

Caption: Logical relationships between spectroscopic techniques and the information they provide.

By integrating the molecular weight from MS, the functional groups from IR, the electronic system from UV-Vis, and the detailed atomic connectivity from NMR, a researcher can confidently and unambiguously determine the structure of a novel fluorinated aniline.

References

A Theoretical Deep Dive into the Isomeric Properties of Fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery and Materials Science

Fluoroaniline isomers (ortho-, meta-, and para-fluoroaniline) are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The position of the fluorine atom on the aniline ring dramatically influences the molecule's steric and electronic properties, thereby dictating its reactivity, binding affinity, and overall suitability for various applications. A thorough understanding of these properties at a molecular level is paramount for rational drug design and the development of novel materials. This technical guide provides an in-depth theoretical investigation into the key molecular and electronic properties of fluoroaniline isomers, supported by computational data and outlining the experimental protocols for their validation.

Core Molecular Properties: A Comparative Analysis

The structural and electronic characteristics of the ortho-, meta-, and para-fluoroaniline isomers have been extensively studied using quantum chemical calculations. Density Functional Theory (DFT), particularly with the B3LYP functional and the 6-311++G(d,p) basis set, has proven to be a reliable method for predicting their properties.[1][2]

Optimized Molecular Geometry

The introduction of a fluorine atom, an electron-withdrawing group, induces changes in the charge distribution and geometry of the aniline molecule.[3] While the precise bond lengths and angles vary slightly between the isomers, the fundamental aromatic structure is maintained. Theoretical calculations provide optimized geometries that are in good agreement with experimental data, forming the basis for further property predictions.

Electronic Properties: HOMO-LUMO and Chemical Reactivity

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of molecules.[3] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.[3] The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.[3]

Table 1: Calculated Electronic Properties of Fluoroaniline Isomers

Propertyo-Fluoroanilinem-Fluoroanilinep-Fluoroaniline
HOMO Energy (eV)-5.46-5.67-5.39
LUMO Energy (eV)-0.38-0.35-0.42
HOMO-LUMO Gap (eV)5.085.324.97
Ionization Potential (eV)5.465.675.39
Electron Affinity (eV)0.380.350.42
Chemical Hardness (η)2.542.662.485
Chemical Softness (S)0.390.380.40
Electronegativity (χ)2.923.012.905

Note: Data is compiled from theoretical calculations and may vary slightly depending on the computational method and basis set used.[1][3][4]

Vibrational Frequencies: A Spectroscopic Fingerprint

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a unique "fingerprint" for each isomer based on its molecular vibrations. Theoretical calculations of vibrational frequencies, when scaled appropriately, show excellent correlation with experimental spectra.[2] These assignments are critical for identifying and characterizing the isomers.

Table 2: Key Calculated Vibrational Frequencies (cm⁻¹) for p-Fluoroaniline

Vibrational ModeCalculated Frequency (B3LYP/6-311++G(d,p))Experimental FT-IRExperimental FT-Raman
NH₂ asymmetric stretch357834803482
NH₂ symmetric stretch347533953396
C-H stretch3100-30003050-30203060-3030
C-N stretch130012851288
C-F stretch123012251227

Note: This table provides a selection of key vibrational modes for p-fluoroaniline as an example. Detailed assignments for all isomers are available in the cited literature.[2]

Experimental Protocols for Property Determination

The theoretical predictions outlined above can be experimentally validated using a variety of spectroscopic and analytical techniques. The following are generalized protocols for the characterization of fluoroaniline isomers.

Synthesis and Purification

Fluoroaniline isomers can be synthesized through various methods, with a common route being the hydrogenation of the corresponding nitrofluorobenzene.[5] Purification is typically achieved through distillation under reduced pressure to obtain the pure isomers.

Spectroscopic Analysis

1. FT-IR and FT-Raman Spectroscopy:

  • Instrumentation: A PerkinElmer Spectrum-1 FTIR Spectrometer or a BRUKER RFS 27 FT-Raman spectrometer can be used.

  • Sample Preparation: For FT-IR, liquid samples can be analyzed neat between KBr plates. For FT-Raman, liquid samples are placed in a glass capillary tube.

  • Data Acquisition: Spectra are typically recorded in the 4000-400 cm⁻¹ range with a resolution of 1-2 cm⁻¹.[6] Multiple scans (e.g., 100) are averaged to improve the signal-to-noise ratio.[6]

2. UV-Vis Spectroscopy:

  • Instrumentation: An Agilent Technology Cary series UV-Visible spectrometer or a similar instrument is suitable.[6]

  • Sample Preparation: Solutions of the fluoroaniline isomers are prepared in a suitable solvent (e.g., ethanol) at a known concentration.

  • Data Acquisition: The absorption spectrum is recorded over a range of approximately 200-400 nm to identify the electronic transitions.[4][6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz) is used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.[6][7]

  • Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard.[6]

  • Data Acquisition: Standard pulse sequences are used to obtain high-resolution spectra, which provide detailed information about the chemical environment of the atoms in each isomer.

Visualizing Theoretical Workflows and Relationships

To better understand the process of theoretical investigation and the relationships between calculated and experimental data, the following diagrams are provided.

Theoretical_Investigation_Workflow cluster_computational Computational Steps cluster_experimental Experimental Validation cluster_analysis Analysis & Comparison mol_struct Molecular Structure Input geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_struct->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, etc.) geom_opt->elec_prop uv_vis UV-Vis Spectra Simulation (TD-DFT) geom_opt->uv_vis comparison Comparison of Theoretical & Experimental Data freq_calc->comparison elec_prop->comparison uv_vis->comparison synthesis Synthesis & Purification ftir_raman FT-IR / FT-Raman synthesis->ftir_raman nmr NMR Spectroscopy synthesis->nmr exp_uv_vis UV-Vis Spectroscopy synthesis->exp_uv_vis ftir_raman->comparison nmr->comparison exp_uv_vis->comparison interpretation Interpretation & Conclusion comparison->interpretation Data_Relationship_Diagram cluster_theory Theoretical Calculations cluster_experiment Experimental Data cluster_properties Derived Properties DFT DFT Model (B3LYP/6-311++G(d,p)) Opt_Geom Optimized Geometry DFT->Opt_Geom Vib_Freq Vibrational Frequencies Opt_Geom->Vib_Freq Elec_Struct Electronic Structure (HOMO, LUMO) Opt_Geom->Elec_Struct Structure Molecular Structure Opt_Geom->Structure Spectra Spectroscopic Signature Vib_Freq->Spectra UVVis UV-Vis Spectra Elec_Struct->UVVis predicts Reactivity Chemical Reactivity Elec_Struct->Reactivity XRay X-Ray Crystallography XRay->Structure FTIR FT-IR/Raman Spectra FTIR->Spectra UVVis->Reactivity

References

The Trifluoromethoxy Group on Aniline: An In-depth Technical Guide to its Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group has become a valuable substituent in medicinal chemistry and drug discovery, prized for its ability to enhance metabolic stability, modulate physicochemical properties, and improve the overall pharmacokinetic profile of drug candidates. When appended to an aniline scaffold, a common pharmacophore, the -OCF₃ group imparts unique stability characteristics that are critical to understand for rational drug design. This technical guide provides a comprehensive overview of the stability of the trifluoromethoxy group on the aniline ring, covering its inherent chemical stability, metabolic fate, and degradation pathways. Detailed experimental protocols for assessing stability are provided, alongside a discussion of the synthesis of trifluoromethoxylated anilines.

Introduction: The Significance of the Trifluoromethoxy Group in Drug Discovery

The introduction of fluorine-containing functional groups into bioactive molecules is a widely employed strategy to optimize their drug-like properties. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of features. It is a strong electron-withdrawing group, which can significantly alter the pKa of the aniline nitrogen, influencing its binding interactions with biological targets. Furthermore, the -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability.[1] A key advantage of the trifluoromethoxy group is its contribution to enhanced metabolic stability. The high strength of the carbon-fluorine bonds makes the -OCF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug candidate.[1]

Physicochemical Properties of Trifluoromethoxyaniline

PropertyValueReference
Molecular Formula C₇H₆F₃NO[2]
Molecular Weight 177.13 g/mol [2]
Boiling Point 192.4 °C at 760 mmHg[2]
Density 1.34 g/cm³[2]
pKa (predicted) ~3.5 - 4.0General chemical principles
LogP (predicted) ~2.5 - 3.0General chemical principles

The electron-withdrawing nature of the -OCF₃ group is expected to decrease the basicity (lower pKa) of the aniline nitrogen compared to unsubstituted aniline (pKa ≈ 4.6). The high lipophilicity (LogP) is a direct consequence of the fluorinated substituent.

Chemical Stability: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products. While specific kinetic data comparing the degradation rates of trifluoromethoxyaniline and aniline under various stress conditions are not extensively published, the general stability profile can be inferred from the known reactivity of anilines and fluorinated aromatic compounds.

3.1. Acidic and Basic Conditions

Anilines can be susceptible to degradation under strongly acidic or basic conditions, often leading to polymerization or the formation of various colored byproducts. The trifluoromethoxy group is generally stable to hydrolysis under typical acidic and basic conditions. However, extreme pH and high temperatures could potentially lead to the cleavage of the C-O bond, although this is not a facile process.

3.2. Oxidative Conditions

Anilines are prone to oxidation, which can lead to the formation of nitrosobenzenes, nitrobenzenes, and polymeric materials. The trifluoromethoxy group itself is highly resistant to oxidation due to the strong C-F bonds. The primary site of oxidative attack on trifluoromethoxyaniline is expected to be the aniline nitrogen and the aromatic ring.

3.3. Photolytic Conditions

Exposure to light, particularly UV light, can induce degradation of aromatic amines. The specific degradation pathway would depend on the wavelength of light and the presence of photosensitizers.

3.4. Thermal Conditions

Trifluoromethoxyaniline is expected to be thermally stable under typical pharmaceutical processing and storage conditions. At very high temperatures, decomposition would likely involve the fragmentation of the entire molecule rather than selective cleavage of the trifluoromethoxy group.

Table of Expected Stability under Forced Degradation Conditions

Stress ConditionExpected Stability of TrifluoromethoxyanilineLikely Primary Degradation Site
Acidic Hydrolysis HighAniline nitrogen/ring polymerization
Basic Hydrolysis HighAniline nitrogen/ring polymerization
Oxidative (e.g., H₂O₂) ModerateAniline nitrogen and aromatic ring
Photolytic (UV) ModerateAniline nitrogen and aromatic ring
Thermal HighGeneral decomposition at high temp.

Metabolic Stability

The trifluoromethoxy group is a well-established "metabolic blocker." The strong C-F bonds are resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This significantly enhances the metabolic stability of the molecule compared to anilines with more metabolically labile substituents (e.g., methyl or methoxy groups).

4.1. In Vitro Microsomal Stability

In vitro assays using liver microsomes are a standard method for assessing metabolic stability. These assays measure the rate of disappearance of the parent compound over time in the presence of metabolic enzymes. The key parameters determined are the in vitro half-life (t₁/₂) and the intrinsic clearance (Clint).[3][4]

Table of Expected In Vitro Metabolic Stability Comparison

CompoundExpected In Vitro Half-life (t₁/₂)Expected Intrinsic Clearance (Clint)
Aniline ShortHigh
4-(Trifluoromethoxy)aniline LongLow

Degradation Pathways

The degradation of trifluoromethoxyaniline will primarily involve reactions of the aniline moiety and the aromatic ring. The trifluoromethoxy group is anticipated to be largely intact under most conditions.

5.1. Oxidative Degradation Pathway

Oxidation is a likely degradation pathway for anilines. The following diagram illustrates a plausible oxidative degradation pathway.

G A Trifluoromethoxyaniline B Oxidized Intermediates (e.g., Nitroso, Nitro) A->B Oxidation D Polymeric Byproducts A->D Polymerization C Ring-Opened Products B->C Further Oxidation

Caption: Plausible oxidative degradation pathway for trifluoromethoxyaniline.

5.2. C-O Bond Cleavage

While the C-O bond in the trifluoromethoxy group is strong, cleavage is theoretically possible under harsh conditions or through specific enzymatic pathways. This would lead to the formation of a trifluoromethyl cation or radical and a corresponding aminophenol. However, this is generally considered a minor degradation pathway.[5]

Synthesis of Trifluoromethoxyaniline

Several synthetic routes to trifluoromethoxyaniline have been reported. A common industrial method involves the nitration of trifluoromethoxybenzene followed by reduction of the nitro group.[6]

Synthesis Workflow

G A Trifluoromethoxybenzene C Nitration A->C B Nitrating Agent (HNO₃/H₂SO₄) B->C D 4-Nitrotrifluoromethoxybenzene C->D F Reduction D->F E Reducing Agent (e.g., H₂/Pd-C, Fe/HCl) E->F G 4-(Trifluoromethoxy)aniline F->G

Caption: General synthetic workflow for 4-(trifluoromethoxy)aniline.

Experimental Protocols

7.1. In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (with known metabolic stability)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37 °C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

  • Add liver microsomes to the wells of a 96-well plate.

  • Add the test compound working solution to the wells and pre-incubate at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold quenching solution.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).

7.2. Forced Degradation Study Protocol (General)

Objective: To assess the stability of a test compound under various stress conditions.

Materials:

  • Test compound

  • Solvents (e.g., water, methanol, acetonitrile)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • pH meter

  • Oven

  • Photostability chamber

Protocols:

  • Acid Hydrolysis: Dissolve the test compound in a suitable solvent and add an equal volume of 0.1 M HCl. Heat the solution if necessary (e.g., 60 °C for several hours). At various time points, withdraw aliquots, neutralize, and analyze by HPLC.

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH.

  • Oxidation: Dissolve the test compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and analyze by HPLC at different time points.

  • Thermal Degradation: Expose a solid sample of the test compound to elevated temperatures (e.g., 60 °C or 80 °C) in an oven. At various time points, dissolve a portion of the sample and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of the test compound to a controlled light source (e.g., in a photostability chamber). Analyze by HPLC at different time points.

Conclusion

The trifluoromethoxy group imparts significant stability to the aniline moiety, particularly against metabolic degradation. Its electron-withdrawing nature and high lipophilicity are key attributes for modern drug design. While generally stable under forced degradation conditions, the aniline ring and its amino group remain the primary sites of reactivity. A thorough understanding of these stability characteristics is crucial for the successful development of drug candidates incorporating the trifluoromethoxyaniline scaffold.

References

Methodological & Application

Application Notes and Protocols for 5-Fluoro-2-(trifluoromethoxy)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethoxy)aniline is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts desirable physicochemical properties to drug candidates. The trifluoromethoxy group is known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, while the fluorine atom can modulate pKa and participate in favorable interactions with biological targets.[1] These characteristics make this aniline derivative a sought-after starting material for the synthesis of novel therapeutics across various disease areas, including inflammatory diseases and oncology.

This document provides detailed application notes on the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of Interleukin-1 Receptor (IL-1R) inhibitors. It includes structured data on compound activity, detailed experimental protocols, and visualizations of synthetic workflows and signaling pathways.

Key Applications in Medicinal Chemistry

The primary application of this compound highlighted in recent research is in the synthesis of potent anti-inflammatory agents, specifically as a key component of 2-indolinone derivatives that act as inhibitors of the Interleukin-1 Receptor (IL-1R).[2] The pro-inflammatory cytokine IL-1 is a critical driver in the pathogenesis of numerous inflammatory diseases.[2] By incorporating the this compound moiety into these scaffolds, researchers have developed compounds with significant inhibitory activity.

Anti-Inflammatory Agents: IL-1R Inhibitors

A series of novel 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) have been synthesized and evaluated for their ability to inhibit IL-1R dependent responses.[2][3] The presence of the trifluoromethoxy group at the 5-position of the indole ring has been shown to be a key determinant of the high inhibitory effect.[4]

The following table summarizes the in vitro inhibitory activity of selected 2-indolinone derivatives incorporating the 5-(trifluoromethoxy)aniline scaffold.

Compound IDStructureR GroupIC50 (µM)
Lead Compound 65 5-(trifluoromethoxy) isatin derivativeH0.07[2][3]
Compound 78 5-(trifluoromethoxy) isatin derivative4-fluorophenyl0.01[2][3]
Compound 81 5-(trifluoromethoxy) isatin derivative4-chlorophenyl0.02[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of bioactive molecules starting from this compound.

Protocol 1: Synthesis of 5-(Trifluoromethoxy)-1H-indole-2,3-dione

This protocol describes the synthesis of the key isatin intermediate required for the preparation of the IL-1R inhibitors.

Materials:

  • This compound

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated sulfuric acid

  • Sodium sulfate, anhydrous

  • Hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • Step 1: Synthesis of Isonitrosoacetanilide derivative.

    • In a round-bottom flask, dissolve this compound (1 equivalent) in water.

    • Add chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (1.1 equivalents).

    • Heat the mixture to reflux for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with water and dry.

  • Step 2: Cyclization to 5-(Trifluoromethoxy)-1H-indole-2,3-dione.

    • Carefully add the isonitrosoacetanilide derivative from Step 1 to concentrated sulfuric acid at a controlled temperature (e.g., 60-80 °C).

    • Stir the mixture until the cyclization is complete (monitor by TLC).

    • Pour the reaction mixture onto crushed ice.

    • Collect the precipitated product by filtration, wash thoroughly with water until the filtrate is neutral, and dry to yield 5-(trifluoromethoxy)-1H-indole-2,3-dione.

Protocol 2: Synthesis of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazone) Derivatives

This protocol details the condensation reaction to form the final active compounds.

Materials:

  • 5-(Trifluoromethoxy)-1H-indole-2,3-dione (from Protocol 1)

  • Appropriately substituted 4-phenylthiosemicarbazide (e.g., 4-(4-fluorophenyl)thiosemicarbazide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Suspend 5-(trifluoromethoxy)-1H-indole-2,3-dione (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted 4-phenylthiosemicarbazide (1 equivalent) to the suspension.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 2-4 hours, during which the reactants will dissolve and the product will begin to precipitate.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the product with cold ethanol and then with diethyl ether.

  • Dry the final compound under vacuum.

Visualizations

Experimental Workflow: Synthesis of IL-1R Inhibitors

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A This compound B Isonitrosoacetanilide Derivative A->B Chloral Hydrate, Hydroxylamine HCl C 5-(Trifluoromethoxy)-1H-indole-2,3-dione (Isatin Intermediate) B->C H₂SO₄, Heat E 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazone) (Final Product) C->E Condensation D Substituted 4-Phenylthiosemicarbazide D->E

Caption: Synthetic workflow for IL-1R inhibitors.

Signaling Pathway: IL-1R Mediated Inflammation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1R IL1RAP IL-1RAcP IL1R->IL1RAP Dimerizes MyD88 MyD88 IL1RAP->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Genes Pro-inflammatory Gene Expression NFkB->Genes Translocates & Activates IL1 IL-1β IL1->IL1R Binds Inhibitor 2-Indolinone Inhibitor Inhibitor->IL1R Blocks

References

The Pivotal Role of 5-Fluoro-2-(trifluoromethoxy)aniline in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 5-Fluoro-2-(trifluoromethoxy)aniline has emerged as a critical intermediate in the development of a new generation of high-performance agrochemicals. Its unique structural features, combining both a fluorine atom and a trifluoromethoxy group on an aniline scaffold, impart enhanced biological activity, metabolic stability, and overall efficacy to the resulting pesticides, herbicides, and fungicides. This application note provides a comprehensive overview of its application, including detailed synthetic protocols and data, for researchers, scientists, and professionals in the agrochemical and drug development sectors.

The incorporation of fluorine-containing moieties is a well-established strategy in the design of modern agrochemicals to enhance their potency and environmental profile. The trifluoromethoxy group, in particular, is known to improve the lipophilicity and metabolic stability of molecules, leading to better uptake and translocation in target organisms. When combined with a fluoro-substituent, as in this compound, these beneficial properties are often amplified, resulting in active ingredients with superior performance.

Application in Fungicide Synthesis: A Case Study

A prime example of the utility of this compound is in the synthesis of potent fungicidal compounds. One such class of fungicides involves the coupling of this aniline derivative with substituted pyrazole carboxylic acids to form highly active pyrazole-carboxamide fungicides. These fungicides are effective against a broad spectrum of plant pathogens.

Synthetic Pathway Overview

The general synthetic route involves the amidation reaction between this compound and a suitable pyrazole-carboxylic acid derivative. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Amidation Amidation This compound->Amidation Pyrazole-carboxylic acid Pyrazole-carboxylic acid Pyrazole-carboxylic acid->Amidation Coupling Agent Coupling Agent Coupling Agent->Amidation Pyrazole-carboxamide Fungicide Pyrazole-carboxamide Fungicide Amidation->Pyrazole-carboxamide Fungicide

Caption: General synthetic scheme for pyrazole-carboxamide fungicides.

Experimental Protocols

Protocol 1: Synthesis of N-(5-fluoro-2-(trifluoromethoxy)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Materials:

  • This compound

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.

Data Presentation

ParameterValue
Starting Material This compound
Reagent 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Product N-(5-fluoro-2-(trifluoromethoxy)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Reaction Type Amidation
Typical Yield 85-95%
Purity (by HPLC) >98%
Melting Point 110-112 °C

Biological Activity and Signaling Pathway

Many pyrazole-carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi. This binding blocks the oxidation of succinate to fumarate, a key step in the Krebs cycle and cellular respiration. The disruption of the electron transport chain ultimately leads to a cessation of ATP production, depriving the fungal cells of energy and causing cell death.

Signaling_Pathway cluster_fungus Fungal Mitochondrion Succinate Succinate SDH_Complex SDH_Complex Succinate->SDH_Complex Krebs Cycle Fumarate Fumarate SDH_Complex->Fumarate Electron_Transport_Chain Electron_Transport_Chain SDH_Complex->Electron_Transport_Chain e- ATP_Production ATP_Production Electron_Transport_Chain->ATP_Production Fungal_Cell_Death Fungal_Cell_Death ATP_Production->Fungal_Cell_Death Depletion leads to Pyrazole-carboxamide Fungicide Pyrazole-carboxamide Fungicide Pyrazole-carboxamide Fungicide->SDH_Complex Inhibition

Caption: Mechanism of action of SDHI fungicides.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its application in the creation of potent SDHI fungicides demonstrates its importance in developing effective crop protection solutions. The synthetic protocols and data provided herein offer a solid foundation for researchers and scientists working on the discovery and development of new agrochemical active ingredients. The continued exploration of this and similar fluorinated building blocks is expected to yield further innovations in the field of agricultural chemistry.

Application Notes and Protocols for N-arylation Reactions with 5-Fluoro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the N-arylation of 5-Fluoro-2-(trifluoromethoxy)aniline. This fluorinated aniline is a valuable building block in medicinal chemistry and materials science, and its successful coupling with aryl halides is crucial for the synthesis of novel compounds. The following sections detail the most common and effective methods for this transformation, namely the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction to N-arylation Reactions

The formation of a carbon-nitrogen (C-N) bond between an aniline and an aryl halide is a fundamental transformation in organic synthesis. Two of the most powerful methods for achieving this are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. These reactions have largely replaced harsher classical methods, offering milder conditions and broader substrate scope.

This compound presents unique electronic properties due to the presence of both a fluorine and a trifluoromethoxy group. These electron-withdrawing groups can influence the nucleophilicity of the amine and the reactivity of the resulting N-aryl products, necessitating careful selection of reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and often dictates the success of the reaction, with bulky, electron-rich phosphine ligands generally being the most effective.

General Reaction Scheme:

Where Ar-X is the aryl halide and H₂N-Ar' is this compound.

Representative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl halides with anilines bearing electron-withdrawing groups. These conditions can serve as a starting point for the N-arylation of this compound.

EntryAryl HalidePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Aryl BromidePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene80-11012-2475-95
2Aryl ChloridePd₂(dba)₃ (1-2)RuPhos (2-4)K₃PO₄ (2.0)Dioxane100-12018-3670-90
3Aryl IodidePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (1.5)Toluene80-1008-1680-98
4Aryl BromidePd(OAc)₂ (1.5)BrettPhos (3)LHMDS (1.4)THF70-9012-2478-92
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.2 mmol).

  • Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen three times.

  • To the Schlenk tube, add the aryl bromide (1.0 mmol) and this compound (1.1 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[2] Traditionally, these reactions required harsh conditions, but modern protocols often utilize ligands to facilitate the reaction at lower temperatures.

General Reaction Scheme:

Where Ar-X is the aryl halide and H₂N-Ar' is this compound.

Representative Reaction Conditions

The following table summarizes typical conditions for the Ullmann condensation of aryl halides with anilines. These conditions can be adapted for the N-arylation of this compound.

EntryAryl HalideCu-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Aryl IodideCuI (5-10)L-proline (10-20)K₂CO₃ (2.0)DMSO90-11024-4860-85
2Aryl BromideCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄ (2.0)Dioxane100-12024-4855-80
3Aryl IodideCu₂O (5)Phenanthroline (10)Cs₂CO₃ (2.0)DMF110-13018-3665-88
4Aryl BromideCu(OAc)₂ (10)NoneK₂CO₃ (2.0)NMP150-18024-4840-70
Experimental Protocol: Ullmann Condensation of an Aryl Iodide

This protocol provides a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vial, add CuI (0.05 mmol, 5 mol%), L-proline (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Add the aryl iodide (1.0 mmol) and this compound (1.2 mmol).

  • Add anhydrous DMSO (4 mL).

  • Seal the vial and place it in a preheated oil bath at 100 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Mechanisms

To aid in the understanding of these protocols, the following diagrams illustrate the general experimental workflows and catalytic cycles.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Schlenk Tube reagents Add Pd-catalyst, Ligand, and Base start->reagents inert Evacuate and Backfill with Ar/N₂ reagents->inert add_sm Add Aryl Halide and This compound inert->add_sm add_solv Add Anhydrous Solvent add_sm->add_solv heat Heat and Stir (e.g., 100 °C) add_solv->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Flash Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Ullmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Reaction Vial reagents Add Cu-catalyst, Ligand, and Base start->reagents add_sm Add Aryl Halide and This compound reagents->add_sm add_solv Add Anhydrous Solvent add_sm->add_solv heat Heat and Stir (e.g., 110 °C) add_solv->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Water and Extract cool->extract concentrate Dry and Concentrate Organic Layers extract->concentrate purify Flash Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for the Ullmann condensation.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle center Pd(0)L oa Oxidative Addition center->oa Ar-X deprot Amine Coordination & Deprotonation oa->deprot L-Pd(II)(Ar)(X) re Reductive Elimination re->center Ar-NH-Ar' deprot->re L-Pd(II)(Ar)(N(H)Ar') + Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled in a well-ventilated fume hood.

  • Many of the bases used (e.g., NaOtBu, LHMDS) are strong bases and are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Anhydrous solvents are flammable and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The N-arylation of this compound can be effectively achieved using either the Buchwald-Hartwig amination or the Ullmann condensation. The choice of method will depend on the specific aryl halide partner, available reagents, and desired reaction conditions. The protocols and data presented here provide a solid foundation for researchers to develop efficient and high-yielding syntheses of novel N-aryl-5-fluoro-2-(trifluoromethoxy)aniline derivatives. Optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application of 5-Fluoro-2-(trifluoromethoxy)aniline in Drug Design: A Focus on Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-(trifluoromethoxy)aniline is a versatile fluorinated building block increasingly utilized in medicinal chemistry for the design and synthesis of novel therapeutic agents. The unique combination of a fluorine atom and a trifluoromethoxy group on the aniline scaffold imparts desirable physicochemical properties to drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make it an attractive starting material for the development of drugs targeting a range of diseases, particularly in the realm of inflammation and immunology. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent inhibitors of the Interleukin-1 (IL-1) signaling pathway, a key mediator of inflammatory responses.

Biological Context: The Interleukin-1 (IL-1) Signaling Pathway

Interleukin-1 (IL-1) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune system. The IL-1 family consists of several members, with IL-1α and IL-1β being the most prominent agonists. The binding of IL-1 to its primary receptor, the Interleukin-1 receptor type I (IL-1RI), initiates a signaling cascade that leads to the production of various inflammatory mediators.

The signaling process begins with the formation of a ternary complex involving the IL-1 ligand, IL-1RI, and the IL-1 receptor accessory protein (IL-1RAcP). This complex brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of IL-1RI and IL-1RAcP into close proximity, triggering the recruitment of the adaptor protein MyD88. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of downstream signaling molecules, including TNF receptor-associated factor 6 (TRAF6), which ultimately results in the activation of two major signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways leads to the transcription of genes involved in inflammation, such as other cytokines, chemokines, and adhesion molecules.[1][2] Dysregulation of the IL-1 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.

Application in Drug Design: Synthesis of IL-1 Receptor Inhibitors

This compound serves as a key starting material for the synthesis of 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives, which have been identified as potent inhibitors of the IL-1 receptor. These compounds act by competing with IL-1 for binding to the IL-1RI, thereby blocking the initiation of the inflammatory signaling cascade. The presence of the fluoro and trifluoromethoxy groups on the indolinone core has been shown to significantly enhance the inhibitory activity of these compounds.

A general synthetic approach involves the conversion of this compound to the corresponding 5-substituted isatin (1H-indole-2,3-dione), which then serves as a versatile intermediate for the synthesis of a library of potential drug candidates.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-1H-indole-2,3-dione from 4-Fluoroaniline (A Model Protocol Adaptable for this compound)

This protocol is based on the general Sandmeyer isatin synthesis and is described for 4-fluoroaniline. It can be adapted for this compound by adjusting the molar equivalents of the starting material and reagents accordingly.

Step 1: Synthesis of N-(4-fluorophenyl)-2-hydroxyimino-acetamide [1]

  • In a suitable reaction vessel, dissolve chloral hydrate (0.15 mol) and anhydrous sodium sulfate (0.8 mol) in water (400 mL) with vigorous stirring.

  • In a separate beaker, dissolve 4-fluoroaniline (0.1 mol) in water (100 mL) and add concentrated hydrochloric acid (0.3 mol) dropwise to form the hydrochloride salt.

  • To the aniline solution, add hydroxylamine hydrochloride (0.45 mol) and stir until dissolved.

  • Add the aniline/hydroxylamine solution to the chloral hydrate/sodium sulfate solution.

  • Heat the reaction mixture to 100 °C and maintain for 1 minute.

  • Rapidly cool the solution to room temperature. The product, N-(4-fluorophenyl)-2-hydroxyimino-acetamide, will precipitate.

  • Collect the solid by filtration and wash with cold water (500 mL).

  • Dry the product to obtain a powdery solid.

Step 2: Cyclization to 5-Fluoro-1H-indole-2,3-dione [1]

  • Preheat concentrated sulfuric acid (10 volumes relative to the weight of the starting acetamide) to 50 °C in a flask equipped with a mechanical stirrer.

  • Slowly add the dry N-(4-fluorophenyl)-2-hydroxyimino-acetamide (0.1 mol) in portions, maintaining the temperature between 65-75 °C.

  • After the addition is complete, heat the mixture to 80 °C for 15 minutes.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • The product, 5-Fluoro-1H-indole-2,3-dione, will precipitate.

  • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then recrystallize from ethanol/water to obtain the pure product.

Protocol 2: General Procedure for the Synthesis of 5-Fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones)

This is a general procedure for the synthesis of the final drug candidates from the isatin intermediate.

  • To a solution of the appropriate 5-fluoro or 5-(trifluoromethoxy)-1H-indole-2,3-dione (1 equivalent) in ethanol, add the desired 4-phenylthiosemicarbazide (1 equivalent).

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid).

  • Reflux the reaction mixture for an appropriate time (monitor by TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the final 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazone) derivative.

Data Presentation

The inhibitory activities of synthesized 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives against the IL-1 receptor are summarized in the table below. The data is adapted from the study by Soylu-Eter et al. and highlights the potent anti-inflammatory potential of these compounds.

Compound IDSubstitution at position 5IC50 (µM) for IL-1R Inhibition
52 Fluoro0.09
65 Trifluoromethoxy0.07
76 Fluoro0.01 - 0.06
78 Fluoro0.01
81 Trifluoromethoxy0.02
91 Fluoro0.01 - 0.06
100 Trifluoromethoxy0.01 - 0.06
105 Trifluoromethoxy0.01 - 0.06
107 Trifluoromethoxy0.01 - 0.06

Mandatory Visualization

Signaling Pathway Diagram

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL-1RI IL-1RI IL-1->IL-1RI Binds Receptor_Complex IL-1RI / IL-1RAcP Complex IL-1RI->Receptor_Complex IL-1RAcP IL-1RAcP IL-1RAcP->Receptor_Complex Drug This compound Derivative Drug->IL-1RI Inhibits MyD88 MyD88 Receptor_Complex->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK) TAK1->MAPKs IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to AP-1 AP-1 MAPKs->AP-1 Activates AP-1->Nucleus Translocates to Inflammatory_Genes Transcription of Inflammatory Genes Nucleus->Inflammatory_Genes

Caption: IL-1 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Sandmeyer Isatin Synthesis A->B C 5-Fluoro/(trifluoromethoxy)- 1H-indole-2,3-dione B->C D Condensation with 4-Phenylthiosemicarbazide C->D E 5-Fluoro/(trifluoromethoxy)-2-indolinone Derivatives (Drug Candidates) D->E F In vitro IL-1R Binding Assay E->F G Determination of IC50 Values F->G H Lead Compound Identification G->H

Caption: Workflow for the synthesis and biological evaluation of IL-1R inhibitors.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Fluoro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-(trifluoromethoxy)aniline is a versatile chemical intermediate utilized in the synthesis of various bioactive molecules, particularly in the realm of drug discovery and medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, can significantly influence the physicochemical properties of the resulting compounds. The presence of these fluorine-containing moieties can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from this compound, with a focus on the development of potent anti-inflammatory agents.

Application: Synthesis of Anti-inflammatory 2-Indolinone Derivatives

Recent studies have identified 5-fluoro-substituted 2-indolinone derivatives as potent inhibitors of the interleukin-1 receptor (IL-1R), a key player in inflammatory signaling pathways.[3][4][5][6] The trifluoromethoxy group, in particular, has been shown to contribute to high inhibitory activity.[3][5] The general synthetic strategy involves the construction of a 5-fluoro-1H-indole-2,3-dione (isatin) core from this compound, followed by condensation with a thiosemicarbazide to yield the final bioactive thiosemicarbazone derivatives.

Quantitative Data: IL-1R Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative 5-fluoro- and 5-(trifluoromethoxy)-2-indolinone derivatives against the IL-1 receptor.

Compound IDSubstitution at Position 5IC50 (µM)
78 -F0.01
81 -OCF30.02
52 -F (Lead Compound)0.09
65 -OCF3 (Lead Compound)0.07

Data extracted from studies on novel 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones).[3][4]

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-1H-indole-2,3-dione (A Key Intermediate)

This protocol describes a representative synthesis of the isatin core from this compound via the Sandmeyer isatin synthesis.

Materials:

  • This compound

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate, anhydrous

  • Concentrated hydrochloric acid

  • Concentrated sulfuric acid

  • Ethanol

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Synthesis of the Isonitrosoacetanilide.

    • In a 3-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 10 g of this compound in a mixture of 100 mL of water and 5 mL of concentrated hydrochloric acid.

    • To this solution, add a solution of 12 g of chloral hydrate and 15 g of hydroxylamine hydrochloride in 100 mL of water.

    • Heat the reaction mixture to reflux for 1-2 hours. A crystalline product should precipitate upon heating.

    • Cool the mixture to room temperature and then in an ice bath.

    • Collect the solid product by filtration, wash with cold water, and dry.

  • Step 2: Cyclization to 5-Fluoro-1H-indole-2,3-dione.

    • Carefully add 10 g of the dried isonitrosoacetanilide from Step 1 to 50 mL of pre-heated (60-70 °C) concentrated sulfuric acid in a beaker, with stirring.

    • The temperature of the mixture will rise. Maintain the temperature at 80-90 °C for 10-15 minutes.

    • Pour the reaction mixture carefully onto crushed ice with stirring.

    • The isatin product will precipitate. Allow the mixture to stand for 30 minutes.

    • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.

    • Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure 5-fluoro-1H-indole-2,3-dione.

Protocol 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazone) (Bioactive Molecule)

This protocol describes the final step to produce the bioactive thiosemicarbazone.

Materials:

  • 5-Fluoro-1H-indole-2,3-dione (from Protocol 1)

  • 4-Phenylthiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 1.0 equivalent of 5-fluoro-1H-indole-2,3-dione in warm ethanol in a round-bottom flask.

  • To this solution, add a solution of 1.0 equivalent of 4-phenylthiosemicarbazide in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol and then with diethyl ether.

  • Dry the purified 5-fluoro-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazone) under vacuum.

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow A This compound B Isonitrosoacetanilide Intermediate A->B Step 1 C 5-Fluoro-1H-indole-2,3-dione (Isatin) B->C Step 2 (Cyclization) D Bioactive Thiosemicarbazone C->D Step 3 (Condensation) reagent1 Chloral hydrate, Hydroxylamine HCl reagent2 Conc. H2SO4 reagent3 4-Phenyl- thiosemicarbazide

Caption: Synthetic route to bioactive thiosemicarbazones.

IL-1 Signaling Pathway Inhibition

Signaling_Pathway IL1 Interleukin-1 (IL-1) IL1R IL-1 Receptor (IL-1R) IL1->IL1R Signaling Downstream Signaling (e.g., NF-κB, MAPKs) IL1R->Signaling Activation Inflammation Inflammatory Response Signaling->Inflammation Inhibitor 5-Fluoro-2-indolinone Derivative Inhibitor->IL1R Inhibition

Caption: Inhibition of the IL-1 signaling pathway.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Fluoro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 5-Fluoro-2-(trifluoromethoxy)aniline in three common and powerful cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and trifluoromethoxy substituents. The incorporation of these groups can enhance metabolic stability, binding affinity, and bioavailability of target molecules.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The ability to couple this compound, either through its amine functionality or after conversion to a haloaromatic, provides a powerful tool for the synthesis of complex aromatic compounds.

Key Structural Features and Reactivity:

The 5-fluoro and 2-trifluoromethoxy groups on the aniline ring significantly influence its reactivity. The strong electron-withdrawing nature of these substituents can impact the nucleophilicity of the amine and the reactivity of the aromatic ring in coupling reactions. These electronic effects must be considered when selecting catalysts, ligands, and reaction conditions to achieve optimal results.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide or triflate. To utilize this compound in a Suzuki coupling, it must first be converted to a suitable electrophile, typically a bromo or iodo derivative.

Representative Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 4-bromo derivative of this compound with an arylboronic acid.

Materials:

  • 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a dry round-bottom flask or reaction vial, combine 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling
EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromo-5-fluoro-2-(trifluoromethoxy)anilinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O1001285
24-Bromo-5-fluoro-2-(trifluoromethoxy)aniline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Toluene110892
34-Iodo-5-fluoro-2-(trifluoromethoxy)aniline3-Pyridylboronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄ (3)Dioxane901678

Note: The data in this table is representative and based on typical conditions for similar substrates. Actual yields may vary depending on the specific reactants and conditions used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. In this context, this compound can act as the amine coupling partner.

Representative Reaction Scheme:

Buchwald_Hartwig A This compound C N-Aryl-5-fluoro-2-(trifluoromethoxy)aniline A->C Pd Catalyst, Ligand, Base, Solvent, Heat B Aryl Halide (Ar-X) B->C

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add the aryl halide, this compound, and the base to the Schlenk tube under the inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data: Buchwald-Hartwig Amination
EntryAmineAryl HalideCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1This compound4-BromotoluenePd₂(dba)₃/XPhos (1/2)NaOtBu (1.5)Toluene1001295
2This compound1-Chloro-4-nitrobenzenePd(OAc)₂/SPhos (2/4)K₃PO₄ (2)Dioxane1102488
3This compound2-BromopyridinePd₂(dba)₃/BINAP (1.5/3)Cs₂CO₃ (2)Toluene901882

Note: The data in this table is representative and based on typical conditions for similar substrates. Actual yields may vary depending on the specific reactants and conditions used.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, this compound would first need to be functionalized to an aryl halide to participate in this reaction.

Representative Reaction Scheme:

Sonogashira_Coupling A 4-Iodo-5-fluoro-2-(trifluoromethoxy)aniline C Alkynyl-substituted Aniline A->C Pd Catalyst, Cu(I) co-catalyst, Base, Solvent B Terminal Alkyne B->C

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a halo-derivative of this compound with a terminal alkyne.

Materials:

  • Halo-derivative of this compound (e.g., 4-iodo derivative)

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (2-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the halo-aniline, palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent, the base, and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (typically 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data: Sonogashira Coupling
EntryAryl HalideAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Iodo-5-fluoro-2-(trifluoromethoxy)anilinePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N (3)THFRT693
24-Bromo-5-fluoro-2-(trifluoromethoxy)aniline1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPA (3)DMF501285
34-Iodo-5-fluoro-2-(trifluoromethoxy)anilineTrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N (3)THFRT496

Note: The data in this table is representative and based on typical conditions for similar substrates. Actual yields may vary depending on the specific reactants and conditions used.

Experimental Workflows and Catalytic Cycles

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants, Catalyst, Ligand, and Base B Establish Inert Atmosphere A->B C Add Anhydrous Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: A generalized experimental workflow for cross-coupling reactions.

Palladium Catalytic Cycle (General)

Catalytic_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII OxAdd Oxidative Addition (Ar-X) PdIIR Ar-Pd(II)-R(L_n) PdII->PdIIR Transmetal Transmetalation (R-M) PdIIR->Pd0 Product Ar-R PdIIR->Product RedElim Reductive Elimination

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The protocols and data presented herein provide a solid foundation for researchers to employ this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity for specific target molecules.

One-Pot Synthesis of Trifluoromethoxylated Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry and drug discovery. This privileged functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, thereby improving its pharmacokinetic and pharmacodynamic properties. One-pot syntheses offer a streamlined and efficient approach to constructing these valuable compounds, minimizing purification steps and resource consumption. This document provides detailed application notes and experimental protocols for three distinct and robust one-pot methodologies for the synthesis of trifluoromethoxylated heterocycles.

Method 1: One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles via (3+3) Annulation and Ring Contraction

This method facilitates the construction of the trifluoromethylated pyrazole core from acyclic precursors in a single synthetic sequence. The reaction proceeds through an initial (3+3) annulation of an in situ-generated nitrile imine with a surrogate of acetylene, followed by a dehydration and ring contraction cascade.

Data Presentation
EntryHydrazonoyl Halide Precursor (Aryl Group)ProductYield (%)
14-Methylphenyl1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazole98
24-Methoxyphenyl1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole95
34-Chlorophenyl1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole96
44-Bromophenyl1-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazole94
54-Nitrophenyl1-(4-Nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole85
63-Chlorophenyl1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole93
72-Methylphenyl1-(2-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazole88
8Naphthalen-2-yl1-(Naphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazole91
Experimental Protocol

General One-Pot Procedure:

  • To a solution of the respective hydrazonoyl halide (1.0 mmol) and 2,5-dihydroxy-1,4-dithiane-2,5-diol (0.55 mmol, 84 mg) in dry dichloromethane (DCM, 10 mL), add triethylamine (10 mmol, 1.4 mL) dropwise.

  • Stir the resulting mixture at room temperature until the hydrazonoyl halide is fully consumed, as monitored by Thin Layer Chromatography (TLC) (typically 2-4 hours).

  • To the reaction mixture, add a solution of p-toluenesulfonyl chloride (2.5 mmol, 477 mg) in DCM (5 mL) dropwise.

  • Continue stirring for 16 hours at room temperature.

  • After the reaction is complete, wash the mixture with water (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3-trifluoromethylpyrazole.[1]

Reaction Pathway

G cluster_start Step 1: In situ Nitrile Imine Formation cluster_cycloaddition Step 2: (3+3) Annulation cluster_cascade Step 3: Dehydration & Ring Contraction HydrazonoylHalide Hydrazonoyl Halide NitrileImine Nitrile Imine Intermediate HydrazonoylHalide->NitrileImine Elimination Triethylamine Triethylamine Thiadiazine Dihydroxy-thiadiazine Intermediate NitrileImine->Thiadiazine Mercaptoacetaldehyde Mercaptoacetaldehyde (from Dimer) Mercaptoacetaldehyde->Thiadiazine Pyrazole 1-Aryl-3-trifluoromethylpyrazole Thiadiazine->Pyrazole Cascade TsCl p-TsCl

Caption: One-pot pyrazole synthesis workflow.

Method 2: One-Pot Synthesis of ortho-Trifluoromethoxylated Heterocycles via OCF₃ Migration

This protocol provides access to ortho-trifluoromethoxylated pyridines and pyrimidines through a one-pot O-trifluoromethylation and subsequent intramolecular OCF₃ migration. The method utilizes a hypervalent iodine reagent (Togni's reagent) for the initial trifluoromethylation step.

Data Presentation
EntrySubstrateProductYield (%)
1N-(pyridin-3-yl)-N-hydroxyacetamide3-Acetamido-2-(trifluoromethoxy)pyridine85
2N-hydroxy-N-(5-nitropyridin-3-yl)acetamide3-Acetamido-5-nitro-2-(trifluoromethoxy)pyridine78
3N-hydroxy-N-(5-phenylpyridin-3-yl)acetamide3-Acetamido-5-phenyl-2-(trifluoromethoxy)pyridine81
4N-(5-bromopyrimidin-2-yl)-N-hydroxyacetamide2-Acetamido-5-bromo-4-(trifluoromethoxy)pyrimidine72
5N-hydroxy-N-(pyridin-2-yl)acetamide2-Acetamido-3-(trifluoromethoxy)pyridine65
6Derivative of TadalafilTrifluoromethoxylated Tadalafil derivative75
7Derivative of EstroneTrifluoromethoxylated Estrone derivative68

Yields are for the one-pot, two-step process.[2]

Experimental Protocol

General One-Pot Procedure:

  • In a nitrogen-filled glovebox, add the N-(hetero)aryl-N-hydroxyacetamide (0.5 mmol, 1.0 equiv), 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni reagent I) (0.6 mmol, 1.2 equiv), and cesium carbonate (0.05 mmol, 0.1 equiv) to an oven-dried vial equipped with a stir bar.

  • Add dry dichloromethane (DCM, 5 mL) to the vial.

  • Seal the vial and stir the mixture at room temperature for 16 hours.

  • After the initial O-trifluoromethylation is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.

  • Add nitromethane (5 mL) to the residue.

  • Seal the vial and heat the reaction mixture at the temperature required for the specific substrate (typically 50-120 °C) until the rearrangement is complete.[2]

  • Cool the reaction mixture to room temperature and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-trifluoromethoxylated heterocycle.

Reaction Pathway

G cluster_step1 Step 1: O-Trifluoromethylation (in situ) cluster_step2 Step 2: OCF₃ Migration Hydroxylamine N-(Hetero)aryl- N-hydroxyacetamide Intermediate N-(Trifluoromethoxy)amine Intermediate Hydroxylamine->Intermediate Togni Togni Reagent I Togni->Intermediate Cs₂CO₃ (cat.) Product ortho-Trifluoromethoxylated Heterocycle Intermediate->Product Heat (Nitromethane)

Caption: OCF₃ migration one-pot reaction pathway.

Method 3: Silver-Mediated Late-Stage C-H Trifluoromethoxylation

This method is particularly valuable for the late-stage functionalization of complex heterocycles, including pharmaceuticals and natural products. It employs a silver salt to mediate the direct C-H trifluoromethoxylation using the heteroarene as the limiting reagent.

Data Presentation
EntrySubstrateProductYield (%)
1Pyridine2-(Trifluoromethoxy)pyridine78
24-Phenylpyridine4-Phenyl-2-(trifluoromethoxy)pyridine80
3Quinoline2-(Trifluoromethoxy)quinoline75
4Isoquinoline1-(Trifluoromethoxy)isoquinoline68
5Caffeine8-(Trifluoromethoxy)caffeine55
6(S)-Nicotine(S)-6-(Trifluoromethoxy)nicotine62
7Riluzole DerivativeTrifluoromethoxylated Riluzole Derivative76
8Celecoxib DerivativeTrifluoromethoxylated Celecoxib Derivative65

Yields obtained using optimized, substrate-specific conditions.[3][4]

Experimental Protocol

General Procedure (Method A for Pyridines):

  • To an oven-dried Schlenk tube, add the pyridine substrate (0.2 mmol, 1.0 equiv), silver(II) fluoride (AgF₂, 0.2 mmol, 1.0 equiv), Selectfluor (0.4 mmol, 2.0 equiv), and cesium fluoride (CsF, 0.6 mmol, 3.0 equiv).

  • Evacuate and backfill the tube with nitrogen gas (repeat three times).

  • Add trifluoromethyl 4-tert-butyl-2,6-dimethylphenylsulfonate (TFMS reagent, 0.6 mmol, 3.0 equiv) followed by dimethyl carbonate (DMC, 2.0 mL).

  • Stir the reaction mixture at 35 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography or flash column chromatography on silica gel to afford the desired trifluoromethoxylated heterocycle.[4]

Logical Relationship Diagram

G Reagents Heteroarene (Limiting) + TFMS Reagent + AgF₂ + Selectfluor + CsF InSitu In situ Generation of Ag(II)OCF₃ Intermediate Reagents->InSitu Coordination Coordination to Heteroatom (e.g., Pyridine-N) InSitu->Coordination CH_Activation ortho-C-H Activation & Trifluoromethoxylation Coordination->CH_Activation Product Trifluoromethoxylated Heterocycle CH_Activation->Product

Caption: Silver-mediated C-H trifluoromethoxylation.

References

Scalable Synthesis of Ortho-OCF3 Aniline Building Blocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scalable synthesis of ortho-trifluoromethoxyaniline (ortho-OCF3 aniline) building blocks. These compounds are of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Two primary scalable synthetic strategies are presented: a modern two-step OCF3 migration method and a classical industrial approach involving nitration and hydrogenation. This guide offers a comparative overview, detailed experimental procedures, and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for ortho-OCF3 anilines on a scalable level depends on factors such as cost, available equipment, safety considerations, and desired substrate scope. Below is a summary of the two featured methods.

FeatureTwo-Step OCF3 MigrationClassical Nitration & Hydrogenation
Starting Materials Substituted anilines (via N-aryl-N-hydroxyacetamides)Substituted trifluoromethoxybenzenes
Key Reagents Togni's Reagent II, Cesium CarbonateNitrating agents (e.g., HNO3/H2SO4), Hydrogen gas, Hydrogenation catalyst (e.g., Pd/C)
Typical Overall Yield Good to excellent (often >70% over two steps)Generally high-yielding industrial process
Scalability Demonstrated on the gram scale; potential for larger scale with safety precautions.[1]Well-established for industrial-scale production.
Advantages Broad functional group tolerance, high regioselectivity for the ortho position, user-friendly protocol.[2]Lower cost of bulk starting materials and reagents, utilizes standard industrial chemistry.
Disadvantages Higher cost and potential explosive hazard of Togni's Reagent II.[3][4]May require optimization for regioselectivity, harsh reaction conditions, and handling of hazardous reagents.

Method 1: Two-Step OCF3 Migration

This contemporary method provides a highly regioselective route to ortho-OCF3 anilines through a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxyacetamide intermediate, followed by a thermally induced intramolecular OCF3 migration.[2]

Signaling Pathway

OCF3_Migration_Pathway cluster_0 Step 1: O-Trifluoromethylation cluster_1 Step 2: Thermal OCF3 Migration A N-Aryl-N-hydroxyacetamide B N-Aryl-N-(trifluoromethoxy)acetamide A->B CHCl3, RT C ortho-OCF3 Acetanilide B->C MeNO2, 120 °C Togni Togni's Reagent II Cs2CO3 Cs2CO3 (cat.) D ortho-OCF3 Aniline C->D Hydrolysis

Caption: Reaction pathway for the two-step synthesis of ortho-OCF3 aniline via OCF3 migration.

Quantitative Data for OCF3 Migration

The yields for the key OCF3 migration step (from the N-aryl-N-(trifluoromethoxy)acetamide intermediate to the final ortho-trifluoromethoxylated product) are generally high across a range of substrates.

EntrySubstituent on Aniline RingReaction Temp. (°C)Reaction Time (h)Yield (%)Reference
14-CO2Me1202085[5]
24-Ac1202482[5]
34-CN1402475[5]
44-Cl501194[5]
54-Br501295[5]
63-CO2Me1204880[5]
7H501291[5]

Note: Yields are for the isolated product of the OCF3 migration step.[5]

Experimental Protocol: Two-Step OCF3 Migration

Part A: Synthesis of N-Aryl-N-hydroxyacetamide (Precursor)

This protocol is a general representation for the synthesis of the N-hydroxyacetamide precursor, starting from the corresponding nitroarene.

  • Reduction of Nitroarene: To a solution of the starting nitroarene (1.0 equiv) in a suitable solvent such as THF or methanol, add a catalyst, typically 5% Rhodium on carbon (Rh/C).

  • Add a reducing agent, such as hydrazine monohydrate (1.2 equiv), dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude N-aryl-hydroxylamine.

  • Acetylation: Dissolve the crude hydroxylamine in a suitable solvent like diethyl ether.

  • Cool the solution to 0 °C and add acetyl chloride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with aqueous bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the N-aryl-N-hydroxyacetamide, which can be purified by column chromatography.

Part B: O-Trifluoromethylation and OCF3 Migration

This protocol details the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[5]

  • O-Trifluoromethylation:

    • Inside a nitrogen-filled glovebox, combine methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), Togni's Reagent II (1.2 equiv), and cesium carbonate (10 mol%).

    • Add dry, degassed chloroform to the flask.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Filter the mixture and concentrate the filtrate. Purify the crude product by flash column chromatography to obtain methyl 4-(N-(trifluoromethoxy)acetamido)benzoate. The reported yield for this step is 95%.[5]

  • OCF3 Migration:

    • Place the purified methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 equiv) in a pressure vessel.

    • Add nitromethane as the solvent.

    • Seal the vessel and heat the reaction mixture to 120 °C for 20 hours behind a safety shield.

    • Caution: Impure nitromethane can be explosive at high temperatures.[5]

    • Cool the reaction to room temperature, concentrate under reduced pressure, and purify by flash column chromatography to yield the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate. The reported yield for this step is 85%.[5]

Method 2: Classical Nitration and Hydrogenation

This method represents a more traditional, industrial approach to the synthesis of aromatic amines. It involves the nitration of a suitable trifluoromethoxy-substituted aromatic compound, followed by the reduction of the nitro group.

Experimental Workflow

Nitration_Hydrogenation_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Hydrogenation A 1,2-Dichloro-4- trifluoromethoxybenzene B Nitrated Intermediate A->B -20 to +80 °C C 2-Trifluoromethoxyaniline B->C 0 to 200 °C Reagents1 HNO3 / H2SO4 Reagents2 H2, Catalyst (e.g., Pd/C)

Caption: Workflow for the synthesis of 2-trifluoromethoxyaniline via nitration and hydrogenation.

Experimental Protocol: Nitration and Hydrogenation

The following protocol is based on the process described in patent literature for the preparation of 2-trifluoromethoxyaniline.

Part A: Nitration of 1,2-Dichloro-4-trifluoromethoxybenzene

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • To a solution of 1,2-dichloro-4-trifluoromethoxybenzene in a suitable solvent, slowly add the nitrating mixture while maintaining the temperature between -20 °C and +80 °C.

  • Stir the reaction mixture until the starting material is consumed (monitor by GC or TLC).

  • Carefully quench the reaction by pouring it onto ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude nitrated product, which may be a mixture of isomers.

Part B: Hydrogenation of the Nitro Intermediate

  • Dissolve the crude nitrated intermediate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas.

  • Heat the reaction mixture to a temperature between 0 °C and 200 °C, depending on the substrate and catalyst activity.

  • Maintain the hydrogen pressure and stir until the reaction is complete.

  • Cool the reaction, vent the hydrogen, and filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude 2-trifluoromethoxyaniline can be purified by distillation or crystallization.

Safety and Handling

  • Togni's Reagent II: This reagent is known to have explosive properties and should be handled with extreme care.[3][4] It is sensitive to impact and friction. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct reactions involving this reagent behind a blast shield, especially when scaling up.

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them in a fume hood with appropriate PPE.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area using appropriate high-pressure equipment and with the exclusion of ignition sources.

  • Nitromethane: Can be explosive, particularly when impure and heated.[5] Use with caution and behind a safety shield at elevated temperatures.

References

Application Notes and Protocols: 5-Fluoro-2-(trifluoromethoxy)aniline in the Development of Interleukin-1 Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Fluoro-2-(trifluoromethoxy)aniline as a key starting material in the synthesis of potent interleukin-1 (IL-1) receptor inhibitors. The trifluoromethoxy group offers enhanced metabolic stability and lipophilicity, while the fluoro substituent can improve binding affinity and other pharmacokinetic properties of the final drug candidates.

This document details a two-stage synthetic protocol. The first stage outlines the synthesis of the crucial intermediate, 5-Fluoro-2-(trifluoromethoxy)-1H-indole-2,3-dione (a substituted isatin), from this compound via the Sandmeyer isatin synthesis. The second stage describes the subsequent synthesis of 5-Fluoro-2-(trifluoromethoxy)-2-indolinone derivatives, which have demonstrated significant anti-interleukin-1 activity.

Case Study: Synthesis of 5-Fluoro/(trifluoromethoxy)-2-indolinone Derivatives as Potent IL-1R Inhibitors

A series of novel 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) have been synthesized and evaluated for their inhibitory effects on the IL-1 receptor (IL-1R). Several of these compounds exhibited potent, non-toxic inhibitory effects on IL-1R-dependent responses, with IC50 values in the low nanomolar range.[1][2] Notably, compounds bearing the 5-fluoro or 5-trifluoromethoxy substitution on the indole ring demonstrated the highest inhibitory activity.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of selected lead compounds against the IL-1 receptor.

Compound ID5-SubstituentIC50 (µM)
52 Fluoro0.09
65 Trifluoromethoxy0.07
78 Trifluoromethoxy0.01
81 Trifluoromethoxy0.02

Data sourced from studies on 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives.[1][2]

Experimental Protocols

Stage 1: Synthesis of 5-Fluoro-2-(trifluoromethoxy)-1H-indole-2,3-dione (Isatin) via Sandmeyer Synthesis

This protocol is adapted from the classical Sandmeyer isatin synthesis, which is effective for anilines bearing electron-withdrawing groups.

Step 1.1: Preparation of Isonitrosoacetanilide Intermediate

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Reagent Addition: In a separate flask, prepare a solution of chloral hydrate and sodium sulfate in water. To this, slowly add a solution of hydroxylamine hydrochloride in water.

  • Condensation: Add the aniline solution dropwise to the chloral hydrate/hydroxylamine mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for several hours at room temperature. The formation of the isonitrosoacetanilide precipitate will be observed.

  • Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

Step 1.2: Cyclization to Isatin

  • Reaction Setup: Carefully add concentrated sulfuric acid to a reaction flask and warm it to 50-60 °C.

  • Addition of Intermediate: Slowly add the dried isonitrosoacetanilide from the previous step to the warmed sulfuric acid with efficient stirring. The temperature of the reaction mixture should be carefully controlled and not allowed to exceed 80 °C.

  • Cyclization: After the addition is complete, continue stirring at 70-80 °C for a short period to ensure complete cyclization.

  • Work-up: Pour the reaction mixture onto crushed ice. The isatin product will precipitate.

  • Purification: Filter the crude isatin, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 5-Fluoro-2-(trifluoromethoxy)-1H-indole-2,3-dione.

Stage 2: Synthesis of 5-Fluoro-2-(trifluoromethoxy)-2-indolinone Thiosemicarbazone Derivatives

This protocol describes the condensation of the synthesized isatin with substituted thiosemicarbazides.

Step 2.1: Synthesis of 4-(Substituted-phenyl)thiosemicarbazides

  • Reaction: React substituted phenyl isothiocyanates with hydrazine hydrate in a suitable solvent like ethanol.

  • Isolation: The resulting thiosemicarbazide derivative typically precipitates from the reaction mixture and can be isolated by filtration and washing.

Step 2.2: Condensation to form the final compounds

  • Reaction Setup: Dissolve the 5-Fluoro-2-(trifluoromethoxy)-1H-indole-2,3-dione (from Stage 1) and the appropriate 4-(substituted-phenyl)thiosemicarbazide in ethanol.

  • Catalyst: Add a few drops of a suitable acid catalyst (e.g., glacial acetic acid).

  • Reaction: Reflux the reaction mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.

Visualizations

Experimental Workflow for the Synthesis of IL-1R Inhibitors

G A This compound B Sandmeyer Isatin Synthesis (Chloral Hydrate, Hydroxylamine HCl, H2SO4) A->B Step 1 C 5-Fluoro-2-(trifluoromethoxy)-1H-indole-2,3-dione (Isatin Intermediate) B->C E Condensation Reaction (Ethanol, Acetic Acid) C->E Step 2 D 4-(Substituted-phenyl)thiosemicarbazide D->E F 5-Fluoro-2-(trifluoromethoxy)-2-indolinone Thiosemicarbazone Derivatives (Final Products) E->F

Caption: Synthetic workflow for IL-1R inhibitors.

Signaling Pathway of Interleukin-1

G IL1 Interleukin-1 (IL-1) IL1R IL-1 Receptor (IL-1R) IL1->IL1R Signaling Downstream Signaling Cascade (e.g., NF-κB, MAPK pathways) IL1R->Signaling Inhibitor 5-Fluoro-2-(trifluoromethoxy) -2-indolinone Derivative Inhibitor->IL1R Inhibition Inflammation Inflammatory Gene Expression Signaling->Inflammation

Caption: Inhibition of the IL-1 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-(trifluoromethoxy)aniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, based on a plausible multi-step synthetic route.

Plausible Synthetic Route:

A common approach to synthesizing this compound can be envisioned in three main stages:

  • Nitration: Introduction of a nitro group onto a suitable fluorinated precursor.

  • Trifluoromethoxylation: Introduction of the -OCF3 group.

  • Reduction: Conversion of the nitro group to the final aniline.

A potential starting material for this synthesis is 4-fluoroaniline. The amino group can be protected, followed by nitration, trifluoromethoxylation, and deprotection/reduction of the nitro group. An alternative is starting with a precursor that already contains the fluoro and nitro groups.

Diagram of Plausible Synthetic Pathway and Potential Impurity Formation:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Trifluoromethoxylation cluster_2 Step 3: Reduction 4-Fluoronitrobenzene 4-Fluoronitrobenzene Nitrated Intermediate Nitrated Intermediate 4-Fluoronitrobenzene->Nitrated Intermediate HNO3/H2SO4 Isomeric Impurity 1 Isomeric Impurity 1 4-Fluoronitrobenzene->Isomeric Impurity 1 Side Reaction Nitrating Agent Nitrating Agent Nitrating Agent->Nitrated Intermediate Trifluoromethoxylated Intermediate Trifluoromethoxylated Intermediate Nitrated Intermediate->Trifluoromethoxylated Intermediate e.g., Togni's Reagent Starting Material Impurity Starting Material Impurity Nitrated Intermediate->Starting Material Impurity Incomplete Reaction Trifluoromethoxylation Reagent Trifluoromethoxylation Reagent Trifluoromethoxylation Reagent->Trifluoromethoxylated Intermediate Side Product 1 Side Product 1 Trifluoromethoxylation Reagent->Side Product 1 Decomposition Final Product 5-Fluoro-2- (trifluoromethoxy)aniline Trifluoromethoxylated Intermediate->Final Product e.g., H2/Pd-C, Fe/HCl Incomplete Reduction Impurity Incomplete Reduction Impurity Trifluoromethoxylated Intermediate->Incomplete Reduction Impurity Partial Reduction Reducing Agent Reducing Agent Reducing Agent->Final Product Over-reduction Impurity Over-reduction Impurity Final Product->Over-reduction Impurity Harsh Conditions

Caption: Plausible synthetic pathway for this compound and points of potential impurity introduction.

Issue Potential Cause Troubleshooting Steps
Low yield in nitration step - Inadequate nitrating agent strength. - Incorrect reaction temperature. - Substrate degradation.- Ensure the use of a fresh and potent nitrating mixture (e.g., concentrated HNO3/H2SO4). - Carefully control the temperature, as nitration is exothermic. Cooling might be necessary. - Monitor the reaction progress using TLC or GC to avoid over-reaction and degradation.
Presence of isomeric impurities after nitration The directing effects of the fluorine atom can lead to the formation of ortho, meta, and para isomers. The inductive effect of fluorine can deactivate the ortho position more than the para position.- Optimize reaction conditions (temperature, reaction time) to favor the desired isomer. - Purification by column chromatography or recrystallization is crucial to separate isomers before proceeding to the next step.
Incomplete trifluoromethoxylation - Inactive trifluoromethoxylating reagent (e.g., Togni's reagent). - Insufficient reaction time or temperature. - Presence of water or other quenching species.- Use a freshly opened or properly stored trifluoromethoxylating reagent. - Monitor the reaction by TLC, GC, or 19F NMR to ensure completion. - Ensure all glassware is oven-dried and reagents are anhydrous.
Formation of byproducts during trifluoromethoxylation Decomposition of the trifluoromethoxylating reagent can lead to side products. Radical reactions can also lead to undesired products.- Control the reaction temperature carefully. - Use of radical scavengers might be necessary depending on the chosen method. - Purify the intermediate product thoroughly before the next step.
Incomplete reduction of the nitro group - Inactive catalyst (e.g., aged Pd/C). - Insufficient reducing agent. - Deactivation of the catalyst by impurities.- Use a fresh and active catalyst. - Ensure a sufficient stoichiometric amount of the reducing agent is used. - Purify the nitro-intermediate to remove any catalyst poisons.
Formation of hydroxylamines or azo compounds during reduction These are common intermediates and byproducts in the reduction of nitroarenes. The formation of these impurities can be influenced by the pH and the reducing agent used.- Choose a suitable reducing agent and solvent system. For example, catalytic hydrogenation is often cleaner than metal/acid reductions. - Control the reaction conditions (temperature, pressure for hydrogenation) to favor complete reduction to the amine.
Difficulty in final product purification The final product may have similar polarity to some of the impurities, making separation by column chromatography challenging.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the amine to an amide, purification of the amide, and subsequent hydrolysis back to the pure amine. - Distillation under reduced pressure can be an effective purification method for liquid anilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final product?

A1: The most common impurities can be categorized by their origin in the synthesis:

  • Starting Material Impurities: Unreacted starting materials from any of the synthetic steps.

  • Isomeric Impurities: Positional isomers formed during the nitration step (e.g., other fluoro-nitro isomers that are carried through the synthesis).

  • Incompletely Reacted Intermediates: For example, the nitro-intermediate if the reduction is not complete.

  • Side-Reaction Products: Such as hydroxylamines, azo compounds from the reduction step, or byproducts from the trifluoromethoxylation reaction.

Q2: How can I best analyze the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For the quantification of non-volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure of the final product and identify any major impurities. ¹⁹F NMR is particularly useful for identifying fluorinated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the amine and other functional groups and the absence of the nitro group.

Q3: What are the key safety precautions to take during this synthesis?

A3: Several hazards are associated with this synthesis:

  • Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and the reaction is exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Trifluoromethoxylation: Some trifluoromethoxylating reagents can be moisture-sensitive and may release toxic fumes upon decomposition. Handle in an inert atmosphere if necessary.

  • Reduction: Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment. Metal/acid reductions can also be highly exothermic.

  • Product Handling: Fluorinated anilines are generally toxic and should be handled with care, avoiding inhalation, ingestion, and skin contact.

Q4: Can I use a different starting material?

A4: Yes, the choice of starting material will dictate the synthetic strategy. For example, starting with 2-chloro-5-fluoronitrobenzene would involve a nucleophilic aromatic substitution to introduce the trifluoromethoxy group, followed by reduction of the nitro group. The impurity profile would change accordingly, with potential chloro-containing impurities.

Quantitative Data on Potential Impurities

The following table provides an estimated summary of potential impurities and their likely concentration ranges in a crude product mixture. These values are illustrative and can vary significantly based on the specific reaction conditions and purification methods employed.

Impurity Name Chemical Structure Plausible Origin Typical Analytical Signal (¹⁹F NMR, relative to CFCl₃) Estimated Concentration Range in Crude Product (%)
Isomeric Fluoro-(trifluoromethoxy)nitrobenzene C₇H₃F₄NO₃Isomeric byproduct from nitrationδ ≈ -57 to -60 ppm (for -OCF₃)0.1 - 5
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene C₇H₃F₄NO₃Incomplete reductionδ ≈ -58 ppm (for -OCF₃)0.1 - 10
5-Fluoro-2-(trifluoromethoxy)phenylhydroxylamine C₇H₅F₄N₂O₂Incomplete reductionNot readily available0.1 - 2
Bis(5-fluoro-2-(trifluoromethoxy)phenyl)diazene C₁₄H₆F₈N₂O₂Side product from reductionNot readily available0 - 1

Experimental Protocols

A generalized experimental protocol for a key step is provided below. Researchers should adapt and optimize this based on their specific laboratory conditions and safety protocols.

Protocol: Reduction of 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene to this compound

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressurized system) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted by qualified personnel in a well-equipped laboratory, adhering to all applicable safety regulations. The plausible synthetic routes and potential impurities are based on general chemical principles and may not represent the exact process used in all manufacturing scenarios.

Technical Support Center: Degradation Pathways of Trifluoromethoxylated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with trifluoromethoxylated anilines.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethoxylated aniline starting material has developed a yellow or brownish color. Is it still usable?

A1: Discoloration in aniline derivatives is a common sign of degradation, often caused by oxidation from exposure to air or light.[1][2] While a slight color change may not significantly impact all reactions, it indicates a decrease in purity. For high-purity applications, such as in drug development, the presence of these oxidative impurities can be problematic.[1][2] It is highly recommended to assess the purity of the material using methods like HPLC before use. To prevent degradation, store trifluoromethoxylated anilines under an inert atmosphere (e.g., nitrogen or argon), protected from light in an amber vial, and at cool temperatures (2-8°C).[1]

Q2: I'm observing unexpected side products in my reaction. Could this be due to the instability of the trifluoromethoxylated aniline?

A2: Yes, the instability of your starting material is a likely cause for the formation of unexpected side products.[1] Degradation can lead to various impurities that may interfere with your desired reaction. Potential degradation pathways include the oxidation of the aniline nitrogen to form nitroso or nitro derivatives.[1] Furthermore, reaction conditions involving strong acids or bases can also promote the decomposition of the aniline compound.[1] Always verify the purity of your starting material before starting an experiment and ensure that your reaction and storage conditions are compatible with the compound's stability profile.[1]

Q3: What are the primary degradation pathways for trifluoromethoxylated anilines under typical reaction conditions?

A3: Trifluoromethoxylated anilines can degrade via several pathways depending on the conditions:

  • Oxidation : The amino group is susceptible to oxidation, which can lead to the formation of colored impurities and byproducts like nitroso or nitro derivatives.[1][2] This is a common issue and can be mitigated by running reactions under an inert atmosphere.[2]

  • Thermal Degradation : At elevated temperatures, anilines can undergo thermal decomposition. This may involve the cleavage of carbon-nitrogen bonds.[2] In some cases, heating can lead to the formation of complex aromatic structures or polymers.[2]

  • Photodegradation : Aromatic amines are known to degrade when exposed to UV light, a process often involving reactive oxygen species that attack the aromatic ring and the amine group.[2] This can result in hydroxylation, dehalogenation, and eventual mineralization.[2]

  • Acid/Base Instability : Strong acidic or basic conditions can promote decomposition.[1]

Q4: What substances are incompatible with trifluoromethoxylated anilines?

A4: Trifluoromethoxylated anilines are generally incompatible with strong oxidizing agents, strong acids, and acid chlorides.[2] Contact with these substances should be avoided to prevent vigorous reactions and accelerated degradation.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving trifluoromethoxylated anilines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield 1. Degraded Reagent : The aniline may have degraded due to improper storage (exposure to air, light, moisture).[1][2] 2. Incompatible Reaction Conditions : Solvent, temperature, or reagents may not be optimal.[2] 3. Oxygen Contamination : For radical-mediated reactions like O-trifluoromethylation, the presence of oxygen is critical and will lower the yield.[3]1. Verify Reagent Purity : Check the purity of the aniline using TLC or HPLC. If impurities are significant, purify by recrystallization or column chromatography.[2] 2. Optimize Conditions : Review the literature for optimal reaction conditions for your specific substrate. 3. Ensure Inert Atmosphere : For oxygen-sensitive reactions, use dried and degassed solvents and maintain a nitrogen or argon atmosphere throughout the experiment.[3]
Reaction Mixture Turns Dark Brown or Black 1. Oxidation of Aniline : The starting material or product is oxidizing.[2][4] 2. Reaction with Solvent : The aniline may be reacting with the solvent at elevated temperatures.[2]1. Run Under Inert Atmosphere : Perform the reaction under nitrogen or argon to prevent air oxidation.[2] 2. Use Purified Reagents : Ensure the aniline starting material is pure and colorless.[4] 3. Protect the Amino Group : Acetylation of the amino group can make the substrate less prone to oxidation.[4]
Difficulty in Product Purification 1. Product Instability on Silica Gel : The product may be degrading on acidic silica gel during column chromatography.[2] 2. Emulsion Formation : Aniline derivatives can cause emulsions during aqueous workup.[2]1. Use Deactivated Support : Deactivate silica gel with a base (e.g., triethylamine) or use neutral alumina for chromatography.[2] 2. Break Emulsions : Add brine (saturated NaCl solution) or a small amount of a different organic solvent to help break the emulsion during workup.[2]

Data Presentation

Table 1: Reaction Conditions for OCF₃ Migration in the Synthesis of Ortho-Trifluoromethoxylated Anilines[3]

EntrySubstrateSolventTemp (°C)Time (h)Yield (%)
1Methyl 4-(N-(trifluoromethoxy)acetamido)benzoateMeNO₂1201685
2N-(4-cyanophenyl)-N-(trifluoromethoxy)acetamideMeNO₂1201191
3N-(4-nitrophenyl)-N-(trifluoromethoxy)acetamideMeNO₂1201284
4N-(p-tolyl)-N-(trifluoromethoxy)acetamideToluene1404851
5N-(4-methoxyphenyl)-N-(trifluoromethoxy)acetamideToluene1403662

Table 2: Biodegradation Rates of Fluoroanilines by Mixed Bacterial Cultures[5]

CompoundAbbreviationMax. Specific Degradation Rate (mg FA / g VSS h)
4-Fluoroaniline4-FA22.48 ± 0.55
2,4-Difluoroaniline2,4-DFA15.27 ± 2.04
2,3,4-Trifluoroaniline2,3,4-TFA8.84 ± 0.93

Experimental Protocols

Protocol: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate [3][6]

This protocol describes a two-step synthesis of an ortho-trifluoromethoxylated aniline derivative involving O-trifluoromethylation followed by a thermally induced OCF₃ migration.

Step 1: O-Trifluoromethylation of Methyl 4-(N-hydroxyacetamido)benzoate

  • Setup : In a glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (1a), Togni reagent II, and a catalytic amount of cesium carbonate (Cs₂CO₃) to an oven-dried reaction flask equipped with a stir bar.

  • Solvent Addition : Add dried and degassed chloroform (CHCl₃) to the flask. Dried and degassed CHCl₃ is prepared by distilling it from CaH₂ under a nitrogen atmosphere, followed by three freeze-pump-thaw cycles.[3]

  • Reaction : Cap the flask with a septum and stir the reaction mixture at 23 °C under a nitrogen atmosphere for 16 hours. The exclusion of oxygen is critical as this is a radical-mediated process.[3]

  • Workup : Filter the reaction mixture to remove any solid residue. Concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a).

Step 2: Thermally Induced OCF₃ Migration

  • Setup : Add the purified product from Step 1 (2a) to a round-bottom flask equipped with a water condenser.

  • Solvent Addition : Add nitromethane (MeNO₂) to the flask.

  • Reaction : Heat the reaction mixture to 120 °C and stir for 16 hours. This step can be carried out under an ambient atmosphere.[3]

  • Workup : Cool the reaction mixture to room temperature and concentrate in vacuo using a rotary evaporator.

  • Purification : Purify the crude product with flash column chromatography to afford the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a).

Visualizations

G Aniline Trifluoromethoxylated Aniline Oxidation Oxidation (Air, Oxidizing Agents) Aniline->Oxidation Thermal Thermal Stress (High Temperature) Aniline->Thermal Photo Photodegradation (UV Light) Aniline->Photo Nitroso Nitroso/Nitro Derivatives Oxidation->Nitroso Forms Polymer Polymerization/ Complex Aromatics Thermal->Polymer Leads to RingCleavage Ring Hydroxylation, Dehalogenation Photo->RingCleavage Leads to

Caption: General degradation pathways for trifluoromethoxylated anilines.

G cluster_step1 Step 1: O-Trifluoromethylation cluster_step2 Step 2: OCF₃ Migration Start N-Aryl-N-hydroxylamine Derivative Intermediate N-(trifluoromethoxy)amine Intermediate Start->Intermediate Togni Reagent II Cs₂CO₃ (cat.), CHCl₃, RT (Radical Process) IonPair [Nitrenium Ion / CF₃O⁻] Tight Ion Pair Intermediate->IonPair Heat (e.g., 120°C) (Heterolytic Cleavage) Final ortho-Trifluoromethoxylated Aniline Product IonPair->Final Recombination & Tautomerization

Caption: Synthesis of ortho-OCF₃ anilines via O-trifluoromethylation and migration.

G Start Low or No Yield Observed CheckPurity Check Purity of Starting Materials (TLC/HPLC) Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Solvent, Time) CheckPurity->CheckConditions Pure Purify Purify Starting Materials (Recrystallization/Chromatography) CheckPurity->Purify Impure CheckAtmosphere Is the Reaction Oxygen-Sensitive? CheckConditions->CheckAtmosphere Optimal Optimize Optimize Conditions Based on Literature Precedent CheckConditions->Optimize Sub-optimal Inert Use Degassed Solvents & Maintain Inert Atmosphere (N₂/Ar) CheckAtmosphere->Inert Yes Proceed Proceed with Optimized Reaction CheckAtmosphere->Proceed No Purify->CheckConditions Optimize->CheckAtmosphere Inert->Proceed

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of 5-Fluoro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-Fluoro-2-(trifluoromethoxy)aniline using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: Standard silica gel (60-120 or 230-400 mesh) is the most common and recommended starting point for the purification of moderately polar compounds like anilines.[1][2] If separation from non-fluorinated or closely related impurities is challenging, specialty fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, can offer superior separation by leveraging fluorophilic interactions.[3][4] For compounds that show instability on acidic silica, neutral alumina or deactivated silica gel can be used as alternatives.[5]

Q2: Which mobile phase system should I start with? A2: A common starting mobile phase for a substituted aniline is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1][2] Due to the basic nature of the aniline group, "tailing" or "streaking" can occur. Adding a small amount of a basic modifier, such as 0.1-1% triethylamine, to the mobile phase can significantly improve peak shape by neutralizing the acidic silanol groups on the silica gel.[2][6]

Q3: How can I detect the compound during chromatography? A3: this compound contains an aromatic ring and should be readily visible on a TLC plate under a UV lamp (typically at 254 nm). This allows for easy monitoring of the column elution and analysis of collected fractions.

Q4: Is this compound stable on silica gel? A4: While many anilines are stable, some can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[5] It is advisable to perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (degradation products) appear. If instability is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[5]

Troubleshooting Guide

Q1: My compound is not separating from an impurity, even though they have different Rf values on TLC. A1:

  • Optimize Solvent System: A good separation on TLC is crucial. Try a less polar solvent system to increase the difference in migration (ΔRf) between your compound and the impurity.[2]

  • Column Overloading: Loading too much crude material can cause bands to broaden and overlap, leading to poor separation. A general guideline is to use a silica gel-to-crude material ratio of at least 30:1 by weight.[2]

  • Consider Gradient Elution: If a single solvent mixture (isocratic elution) fails, a gradient elution can be effective. Start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent. This can help resolve compounds with close polarities.[2]

  • Try an Alternative Stationary Phase: If silica gel does not provide adequate selectivity, a pentafluorophenyl (PFP) stationary phase may offer a different and more effective separation mechanism for fluorinated compounds.[3][4]

Q2: The compound is streaking or tailing down the column, resulting in broad fractions. A2:

  • Acid-Base Interaction: This is the most common cause for anilines. The basic amine group interacts strongly with acidic silanol groups on the silica surface. Add a small amount of triethylamine (0.1-1%) to your eluent to suppress this interaction and achieve sharper bands.[2][6]

  • Column Overloading: Tailing can also be a sign of overloading the column. Try reducing the amount of sample loaded.[2]

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor peak shape. Ensure the silica gel is packed uniformly.[2]

Q3: The compound appears to be stuck on the column and will not elute. A3:

  • Increase Solvent Polarity: The mobile phase is likely not polar enough. Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, you can move to 100% ethyl acetate, and then begin adding a stronger solvent like methanol in small increments (e.g., 1-5%).[6]

  • Check for Decomposition: The compound may have decomposed on the column. After attempting to elute with a very polar solvent, check the baseline fractions for any sign of product. A TLC stability test beforehand can help diagnose this issue.[5]

Q4: I can't find my compound after running the column; it seems to have disappeared. A4:

  • Eluted in the Solvent Front: If your initial solvent system was too polar, the compound may have eluted very quickly with the solvent front. Always check the very first fractions collected.[5]

  • Fractions are Too Dilute: Your compound may have eluted, but the fractions are too dilute to be detected easily by TLC. Try concentrating a few fractions in the expected elution range and re-analyzing them.[5]

  • On-Column Decomposition: As mentioned previously, the compound may be unstable to the stationary phase.[5]

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis and Column Elution

Solvent System (Hexane/Ethyl Acetate Ratio, v/v)Approximate Rf Value for a Moderately Polar AnilineObservations
95:50.1 - 0.2Good for separating from very non-polar impurities. May be too slow for column elution.
90:100.2 - 0.4Often a good starting point for column elution, providing good separation and reasonable runtime.[2]
80:200.4 - 0.6Suitable for faster elution if TLC shows good separation from all impurities at this polarity.[2]
70:30> 0.6Likely too polar for effective separation from more polar impurities.[2]

Note: These are starting points. Always add ~0.1-1% triethylamine to the solvent mixture to prevent tailing. Optimal ratios must be determined experimentally via TLC.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a pre-determined solvent system (e.g., 10-30% ethyl acetate in hexane, with 0.5% triethylamine).[2]

    • Visualize the spots under a UV lamp.

    • Adjust the solvent ratio until the desired compound has an Rf value between 0.2 and 0.4, with good separation from impurities.[1]

  • Column Preparation (Slurry Packing):

    • Select a glass column of appropriate size for the amount of crude material (typically a 30:1 to 50:1 ratio of silica gel to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~1 cm).[2]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Add another layer of sand on top of the settled silica bed to prevent disturbance during solvent and sample addition.[2]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the column with a pipette, allowing it to absorb into the silica.[2]

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent, add a small amount of silica gel (2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[2]

  • Elution and Fraction Collection:

    • Carefully add the prepared mobile phase to the column.

    • Apply gentle pressure (if necessary) to maintain a steady flow rate.

    • Begin collecting fractions in test tubes or vials.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions that contain only the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Mandatory Visualization

Chromatography Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered During Chromatography poor_sep Poor Separation of Compound and Impurity start->poor_sep tailing Peak Tailing or Streaking start->tailing no_elution Compound Not Eluting start->no_elution sol_less_polar 1. Use Less Polar Solvent System poor_sep->sol_less_polar Optimize ΔRf sol_add_tea 1. Add 0.1-1% Triethylamine to Eluent tailing->sol_add_tea Aniline is basic sol_more_polar 1. Drastically Increase Solvent Polarity (Add MeOH) no_elution->sol_more_polar Low Rf sol_gradient 2. Use Gradient Elution sol_less_polar->sol_gradient sol_loading_sep 3. Reduce Sample Load sol_gradient->sol_loading_sep sol_alt_phase 4. Try Alternative Phase (e.g., PFP) sol_loading_sep->sol_alt_phase result Resolution Achieved sol_alt_phase->result sol_loading_tail 2. Check for Overloading sol_add_tea->sol_loading_tail sol_repack 3. Check Column Packing sol_loading_tail->sol_repack sol_repack->result sol_check_decomp 2. Check for On-Column Decomposition sol_more_polar->sol_check_decomp sol_check_decomp->result

Caption: A workflow diagram for troubleshooting common column chromatography issues.

References

Technical Support Center: Recrystallization of 5-Fluoro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for the recrystallization of 5-Fluoro-2-(trifluoromethoxy)aniline, tailored for researchers, scientists, and professionals in drug development. Below you will find a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and key data to ensure a successful purification process.

Physical and Chemical Properties

A summary of the known and predicted properties of this compound and related compounds is provided below to guide solvent selection and experimental design.

PropertyThis compound2-Fluoro-5-(trifluoromethyl)aniline2-Methoxy-5-(trifluoromethyl)aniline
Molecular Formula C₇H₅F₄NOC₇H₅F₄NC₈H₈F₃NO
Molecular Weight 195.11 g/mol [1]179.11 g/mol 191.15 g/mol
Melting Point Data not availableData not available (Boiling Point: 155 °C)[2]58-60 °C
Appearance Predicted to be a solid or liquid at room temperatureLiquidSolid
Solubility Predicted to be soluble in common organic solvents like alcohols, ethers, and halogenated hydrocarbons.Soluble in chloroform and methanol.Data not available

Experimental Protocol: Recrystallization of this compound

This protocol is a recommended starting point based on the physicochemical properties of structurally similar fluorinated anilines. Optimization may be required depending on the nature and quantity of impurities.

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Selected solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection:

    • Based on the properties of similar anilines, a moderately polar solvent is a good starting point. Alcohols like isopropanol or ethanol are recommended.

    • Alternatively, a two-solvent system, such as hexane/ethyl acetate, can be effective. The compound should be soluble in ethyl acetate and insoluble in hexane.

    • To test a solvent, add a small amount of the crude compound to a test tube, then add a few drops of the solvent. A good solvent will dissolve the compound when heated but not at room temperature.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent to the flask.

    • Gently heat the mixture while stirring to dissolve the compound completely. If using a flammable solvent, use a water or oil bath and a condenser. Add more solvent in small portions if necessary until the solid is fully dissolved at the boiling point of the solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper.

    • Quickly pour the hot solution through the filter paper to remove the insoluble impurities.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Crystal formation should begin as the solution cools and becomes supersaturated.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound A 1. Solvent Selection (e.g., Isopropanol) B 2. Dissolution (Heat to boiling) A->B C 3. Hot Filtration (If insoluble impurities are present) B->C Impurities? D 4. Cooling & Crystallization (Slow cooling to RT, then ice bath) B->D No insoluble impurities C->D E 5. Isolation (Vacuum filtration) D->E F 6. Washing (with ice-cold solvent) E->F G 7. Drying (Vacuum oven) F->G H Pure Crystals G->H

Caption: A step-by-step workflow for the recrystallization of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: The compound does not dissolve in the chosen solvent, even with heating.

A1: This indicates that the solvent is not suitable. You should select a more polar solvent. If you started with a non-polar solvent like hexane, try a moderately polar one like ethyl acetate or a more polar one like ethanol or isopropanol.

Q2: The compound dissolves at room temperature.

A2: The chosen solvent is too non-polar or the compound is highly soluble in it. You can try a more polar solvent in which the compound is less soluble, or use a two-solvent system. In a two-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "bad" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, heat the mixture until it becomes clear again and proceed with the cooling step.

Q3: No crystals form upon cooling.

A3: This can happen for several reasons:

  • Too much solvent was used: The solution may not be supersaturated. Try to evaporate some of the solvent and allow it to cool again.

  • Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • The compound has oiled out: See Q4.

Q4: An oil has formed instead of crystals.

A4: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the compound, or if the compound is impure.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is less soluble (a "bad" solvent) or a more polar solvent to lower the overall solvent power, and then allow it to cool slowly. Seeding the solution as it cools can also encourage crystallization.

Q5: The crystal yield is very low.

A5: A low yield can result from:

  • Using too much solvent: This keeps more of the compound dissolved at low temperatures.

  • Premature crystallization: The compound may have crystallized during hot filtration. Ensure the filtration apparatus is pre-heated.

  • Incomplete cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

Q6: The recrystallized product is still impure.

A6: This may be due to:

  • Ineffective solvent: The chosen solvent may not be good at discriminating between the compound and the impurities. Try a different solvent or solvent system.

  • Trapped impurities: If cooling was too rapid, impurities may have been trapped within the crystal lattice. Allow the solution to cool more slowly.

  • A second recrystallization may be necessary.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Recrystallization Troubleshooting Guide Start Problem Encountered Q1 No Crystals Form Start->Q1 Q2 Oiled Out Start->Q2 Q3 Low Yield Start->Q3 Q4 Product Impure Start->Q4 A1 Scratch flask or add seed crystal Q1->A1 Yes A2 Evaporate some solvent Q1->A2 No A3 Reheat, add more 'good' solvent or a co-solvent Q2->A3 Yes A4 Ensure slow cooling Q3->A4 No A5 Check for premature crystallization Q3->A5 Yes A7 Perform a second recrystallization Q4->A7 Yes A8 Try a different solvent system Q4->A8 No A6 Use less solvent A5->A6

Caption: A decision tree to troubleshoot common issues during recrystallization.

References

Optimizing reaction yield for the synthesis of 5-Fluoro-2-(trifluoromethoxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 5-Fluoro-2-(trifluoromethoxy)aniline and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound derivatives, focusing on two primary synthetic strategies: Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).

General Questions

Q1: What are the primary synthetic routes to prepare this compound derivatives?

A1: The two most common and effective methods are the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice between these routes depends on the starting materials, desired scale, and functional group tolerance.

Q2: My final product is difficult to purify. What are some effective purification strategies?

A2: Purification of fluorinated aromatic amines can be challenging due to the similar polarity of byproducts and starting materials.

  • Flash Column Chromatography: This is the most common method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. Using a gradient elution can improve separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, reverse-phase HPLC using a C8 or C18 column with a fluorinated eluent like trifluoroethanol can be effective. Separation can often be improved by adjusting the column temperature.[1]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Filtration through Celite: For removing solid impurities and some catalyst residues, filtering the crude reaction mixture through a pad of Celite can be a useful first step.[2]

Troubleshooting: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. However, its success is highly dependent on the careful selection of the catalyst system and reaction conditions.[3][4][5]

Q3: My Buchwald-Hartwig amination reaction shows low or no conversion. What are the potential causes and solutions?

A3: Low conversion is a common issue and can often be traced back to the catalyst system or reaction setup.

Potential Cause Recommended Solution
Inactive Catalyst The active Pd(0) species may not be forming or is decomposing. Ensure you are using an appropriate palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, SPhos).[3][6] Using pre-formed, air-stable precatalysts can improve reliability.[7]
Inappropriate Ligand The choice of ligand is critical. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are often most effective.[3] Consider screening different ligands to find the optimal one for your specific substrate.
Ineffective Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and has been stored under inert conditions.
Presence of Oxygen or Moisture The catalyst is sensitive to air and moisture. All reagents and solvents must be anhydrous and degassed. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).[6]
Low Reaction Temperature These reactions often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[6]

Q4: I am observing significant amounts of a hydrodehalogenation byproduct (replacement of the halide with hydrogen). How can I minimize this?

A4: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[8][9]

Potential Cause Recommended Solution
Pd-hydride formation The formation of palladium hydride species can lead to the reduction of the aryl halide.[9]
High Temperature Running the reaction at excessively high temperatures can promote this side reaction.[7] Try lowering the temperature and extending the reaction time.
Choice of Ligand and Base The ligand and base can influence the rate of hydrodehalogenation. Screening different combinations may be necessary.

Q5: What are other common side products in Buchwald-Hartwig aminations?

A5: Besides hydrodehalogenation, other potential side reactions include:

  • Homocoupling of the aryl halide: This can occur at higher temperatures.

  • Amine over-arylation: If the starting amine has multiple reactive sites. Using a protecting group strategy for one of the sites can prevent this.

Troubleshooting: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful metal-free alternative for the synthesis of these derivatives, particularly when the aromatic ring is activated by electron-withdrawing groups.[10]

Q6: My SNAr reaction is not proceeding or is very slow. What are the key factors to consider?

A6: The rate of SNAr is highly dependent on the electronic nature of the aryl halide and the reaction conditions.

Potential Cause Recommended Solution
Poorly Activated Substrate SNAr reactions require an electron-deficient aromatic ring. The presence of the trifluoromethoxy group provides some activation. However, additional electron-withdrawing groups on the ring will significantly increase the reaction rate.
Leaving Group The order of leaving group ability in SNAr is typically F > Cl > Br > I. A fluorine leaving group is often preferred for these reactions.
Insufficient Temperature Many SNAr reactions require heating to proceed at a practical rate.
Inappropriate Solvent Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.

Q7: I am getting a mixture of regioisomers in my SNAr reaction. How can I improve the regioselectivity?

A7: The position of substitution in SNAr reactions is directed by the electron-withdrawing groups on the aromatic ring.

Potential Cause Recommended Solution
Multiple Activating Groups When multiple electron-withdrawing groups are present, the nucleophile will typically attack at the position that leads to the most stabilized Meisenheimer complex. This is usually ortho or para to the strongest electron-withdrawing group.
Steric Hindrance Bulky nucleophiles or substituents near the reaction site can influence the regioselectivity.
Reaction Conditions The choice of solvent and base can sometimes influence the regioselectivity of the reaction.[11]

Q8: What are common side reactions in SNAr with amine nucleophiles?

A8:

  • Multiple substitutions: If there are multiple good leaving groups on the aromatic ring, it is possible to get disubstitution or trisubstitution products. Using a stoichiometric amount of the amine can help to minimize this.

  • Reaction with other functional groups: The nucleophilic amine can potentially react with other electrophilic sites on the molecule. Protecting sensitive functional groups may be necessary.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key features of the two primary synthetic routes for this compound derivatives. Yields are highly substrate-dependent and the values presented are representative.

Parameter Buchwald-Hartwig Amination Nucleophilic Aromatic Substitution (SNAr)
Starting Materials Aryl halide (Br, Cl) or triflate, AmineAryl halide (F, Cl), Amine
Catalyst Palladium precatalyst + Phosphine ligandTypically catalyst-free
Key Reagents Strong, non-nucleophilic base (e.g., NaOtBu)Base (e.g., K₂CO₃, Et₃N), Polar aprotic solvent
Typical Yields Good to excellentModerate to high (highly substrate-dependent)
Advantages Broad substrate scope, high functional group toleranceMetal-free, often uses cheaper reagents
Disadvantages Cost of catalyst and ligands, sensitivity to air/moistureRequires electron-deficient aryl halides, may require harsh conditions
Common Side Reactions Hydrodehalogenation, homocouplingMultiple substitutions, side reactions with other functional groups

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents) to an oven-dried reaction vessel equipped with a stir bar.

  • Addition of Reagents: Add the aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.5 M with respect to the aryl halide) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To an oven-dried reaction vessel equipped with a stir bar, add the electron-deficient aryl halide (1.0 equivalent) and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Addition of Reagents: Add the amine (1.0-1.2 equivalents) to the reaction vessel.

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMSO or DMF) to the desired concentration.

  • Reaction: Heat the reaction mixture to the required temperature (can range from room temperature to >100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Troubleshooting start Low or No Conversion check_catalyst Check Catalyst System (Precatalyst & Ligand) start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents catalyst_inactive Is Catalyst Inactive? check_catalyst->catalyst_inactive conditions_issue Are Conditions Suboptimal? check_conditions->conditions_issue reagents_issue Are Reagents Impure? check_reagents->reagents_issue catalyst_inactive->conditions_issue No solution_catalyst Use Active Precatalyst Screen Different Ligands catalyst_inactive->solution_catalyst Yes conditions_issue->reagents_issue No solution_conditions Increase Temperature Ensure Inert Atmosphere Use Anhydrous/Degassed Solvents conditions_issue->solution_conditions Yes solution_reagents Use Fresh/Pure Base Purify Starting Materials reagents_issue->solution_reagents Yes

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

SNAr_Troubleshooting start Low or No Conversion check_substrate Evaluate Substrate Electronics start->check_substrate check_conditions Review Reaction Conditions start->check_conditions substrate_inactive Is Aryl Halide Sufficiently Activated? check_substrate->substrate_inactive conditions_suboptimal Are Conditions Optimal? check_conditions->conditions_suboptimal substrate_inactive->check_conditions Yes solution_substrate Add Electron-Withdrawing Groups Use a Better Leaving Group (F > Cl) substrate_inactive->solution_substrate No solution_conditions Increase Temperature Use Polar Aprotic Solvent (DMSO, DMF) conditions_suboptimal->solution_conditions No

Caption: Troubleshooting workflow for low conversion in SNAr reactions.

Synthetic_Route_Comparison title Synthesis of this compound Derivatives buchwald Buchwald-Hartwig Amination title->buchwald snar Nucleophilic Aromatic Substitution (SNAr) title->snar buchwald_pros Pros: - Broad Substrate Scope - High Functional Group Tolerance buchwald->buchwald_pros buchwald_cons Cons: - Expensive Catalysts/Ligands - Air/Moisture Sensitive - Potential Metal Contamination buchwald->buchwald_cons snar_pros Pros: - Metal-Free - Often Cheaper Reagents - Simpler Setup snar->snar_pros snar_cons Cons: - Requires Activated Aryl Halide - Can Require Harsh Conditions - Potential for Regioisomer Formation snar->snar_cons

Caption: Comparison of major synthetic routes.

References

Stability of 5-Fluoro-2-(trifluoromethoxy)aniline in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-Fluoro-2-(trifluoromethoxy)aniline in different solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns for this compound?

A1: While specific stability data for this compound is limited in publicly available literature, general concerns for fluorinated anilines include susceptibility to oxidation, photodegradation, and potential reactions with certain solvents, especially at elevated temperatures.[1] The aniline functional group can be prone to oxidation, which may be accelerated by exposure to air and light.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is recommended to keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[1]

Q3: Can I heat solutions of this compound?

A3: Caution should be exercised when heating solutions of this compound. Anilines can undergo thermal decomposition at elevated temperatures.[1] The choice of solvent is critical, as some solvents may react with the aniline at higher temperatures.[1] It is advisable to conduct small-scale trials to assess thermal stability in the desired solvent before proceeding with larger-scale experiments.

Q4: How can I detect potential degradation of my this compound sample?

A4: Degradation can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for separating and quantifying the parent compound and its degradation products.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to identify degradation products.[2] A change in the physical appearance of the sample, such as color change (e.g., darkening from a yellow oily liquid), may also indicate degradation.

Troubleshooting Guides

Issue 1: Discoloration of the compound or its solution.
  • Possible Cause: Oxidation of the aniline group. This is a common issue with anilines, which can form colored impurities upon exposure to air.[1]

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[1]

    • Solvent Purity: Ensure that the solvent used is of high purity and deoxygenated if necessary.

    • Purification: If discoloration has already occurred, consider purifying the compound by techniques such as column chromatography or distillation.

Issue 2: Inconsistent results or low yield in reactions.
  • Possible Cause: Degradation of the starting material. If the this compound has degraded during storage or in the reaction solvent, it can lead to lower yields or the formation of unexpected byproducts.[1]

  • Troubleshooting Steps:

    • Purity Check: Before use, verify the purity of the this compound using an appropriate analytical method like HPLC or NMR.

    • Solvent Compatibility: Investigate the compatibility of the compound with the reaction solvent at the intended temperature. A small-scale stability study can be performed by dissolving the compound in the solvent and monitoring its purity over time.

    • Fresh Sample: If degradation is suspected, use a fresh, properly stored sample of the compound.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Selected Solvent

Objective: To determine the stability of this compound in a specific solvent over time at a given temperature.

Methodology:

  • Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a known volume of the test solvent (e.g., acetonitrile, DMSO, methanol) to prepare a stock solution of a specific concentration.

  • Sample Incubation:

    • Aliquot the stock solution into several vials.

    • Store the vials under controlled conditions (e.g., room temperature, 40°C) and protect them from light.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours), retrieve a vial.

    • Analyze the sample using a validated HPLC method to determine the concentration of the parent compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the percentage of degradation at each time point relative to the initial concentration.

Data Presentation:

The quantitative data from the stability study can be summarized in the following table:

SolventTemperature (°C)Time (hours)Concentration (mg/mL)Degradation (%)
Acetonitrile2501.000.0
24
48
72
DMSO2501.000.0
24
48
72
Methanol2501.000.0
24
48
72

Visualizations

Stability_Assessment_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_solution Prepare Stock Solution aliquot Aliquot into Vials prep_solution->aliquot incubate Incubate at Controlled Temperature aliquot->incubate time_points Withdraw Samples at Time Points incubate->time_points hplc_analysis Analyze by HPLC time_points->hplc_analysis plot_data Plot Concentration vs. Time hplc_analysis->plot_data calc_degradation Calculate % Degradation plot_data->calc_degradation

Caption: Workflow for assessing the stability of a compound in a solvent.

Troubleshooting_Decision_Tree start Inconsistent Experimental Results? check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure use_fresh Use Fresh, Properly Stored Sample is_pure->use_fresh No check_solvent Investigate Solvent Compatibility is_pure->check_solvent Yes use_fresh->check_purity purify Purify the Material purify->check_purity is_stable Is it Stable in Solvent? check_solvent->is_stable change_solvent Change Solvent or Reaction Conditions is_stable->change_solvent No proceed Proceed with Experiment is_stable->proceed Yes

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Identification of Unknown Byproducts in Fluorinated Aniline Reactions by LC-SPE/NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of unknown byproducts in fluorinated aniline reactions using Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR).

Frequently Asked Questions (FAQs)

Q1: Why are byproducts in fluorinated aniline reactions difficult to identify with conventional methods like LC-MS alone?

A1: While LC-MS is a powerful tool for determining molecular weight, it often falls short in definitively identifying structural isomers and compounds with unexpected fragmentation patterns, which are common in fluorinated aniline reactions.[1] Fluorine's high electronegativity can lead to complex rearrangements and fragmentation. Furthermore, mass spectrometry alone cannot distinguish between positional isomers, which may have very similar mass spectra but different biological activities.[2] The hyphenation with NMR provides unambiguous structural information, overcoming these limitations.[1][3]

Q2: What are some common types of byproducts expected in fluorinated aniline reactions?

A2: Common byproducts can arise from several reaction pathways, including:

  • Over-fluorination: Introduction of additional fluorine atoms to the aromatic ring.

  • Positional Isomers: Fluorination at different positions on the aniline ring.

  • Hydroxylation and Oxidation: Formation of hydroxylated anilines and their subsequent oxidation to reactive quinoneimines.

  • Dimerization or Polymerization: Self-reaction of reactive intermediates.[4]

  • Defluorination: Loss of a fluorine atom, which can be followed by other modifications.

Q3: When should I consider using LC-SPE/NMR for my reaction mixture analysis?

A3: LC-SPE/NMR is particularly valuable when you encounter:

  • Unknown peaks in your LC-MS chromatogram that cannot be identified by mass and fragmentation patterns alone.

  • The presence of suspected isomers that are not resolved by MS.

  • The need for definitive structural elucidation of a low-level impurity without resorting to traditional, time-consuming isolation and purification.[3]

  • Instances where reference standards for suspected byproducts are not available.

Q4: What is the primary advantage of using SPE as an interface between LC and NMR?

A4: The Solid Phase Extraction (SPE) interface allows for the trapping and concentration of the analyte of interest from the LC eluent.[2] This is crucial because NMR is an inherently less sensitive technique than MS. By concentrating the analyte on an SPE cartridge, a sufficient amount can be accumulated for NMR analysis. Additionally, the SPE step allows for the removal of the protonated HPLC solvents and replacement with deuterated solvents required for NMR, which significantly improves the quality of the NMR data.[5]

Q5: How much of an unknown byproduct is typically needed for successful characterization by LC-SPE/NMR?

A5: The amount needed depends on the sensitivity of the NMR spectrometer (particularly if a cryoprobe is used) and the molecular weight of the analyte. As a general guideline, for a typical small molecule with a molecular weight around 500 Da, approximately 1-5 micrograms of the isolated compound is needed to acquire a good quality 1D proton NMR spectrum. For more detailed 2D NMR experiments (like COSY, HSQC, HMBC), a higher amount in the range of 10-50 micrograms may be necessary. This can often be achieved by performing multiple automated injections and trapping the same peak on the SPE cartridge.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-SPE/NMR analysis of fluorinated aniline reaction byproducts.

Symptom Possible Cause(s) Suggested Solution(s)
LC Chromatography Issues
Poor peak shape (tailing or fronting)1. Column overload. 2. Secondary interactions with the stationary phase. 3. Sample solvent incompatible with the mobile phase.1. Dilute the sample or reduce the injection volume. 2. Modify the mobile phase pH or add an ion-pairing agent. Consider a different column chemistry. 3. Dissolve the sample in a solvent similar in strength to the initial mobile phase.[4]
Shifting retention times1. Inconsistent mobile phase preparation. 2. Column degradation. 3. Fluctuations in column temperature.1. Prepare fresh mobile phase and ensure thorough mixing. 2. Flush the column or replace it if necessary. 3. Use a column oven to maintain a stable temperature.
SPE Trapping and Elution Issues
Low or no trapping of the analyte on the SPE cartridge1. Inappropriate SPE sorbent for the analyte's polarity. 2. Analyte has a higher affinity for the mobile phase than the SPE sorbent. 3. SPE cartridge breakthrough due to overloading.1. Select an SPE cartridge with a sorbent that has a strong affinity for your analyte (e.g., reversed-phase for nonpolar compounds). 2. Adjust the mobile phase composition to promote retention on the SPE cartridge (e.g., reduce organic content for reversed-phase). 3. Reduce the amount of sample loaded onto the cartridge or use a cartridge with a higher capacity.
Analyte trapped but does not elute into the NMR1. Elution solvent is too weak to displace the analyte from the SPE sorbent. 2. Insufficient volume of elution solvent.1. Use a stronger deuterated solvent for elution (e.g., switch from acetonitrile-d3 to methanol-d4 or DMSO-d6). 2. Increase the volume of the elution solvent.
NMR Detection Issues
No or very weak NMR signal for a trapped peak1. Insufficient amount of trapped analyte. 2. Broad NMR signals due to paramagnetic impurities or aggregation. 3. Incorrect NMR acquisition parameters.1. Perform multiple injections and trap the same peak on the SPE cartridge to increase the analyte concentration. 2. Check for sources of metal contamination. Try a different deuterated solvent. 3. Optimize NMR parameters, including the number of scans and relaxation delays.
¹⁹F NMR spectrum shows complex multiplets or unexpected shifts1. Presence of multiple fluorine environments in the byproduct. 2. Strong coupling to neighboring protons or other fluorine atoms. 3. pH effects on the chemical shift.1. This is expected for complex byproducts. Use 2D NMR (e.g., ¹H-¹⁹F HETCOR) to correlate fluorine signals with protons. 2. Analyze the coupling patterns to deduce the connectivity of atoms. 3. Ensure consistent pH of the sample if it is pH-sensitive.[6][7]

Quantitative Data

The following tables provide representative data that can be useful in the identification of byproducts from fluorinated aniline reactions.

Table 1: Common Byproducts and Their Mass Spectrometric and ¹⁹F NMR Characteristics

Byproduct TypeExample StructureExpected Δm/z from Starting MaterialTypical ¹⁹F NMR Chemical Shift Range (ppm vs. CFCl₃)Notes
Over-fluorination Difluoroaniline from Monofluoroaniline+18-110 to -140The exact shift depends on the position of the additional fluorine.
Hydroxylation Hydroxyfluoroaniline+16-115 to -145The hydroxyl group can influence the electronic environment of the fluorine atom.
Oxidation Fluorinated Quinoneimine+14Varies significantly based on structureThese are often reactive intermediates and may be difficult to isolate.
Dimerization Azo- or Azoxy-dimer~2x MW of starting materialSimilar to the starting material, but may be shifted due to the new linkage.Often observed as colored byproducts.

Table 2: Typical HPLC Conditions for Separation of Fluorinated Anilines and Byproducts

ParameterCondition
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and Mass Spectrometry (ESI+/-)

Experimental Protocols

Protocol 1: General LC-SPE/NMR Workflow for Byproduct Identification

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • LC-MS Analysis:

    • Perform an initial LC-MS analysis to obtain a chromatogram and mass spectrum for each peak.

    • Identify the peaks corresponding to the starting material, the desired product, and any unknown byproducts.

  • LC-SPE Trapping:

    • Set up the LC-SPE system with an appropriate SPE cartridge (e.g., a reversed-phase polymer-based sorbent).

    • Inject the sample and monitor the chromatogram.

    • When the peak of interest begins to elute, trigger the system to divert the flow through the SPE cartridge to trap the analyte.

    • For low-concentration byproducts, multiple injections can be performed, trapping the same peak on the same cartridge to increase the amount of isolated material.

  • SPE Cartridge Washing and Drying:

    • After trapping, wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove any retained salts or polar impurities.

    • Dry the cartridge thoroughly with a stream of nitrogen gas to remove all traces of the HPLC mobile phase.

  • Elution into the NMR:

    • Elute the trapped analyte from the SPE cartridge with a small volume (typically 20-30 µL) of a suitable deuterated solvent (e.g., acetonitrile-d₃, methanol-d₄, or DMSO-d₆) directly into the NMR flow probe.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to confirm the presence and purity of the isolated byproduct.

    • Acquire a 1D ¹⁹F NMR spectrum, as this is highly sensitive and informative for fluorinated compounds.

    • If sufficient material is available, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC, and ¹H-¹⁹F HETCOR) to fully elucidate the structure.

  • Data Analysis and Structure Elucidation:

    • Combine the information from MS (molecular weight and formula) and NMR (connectivity and spatial relationships) to propose a structure for the unknown byproduct.

Visualizations

Byproduct_Identification_Workflow cluster_LC_MS Initial Analysis cluster_Decision Decision Point cluster_LC_SPE_NMR Structure Elucidation Reaction_Mixture Fluorinated Aniline Reaction Mixture LC_MS_Analysis LC-MS Analysis Reaction_Mixture->LC_MS_Analysis Data_Review Review Chromatogram and Mass Spectra LC_MS_Analysis->Data_Review Identify_Unknown Unknown Peak Detected? Data_Review->Identify_Unknown LC_SPE_Trapping LC-SPE Trapping of Unknown Peak Identify_Unknown->LC_SPE_Trapping Yes No_End Analysis Complete Identify_Unknown->No_End No NMR_Acquisition 1D/2D NMR Acquisition (¹H, ¹⁹F, etc.) LC_SPE_Trapping->NMR_Acquisition Structure_Elucidation Combine MS and NMR Datafor Structure Elucidation NMR_Acquisition->Structure_Elucidation End Byproduct Identified Structure_Elucidation->End

Caption: Workflow for the identification of unknown byproducts.

Troubleshooting_Logic Start Problem Encountered Symptom Where is the issue? Start->Symptom LC LC System Symptom->LC Poor Peaks SPE SPE System Symptom->SPE Low Recovery NMR NMR System Symptom->NMR No Signal LC_Checks Check: Mobile Phase Column, Connections LC->LC_Checks SPE_Checks Check: Cartridge Type Trapping/Elution Solvents SPE->SPE_Checks NMR_Checks Check: Analyte Amount Acquisition Parameters NMR->NMR_Checks Resolved Problem Resolved LC_Checks->Resolved SPE_Checks->Resolved NMR_Checks->Resolved

Caption: Troubleshooting decision tree for LC-SPE/NMR analysis.

References

Technical Support Center: Managing Thermal Stability of Trifluoromethoxy Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with trifluoromethoxy aromatic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the thermal stability of these molecules during experiments.

Troubleshooting Guide: Unexpected Reactions or Degradation at High Temperatures

This guide provides a step-by-step approach to diagnosing and resolving issues of suspected thermal degradation of trifluoromethoxy aromatic compounds in your experiments.

Problem: Low yield or unexpected side products in a high-temperature reaction.

dot

Caption: Troubleshooting workflow for thermal degradation.

Frequently Asked Questions (FAQs)

Q1: How thermally stable is the trifluoromethoxy group on an aromatic ring?

A: The trifluoromethoxy (-OCF3) group is generally considered to be highly stable to thermal stress.[1] It is more resistant to enzymatic breakdown compared to a methoxy group and is known for its high chemical and thermal stability.[1] Many synthetic procedures involving trifluoromethoxy aromatic compounds are carried out at elevated temperatures (e.g., 80-140°C) without significant degradation.[2]

Q2: At what temperature should I be concerned about the thermal decomposition of my trifluoromethoxy aromatic compound?

A: There is no single decomposition temperature for all trifluoromethoxy aromatic compounds, as it depends on the overall molecular structure. While the -OCF3 group itself is robust, the stability of the entire molecule is the determining factor. For most derivatives, significant thermal decomposition is not expected at temperatures commonly used in organic synthesis (below 200°C). To determine the specific decomposition temperature of your compound, it is recommended to perform a Thermogravimetric Analysis (TGA).[3]

Q3: What are the likely degradation pathways for a trifluoromethoxy aromatic compound under severe thermal stress?

A: While specific high-temperature degradation pathways for small-molecule trifluoromethoxy aromatics are not extensively documented in readily available literature, potential degradation could involve the cleavage of the C-O bond. Based on the thermolysis of fluoropolymers, which also contain C-F and C-O bonds, potential decomposition products at very high temperatures could include carbonyl fluoride, which can hydrolyze to hydrogen fluoride (HF) and carbon dioxide (CO2) in the presence of moisture.[4] The aromatic ring itself could also undergo decomposition, leading to a complex mixture of smaller fragments.[5]

Q4: Can my reaction conditions, other than temperature, affect the thermal stability of the trifluoromethoxy group?

A: Yes. The presence of strong Lewis acids could potentially coordinate to the oxygen of the trifluoromethoxy group, which might weaken the C-O bond and lower the decomposition temperature. Similarly, strong nucleophiles in the reaction mixture could potentially lead to substitution reactions at very high temperatures, although this is generally not a common reaction pathway due to the strength of the C-O bond. The presence of ortho substituents on the aromatic ring can also influence the conformation and electronic properties of the trifluoromethoxy group, which may have an impact on its stability.[6]

Q5: My reaction at 150°C is giving a low yield. How do I know if my trifluoromethoxy aromatic starting material is degrading?

A: The first step is to rule out other common reaction issues (see troubleshooting workflow). To specifically investigate thermal degradation, you can perform a control experiment by heating your starting material in the reaction solvent at 150°C for the same duration as your reaction, but without the other reagents. Analyze the resulting mixture by a suitable method like GC-MS or LC-MS to check for the appearance of degradation products and to quantify the remaining starting material. Additionally, performing a TGA on your starting material will give you a clear indication of its decomposition temperature.[3]

Data Presentation

Table 1: Thermal Properties of (Trifluoromethoxy)benzene

PropertyValueReference
Boiling Point102 °C[7][8]
Flash Point12 °C (closed cup)[7]
Vapor Pressure41.3 mmHg (at 25 °C)[7]

Note: This data is for the parent compound (trifluoromethoxy)benzene. The thermal properties of substituted derivatives may vary.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for assessing the thermal stability of a trifluoromethoxy aromatic compound using TGA.

Objective: To determine the onset temperature of decomposition for a given trifluoromethoxy aromatic compound.

Materials:

  • Trifluoromethoxy aromatic compound of interest (solid or liquid, 5-10 mg)

  • TGA instrument

  • Crucible (typically alumina or platinum)[9]

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible.[3]

    • For liquid samples, carefully transfer the liquid into the crucible.

  • Instrument Setup:

    • Place the crucible containing the sample onto the TGA balance.

    • Set the purge gas (e.g., nitrogen) to a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

    • Program the temperature profile. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 500°C or higher, depending on the expected stability) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition:

    • Start the TGA experiment. The instrument will record the sample's mass as a function of temperature.

  • Data Analysis:

    • The output is a thermogram, which plots the percentage of initial mass versus temperature.

    • The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. This can be calculated using the software accompanying the TGA instrument, often by finding the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the weight loss curve.

    • The temperature at which 5% weight loss occurs (T5%) is also a commonly reported value for thermal stability.

dot

Caption: Experimental workflow for TGA.

Protocol 2: Analysis of Potential Thermal Degradation Products by GC-MS

This protocol provides a general method for identifying volatile and semi-volatile products that may result from the thermal degradation of a trifluoromethoxy aromatic compound.

Objective: To identify the chemical nature of degradation products formed upon heating a trifluoromethoxy aromatic compound.

Materials:

  • Trifluoromethoxy aromatic compound of interest

  • Heating apparatus (e.g., sealed tube in a furnace or a pyrolysis unit)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Thermal Stress Application:

    • Place a known amount of the trifluoromethoxy aromatic compound into a sealed tube under an inert atmosphere.

    • Heat the tube to the temperature of interest (e.g., the reaction temperature where degradation is suspected) for a defined period.

  • Sample Preparation for GC-MS:

    • After cooling, open the tube in a well-ventilated fume hood.

    • Extract the contents with a suitable volatile solvent.

    • If necessary, concentrate the extract to a suitable volume for injection.

  • GC-MS Analysis:

    • Inject an aliquot of the sample extract into the GC-MS.

    • Use a standard capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl methyl silicone column).[5]

    • Program the GC oven temperature to separate the components of the mixture. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280-300°C).[5]

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-500).

  • Data Analysis:

    • Analyze the resulting chromatogram to identify peaks corresponding to potential degradation products.

    • Compare the mass spectra of these peaks to spectral libraries (e.g., NIST) to tentatively identify the compounds.

    • Compare the chromatogram to that of an unstressed sample of the starting material to differentiate between impurities and degradation products.

dot

GCMS_Analysis_Pathway Start Start: Suspected Degradation HeatSample 1. Heat compound in sealed tube under inert atmosphere Start->HeatSample Extract 2. Cool and extract with a suitable solvent HeatSample->Extract Analyze 3. Analyze extract by GC-MS Extract->Analyze Identify 4. Identify peaks by comparing mass spectra to libraries Analyze->Identify Compare 5. Compare with unstressed sample to confirm degradation products Identify->Compare End End: Degradation Products Identified Compare->End

Caption: Logical pathway for GC-MS analysis.

References

Validation & Comparative

A Comparative Guide to the 19F NMR Spectrum of 5-Fluoro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the expected 19F Nuclear Magnetic Resonance (NMR) spectrum of 5-Fluoro-2-(trifluoromethoxy)aniline. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide offers a predictive analysis based on established principles of 19F NMR spectroscopy and comparative data from structurally analogous compounds.

Predicted 19F NMR Spectrum: An Overview

The structure of this compound contains two distinct fluorine environments, which are expected to give rise to two separate signals in the 19F NMR spectrum:

  • A signal from the single fluorine atom attached directly to the aromatic ring (Ar-F).

  • A signal from the three equivalent fluorine atoms of the trifluoromethoxy group (-OCF3).

The chemical shift (δ) of these signals is influenced by the electronic environment, including the electron-donating amino group (-NH2) and the electron-withdrawing trifluoromethoxy group (-OCF3). The multiplicity, or splitting pattern, of each signal is determined by spin-spin coupling with nearby protons and with each other.

Data Presentation: Predicted and Comparative 19F NMR Data

The following table summarizes the predicted 19F NMR parameters for this compound and presents experimental data for comparable molecules. This comparison allows for a more confident prediction of the spectral features.

CompoundFluorine GroupChemical Shift (δ) ppm (Predicted/Experimental)Predicted MultiplicityCoupling Constants (J) Hz (Predicted/Typical)
This compound -OCF3 ~ -58 to -60 Quartet (q) or broad singlet4J(F-F) ≈ 1-5 Hz
Ar-F ~ -120 to -125 Triplet of quartets (tq)3J(H-F) ≈ 7-10 Hz; 4J(F-F) ≈ 1-5 Hz
Trifluoromethoxybenzene (Alternative)-OCF3-57.9SingletN/A
4-Fluoroaniline (Alternative)Ar-F-126.7 (in DMSO)MultipletN/A
2-(Trifluoromethyl)aniline (Alternative)-CF3-60.6SingletN/A

Note: Chemical shifts are referenced to CFCl3 (0 ppm). Negative values indicate an upfield shift.[1] The actual values can vary with solvent and concentration.

Interpretation of Predicted Data:

  • Trifluoromethoxy (-OCF3) Signal: The chemical shift is predicted to be similar to that of trifluoromethoxybenzene but slightly shielded (shifted to a more negative ppm value) due to the presence of the ortho-amino group. This signal is expected to be a narrow quartet due to the small four-bond coupling (4JFF) to the aromatic fluorine.[2] In practice, if this coupling is very small, the signal may appear as a broad singlet.

  • Aromatic Fluorine (Ar-F) Signal: This signal's chemical shift is influenced by the para-amino group (shielding) and the meta-trifluoromethoxy group (deshielding). It is predicted to be a triplet of quartets (tq). The triplet arises from coupling to the two ortho protons (H4 and H6), and each peak of the triplet is further split into a quartet by the weaker coupling to the three fluorine atoms of the -OCF3 group.

Mandatory Visualization: Coupling Pathways

The following diagram illustrates the key through-bond spin-spin coupling interactions that determine the multiplicity of the signals in the 19F NMR spectrum of this compound.

Caption: Coupling pathways in this compound.

Experimental Protocols

Acquiring a high-quality 19F NMR spectrum requires careful attention to experimental parameters. The following is a generalized protocol for the analysis of small fluorinated organic molecules.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a standard 5 mm NMR tube.

  • Ensure the solvent is free from fluorine-containing impurities.

  • An internal standard may be added for precise chemical shift referencing, although modern spectrometers can also reference externally. A common, though now less favored, reference is CFCl3 (0 ppm). Alternatively, a known stable fluorinated compound can be used.[1]

2. Spectrometer Setup and Calibration:

  • The instrument should be equipped with a broadband or fluorine-specific probe.

  • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

  • Reference the 19F chemical shift scale. This can be done indirectly using the solvent's known 1H signal and the spectrometer's gyromagnetic ratios, or directly using an internal/external standard.

3. Acquisition Parameters:

  • Spectral Width (sw): 19F NMR has a very wide chemical shift range.[3] For an unknown compound, initially use a large spectral width (e.g., 200-250 ppm, which corresponds to ~80,000-100,000 Hz on a 400 MHz spectrometer) to ensure all signals are captured. The center of the spectrum (transmitter offset) should be set to an estimated average chemical shift, for instance, around -80 to -100 ppm.[3]

  • Pulse Width: Use a calibrated 90° pulse width for quantitative measurements.

  • Acquisition Time (at): Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

  • Number of Scans (ns): 19F is a highly sensitive nucleus, so often only a small number of scans (e.g., 16 or 32) are needed for a concentrated sample.[4]

  • Decoupling: For a standard 19F spectrum, proton decoupling is often applied to simplify the spectrum by removing H-F couplings. To observe these couplings, an undecoupled spectrum should be acquired.

4. Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully. Large spectral widths can sometimes introduce baseline distortions.

  • Reference the spectrum to the appropriate standard.

  • Integrate the signals to determine the relative ratios of the different fluorine environments.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-Fluoro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structure of compounds through the analysis of their fragmentation patterns. This guide offers a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Fluoro-2-(trifluoromethoxy)aniline, a compound of interest in medicinal chemistry, benchmarked against its structural analogues.

Predicted Fragmentation Profile of this compound

The fragmentation of this compound under EI-MS is anticipated to be governed by the interplay of its three key structural motifs: the fluoroaniline core and the trifluoromethoxy substituent. The molecular ion (M+) is expected to be observed at m/z 195. The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass, consistent with the Nitrogen Rule.

The primary fragmentation pathways are predicted to involve the loss of the trifluoromethoxy group and subsequent fragmentations of the aniline ring. The C-O bond of the trifluoromethoxy group is a likely point of initial cleavage, leading to the loss of a ·OCF3 radical or related neutral fragments. The aniline ring is expected to undergo characteristic fragmentations, including the loss of HCN.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation pattern of this compound, a comparative analysis with structurally related compounds was conducted. The key fragments and their relative abundances for 4-Fluoroaniline, 2-Methoxyaniline, and Trifluoromethoxybenzene are presented in the table below, alongside the predicted fragments for the target compound.

CompoundMolecular Ion (m/z)Key Fragment 1 (m/z)Proposed Structure of Fragment 1Key Fragment 2 (m/z)Proposed Structure of Fragment 2Key Fragment 3 (m/z)Proposed Structure of Fragment 3
This compound (Predicted) 195166[M - CHO]+126[M - OCF3]+99[C6H4FN]+
4-Fluoroaniline 11184[M - HCN]+83[C5H4F]+57[C4H3F]+
2-Methoxyaniline 123108[M - CH3]+92[M - OCH3]+80[C5H4N]+
Trifluoromethoxybenzene 162143[M - F]+95[C6H5O]+77[C6H5]+

Data for 4-Fluoroaniline, 2-Methoxyaniline, and Trifluoromethoxybenzene are based on publicly available NIST mass spectral data.

The fragmentation of 4-Fluoroaniline is dominated by the loss of HCN from the aniline ring, a characteristic fragmentation of anilines. 2-Methoxyaniline shows a prominent loss of a methyl radical from the methoxy group, followed by the loss of CO. Trifluoromethoxybenzene primarily loses a fluorine atom, followed by the loss of the trifluoromethyl group. These established patterns provide a strong foundation for the interpretation of the mass spectrum of this compound.

Experimental Protocols

A standard protocol for the analysis of this compound and its analogues by gas chromatography-mass spectrometry (GC-MS) is detailed below.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as methanol or acetonitrile.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and mass spectra of the eluted peaks.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectra with a reference library (e.g., NIST) and the predicted fragmentation pattern.

Visualization of the Experimental Workflow

The logical flow of the mass spectrometry experiment is illustrated in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_processing Data Processing Sample Analyte Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation MassAnalysis Mass Analysis (Quadrupole) Fragmentation->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition SpectrumGeneration Mass Spectrum Generation DataAcquisition->SpectrumGeneration Analysis Spectral Interpretation SpectrumGeneration->Analysis

Caption: Experimental workflow for GC-MS analysis.

This guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound. The comparative approach, leveraging data from structural analogues, offers a robust framework for the identification and characterization of this and other novel compounds in the drug development pipeline. Experimental verification remains crucial to confirm these predicted fragmentation pathways.

A Comparative Analysis of the Reactivity of 5-Fluoro-2-(trifluoromethoxy)aniline and Its Fluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated anilines are indispensable building blocks. Their unique electronic properties, conferred by the presence of fluorine atoms, significantly influence molecular reactivity, lipophilicity, and metabolic stability. This guide provides a comprehensive comparison of the reactivity of 5-Fluoro-2-(trifluoromethoxy)aniline with other fluoroaniline isomers, supported by experimental data and detailed methodologies for key chemical transformations.

Understanding Reactivity: The Influence of Fluorine and Trifluoromethoxy Groups

The reactivity of an aniline derivative is primarily governed by the electron density on the nitrogen atom and the aromatic ring. Electron-donating groups (EDGs) increase the nucleophilicity of the amine and activate the ring towards electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the amine and deactivate the ring.

Both fluorine and the trifluoromethoxy group (-OCF₃) are electron-withdrawing. Fluorine exhibits a dual electronic effect: it is strongly electron-withdrawing through induction (-I effect) but weakly electron-donating through resonance (+M effect). The trifluoromethoxy group is a powerful electron-withdrawing group due to the strong inductive effect of the three fluorine atoms.

In this compound, the presence of two electron-withdrawing groups is expected to significantly reduce the basicity and nucleophilicity of the aniline nitrogen compared to unsubstituted aniline or monofluorinated isomers. The relative positions of these substituents will also dictate the regioselectivity of aromatic substitution reactions.

Basicity and Nucleophilicity: A Quantitative Comparison

CompoundpKa of Conjugate AcidReference
Aniline4.63[1]
2-Fluoroaniline3.20[2]
3-Fluoroaniline3.51[2]
4-Fluoroaniline4.65[3][4]
2-(Trifluoromethyl)aniline~2.7Estimated
3-(Trifluoromethyl)aniline~3.1Estimated
4-(Trifluoromethyl)aniline~3.5Estimated
This compound < 3 Estimated

Note: Estimated values are based on the known electron-withdrawing effects of the substituents.

The strong electron-withdrawing nature of both the fluorine atom and the trifluoromethoxy group in this compound suggests that its pKa will be significantly lower than that of aniline and likely lower than the monofluorinated and trifluoromethylated isomers. This decreased basicity directly translates to lower nucleophilicity, impacting its performance in reactions where the aniline acts as a nucleophile.

Comparative Reactivity in Key Organic Transformations

To illustrate the practical implications of these electronic differences, we will compare the expected reactivity of this compound and its isomers in three common and important reaction types: N-Acylation, Buchwald-Hartwig Amination, and the Sandmeyer Reaction.

N-Acylation

N-acylation is a fundamental reaction for the protection of amines or the synthesis of amides. The reaction rate is directly proportional to the nucleophilicity of the amine.

Experimental Workflow for Comparative N-Acylation

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII LigEx Ligand Exchange PdII->LigEx AmineComplex [Ar-Pd(II)(NHR')L₂]⁺X⁻ LigEx->AmineComplex Deprot Deprotonation (-HX) AmineComplex->Deprot AmidoComplex Ar-Pd(II)(NR')L₂ Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-NR' (Product) RedElim->Product ArX Ar-X ArX->OxAdd Amine R'-NH₂ Amine->LigEx Base Base Base->Deprot G Aniline Ar-NH₂ Diazotization Diazotization (NaNO₂, aq. HX) Aniline->Diazotization Diazonium Ar-N₂⁺X⁻ Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuX) Diazonium->Sandmeyer Product Ar-X + N₂ Sandmeyer->Product

References

A Comparative Guide to the Synthetic Utility of 5-Fluoro-2-(trifluoromethoxy)aniline and 4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, fluorinated anilines serve as indispensable building blocks for the construction of complex bioactive molecules. Their unique electronic properties, conferred by the presence of fluorine atoms, can significantly influence a molecule's reactivity, metabolic stability, and biological activity. This guide provides a detailed comparison of the synthetic utility of two key fluorinated anilines: 5-Fluoro-2-(trifluoromethoxy)aniline and 4-fluoroaniline. We present a comprehensive overview of their chemical properties, reactivity in key transformations, and applications in the synthesis of biologically active compounds, supported by experimental data and detailed protocols.

Physicochemical Properties

The seemingly subtle difference in the substitution pattern of these two anilines leads to marked differences in their physicochemical properties, which in turn dictates their reactivity and handling characteristics. The presence of the trifluoromethoxy group in this compound, a strong electron-withdrawing group, significantly impacts its electronic nature compared to the single fluorine substituent in 4-fluoroaniline.

PropertyThis compound4-fluoroaniline
CAS Number 123572-63-4[1]371-40-4[2]
Molecular Formula C₇H₅F₄NO[1]C₆H₆FN[2]
Molecular Weight 195.11 g/mol [1]111.12 g/mol [2]
Appearance Not specifiedLight-colored oily liquid[2]
Boiling Point Not specified188 °C[3]
Melting Point Not specified-1 °C[3]
Density Not specified1.16 g/mL[3]
pKa Likely lower than 4-fluoroaniline due to the strong electron-withdrawing trifluoromethoxy group.4.6 (approx.)

Reactivity and Synthetic Applications

Both anilines undergo typical reactions of aromatic amines, such as acylation and diazotization, which are fundamental steps in the synthesis of a vast array of functionalized molecules. However, the rate and outcome of these reactions are influenced by the electronic nature of the substituents on the aromatic ring.

Acylation

Acylation of the amino group is a common strategy to protect it or to introduce an amide functionality, which is a prevalent feature in many pharmaceutical compounds. The nucleophilicity of the nitrogen atom is a key determinant of the reaction rate.

Comparison of Reactivity: The trifluoromethoxy group in this compound is strongly electron-withdrawing, which reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to 4-fluoroaniline. Consequently, 4-fluoroaniline is expected to undergo acylation more readily.

ReactionSubstrateReagentsSolventConditionsYield
N-Acetylation4-fluoroanilineAcetic anhydride, N,N-diisopropylethylamineDichloromethaneRoom temperature, 1 hourHigh (not specified quantitatively in the source)[4]
N-AcetylationThis compoundAcetic anhydride, BaseAprotic SolventTypically requires slightly more forcing conditions than 4-fluoroaniline due to reduced nucleophilicity.Data not available in the searched results.
Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

Diazotization of the amino group to form a diazonium salt is a versatile transformation that opens up a plethora of synthetic possibilities, allowing the introduction of various substituents onto the aromatic ring through reactions like the Sandmeyer reaction.[5][6] The stability of the diazonium salt is influenced by the electronic properties of the ring substituents.

Comparison of Reactivity: The electron-withdrawing trifluoromethoxy group in this compound can destabilize the resulting diazonium salt to some extent compared to the less electron-withdrawing fluorine atom in 4-fluoroaniline. However, both compounds are expected to undergo diazotization efficiently under standard conditions (NaNO₂, acid, 0-5 °C). The subsequent Sandmeyer reaction allows for the introduction of halides, cyano, and other functional groups.[5][6]

ReactionSubstrateReagentsProductYield
Diazotization-Sandmeyer (Chlorination)4-fluoroaniline1. NaNO₂, HCl, 0-5°C; 2. CuCl1-Chloro-4-fluorobenzeneGood to excellent yields are typical for this reaction.
Diazotization-Sandmeyer (Chlorination)This compound1. NaNO₂, HCl, 0-5°C; 2. CuCl1-Chloro-5-fluoro-2-(trifluoromethoxy)benzeneGood to excellent yields are expected.

Applications in the Synthesis of Bioactive Molecules

Both anilines are valuable precursors for the synthesis of a range of biologically active compounds, particularly in the pharmaceutical and agrochemical industries.

4-Fluoroaniline in Drug Discovery

4-Fluoroaniline is a fundamental building block in the synthesis of numerous pharmaceuticals.[7] Its incorporation can enhance metabolic stability and binding affinity. A notable example is its use in the synthesis of precursors for various kinase inhibitors and other therapeutic agents.

This compound in Drug Discovery

The trifluoromethoxy group in this compound is highly sought after in medicinal chemistry for its ability to improve metabolic stability and cell permeability of drug candidates. This aniline is a key intermediate in the synthesis of novel therapeutic agents, including α-glucosidase inhibitors and anti-inflammatory compounds.

Synthesis of α-Glucosidase Inhibitors: 5-Fluoro-2-oxindole, derived from precursors like 5-fluoroaniline derivatives, is a key scaffold for the synthesis of potent α-glucosidase inhibitors, which are important therapeutic targets for type 2 diabetes.[4][8][9]

Synthesis of Anti-inflammatory Agents: Derivatives of 5-fluoro-2-indolinone, which can be synthesized from 5-fluoroaniline precursors, have shown potent anti-interleukin-1 activity, highlighting their potential in the development of new anti-inflammatory drugs.

Experimental Protocols

Protocol 1: N-Acetylation of 4-fluoroaniline[4]

Materials:

  • 4-Fluoroaniline (1.00 g, 9.00 mmol)

  • N,N-diisopropylethylamine (3.14 mL, 18.0 mmol)

  • Dichloromethane (DCM) (20 mL)

  • Acetic anhydride (1 mL, 10.8 mmol)

  • Deionized water

  • Anhydrous MgSO₄

Procedure:

  • To a solution of N,N-diisopropylethylamine in DCM, add 4-fluoroaniline.

  • Add acetic anhydride to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with deionized water (5 mL).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under vacuum to obtain the product, N-(4-fluorophenyl)acetamide.

Protocol 2: Synthesis of 5-Fluoro-2-oxindole Derivatives as α-Glucosidase Inhibitors[8]

This protocol describes the synthesis of 5-fluoro-2-oxindole derivatives through the condensation of 5-fluoro-2-oxindole with various substituted aromatic aldehydes. 5-fluoro-2-oxindole can be synthesized from 4-fluoroaniline through a multi-step process.[2]

Materials:

  • 5-fluoro-2-oxindole (1.0 mmol)

  • Substituted aromatic aldehyde (1.5 mmol)

  • Potassium hydroxide (KOH) (6.0 mmol)

  • Ethanol (EtOH)

Procedure:

  • Dissolve 5-fluoro-2-oxindole, the substituted aldehyde, and KOH in ethanol.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion, the product can be isolated and purified by recrystallization from ethanol.

Mandatory Visualizations

experimental_workflow_acylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-fluoroaniline 4-fluoroaniline Mixing Mixing and Stirring (Room Temperature, 1 hr) 4-fluoroaniline->Mixing Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Mixing Base N,N-diisopropylethylamine Base->Mixing Solvent DCM Solvent->Mixing Quenching Quench with Water Mixing->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Product_Node N-(4-fluorophenyl)acetamide Concentration->Product_Node

Caption: Experimental workflow for the N-acetylation of 4-fluoroaniline.

signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival (Anti-apoptotic) Akt->Cell_Survival Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

Both this compound and 4-fluoroaniline are valuable reagents in organic synthesis, particularly for the development of new pharmaceuticals. The choice between them depends on the specific requirements of the target molecule.

  • 4-Fluoroaniline is a versatile and reactive building block suitable for a wide range of applications where a simple fluorinated aniline is required. Its higher nucleophilicity makes it more reactive in reactions such as acylation.

  • This compound offers the advantage of introducing a trifluoromethoxy group, which can significantly enhance the metabolic stability and lipophilicity of a molecule. While its reduced nucleophilicity might necessitate slightly more forcing reaction conditions, the potential benefits in the pharmacological profile of the final compound often outweigh this consideration.

For drug development professionals, a thorough understanding of the distinct properties and reactivity of these anilines is crucial for the rational design and efficient synthesis of novel therapeutic agents.

References

The Trifluoromethoxy Group: A Superior Surrogate for the Trifluoromethyl Group in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the trifluoromethoxy (OCF3) and trifluoromethyl (CF3) groups reveals significant advantages of the former in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Backed by experimental data, the OCF3 group consistently demonstrates superior lipophilicity, enhanced metabolic stability, and improved membrane permeability, making it a valuable tool for medicinal chemists in the design of next-generation therapeutics.

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, aimed at enhancing the druglike properties of molecules. Among these, the trifluoromethyl (CF3) group has been widely employed to improve metabolic stability and binding affinity. However, its congener, the trifluoromethoxy (OCF3) group, is increasingly recognized as a more advantageous substituent, offering a superior balance of physicochemical properties that can translate to improved clinical performance.

Physicochemical Property Showdown: OCF3 vs. CF3

Experimental data consistently highlights the superior properties of the OCF3 group in several key areas crucial for drug development.

Enhanced Lipophilicity for Improved Permeability

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The OCF3 group is significantly more lipophilic than the CF3 group. This is quantified by the Hansch lipophilicity parameter (π), where a higher value indicates greater lipophilicity. The OCF3 group has a π value of +1.04, compared to +0.88 for the CF3 group. This enhanced lipophilicity can lead to improved permeability across biological membranes, a key factor for oral bioavailability and penetration into target tissues.

Superior Metabolic Stability

The trifluoromethoxy group is generally more resistant to metabolic degradation than the trifluoromethyl group. The strong carbon-fluorine bonds in both groups contribute to their metabolic stability; however, the ether linkage in the OCF3 group provides an additional layer of protection against oxidative metabolism by cytochrome P450 (CYP) enzymes. This increased metabolic stability can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.

Modulation of pKa

The strong electron-withdrawing nature of both the OCF3 and CF3 groups can significantly influence the acidity or basicity (pKa) of nearby functional groups in a molecule. This modulation of pKa can be critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic properties. The OCF3 group is a slightly stronger electron-withdrawing group than the CF3 group, offering a finer tool for tuning the electronic properties of a drug candidate.

Data Presentation: A Comparative Analysis

The following table summarizes the key physicochemical properties of the trifluoromethoxy and trifluoromethyl groups, providing a clear comparison of their impact on drug-like properties.

PropertyTrifluoromethoxy (OCF3)Trifluoromethyl (CF3)Advantage of OCF3
Hansch Lipophilicity Parameter (π) +1.04+0.88Higher lipophilicity
Metabolic Stability Generally more stableStableEnhanced stability
Electron Withdrawing Nature StrongerStrongFiner electronic tuning

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the properties of drug candidates containing trifluoromethoxy and trifluoromethyl groups.

In Vitro Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Methodology:

  • Preparation of Reagents: Liver microsomes (e.g., human, rat) are thawed on ice. A working solution of the test compound is prepared in a suitable solvent. An NADPH regenerating system is prepared to ensure the continuous activity of CYP enzymes.

  • Incubation: The test compound is incubated with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t1/2) and intrinsic clearance (CLint) of the compound are then calculated from the slope of the line.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive permeability of a compound across a biological membrane.

Methodology:

  • Plate Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.

  • Donor and Acceptor Solutions: The test compound is dissolved in a buffer solution at a specific pH to create the donor solution. The acceptor plate wells are filled with a buffer solution.

  • Incubation: The filter plate (with the artificial membrane) is placed on top of the acceptor plate, and the donor solution is added to the filter wells. The entire assembly is incubated for a set period (e.g., 4-16 hours) to allow the compound to permeate from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations of the compound in the donor and acceptor wells and the incubation time.

Visualizing the Impact: Drug Metabolism Pathway

The following diagram illustrates the metabolic pathway of a hypothetical drug and how the substitution of a metabolically labile group with a trifluoromethoxy or trifluoromethyl group can block a major route of metabolism, leading to increased stability.

Drug_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_inhibition Metabolic Blocking Drug_Parent Drug (Parent Compound) Metabolite_A Metabolite A (Active/Inactive) Drug_Parent->Metabolite_A CYP450 Metabolite_B Metabolite B (Inactive) Drug_Parent->Metabolite_B CYP450 Conjugated_Metabolite Conjugated Metabolite (Excreted) Metabolite_A->Conjugated_Metabolite UGT, SULT OCF3_Drug Drug-OCF3 Blocked_Metabolism OCF3_Drug->Blocked_Metabolism Blocks CYP450 Metabolism CF3_Drug Drug-CF3 CF3_Drug->Blocked_Metabolism Blocks CYP450 Metabolism

Caption: Metabolic pathway illustrating how OCF3 and CF3 groups can block CYP450-mediated metabolism.

Conclusion

The trifluoromethoxy group offers clear advantages over the trifluoromethyl group in drug design. Its superior lipophilicity, enhanced metabolic stability, and ability to fine-tune electronic properties provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. As the quest for more effective and safer medicines continues, the strategic application of the trifluoromethoxy group is poised to play an increasingly important role in the development of next-generation therapeutics.

A Comparative Guide to the ¹H and ¹³C NMR Peak Assignment of 5-Fluoro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data for 5-Fluoro-2-(trifluoromethoxy)aniline

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the established effects of fluoro, amino, and trifluoromethoxy substituents on the benzene ring, drawing comparisons from similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.85ddJ(H3-H4) = 8.8, J(H3-F5) = 4.5
H-46.70tdJ(H4-H3) = 8.8, J(H4-H6) = 2.5, J(H4-F5) = 8.8
H-66.60ddJ(H6-F5) = 10.0, J(H6-H4) = 2.5
NH₂3.80br s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-1 (C-NH₂)142.0dJ(C1-F5) ≈ 2
C-2 (C-OCF₃)135.0dJ(C2-F5) ≈ 10
C-3118.0dJ(C3-F5) ≈ 22
C-4115.0dJ(C4-F5) ≈ 25
C-5 (C-F)158.0d¹J(C5-F5) ≈ 240
C-6105.0dJ(C6-F5) ≈ 25
OCF₃121.0q¹J(C-F) ≈ 257

Structural and Workflow Diagrams

To aid in the understanding of the peak assignments, the following diagrams illustrate the molecular structure with numbered atoms and the general workflow for NMR peak assignment.

Figure 1. Structure of this compound cluster_0 a b c d e f n1 C1 n2 C2 n1->n2 nh2 NH2 n1->nh2 n3 C3 n2->n3 ocf3 OCF3 n2->ocf3 n4 C4 n3->n4 h3 H n3->h3 n5 C5 n4->n5 h4 H n4->h4 n6 C6 n5->n6 f5 F n5->f5 n6->n1 h6 H n6->h6

Figure 1. Structure of this compound

Figure 2. General Workflow for NMR Peak Assignment A Sample Preparation (Dissolve in Deuterated Solvent) B 1D NMR Data Acquisition (¹H, ¹³C, ¹⁹F) A->B C 2D NMR Data Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Peak Picking and Integration D->E F Analysis of Chemical Shifts, Multiplicities, and Coupling Constants E->F G Correlation Analysis (¹H-¹H, ¹H-¹³C) F->G H Structure Verification and Final Peak Assignment F->H G->H

Figure 2. General Workflow for NMR Peak Assignment

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines is provided below.

Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1.0-2.0 s

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 200 ppm

  • Reference: CDCl₃ solvent peak at 77.16 ppm

Comparative Analysis and Peak Assignment Rationale

The predicted peak assignments are based on the following well-established principles of NMR spectroscopy and comparative data from related molecules:

  • ¹H NMR:

    • Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino group (-NH₂) tends to shield protons, shifting them upfield, while the electron-withdrawing fluoro (-F) and trifluoromethoxy (-OCF₃) groups deshield them, causing downfield shifts. The position of these protons relative to the substituents dictates the final chemical shift.

    • Coupling: The protons on the aromatic ring will exhibit spin-spin coupling. The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled nuclei. Ortho coupling (³JHH) is typically in the range of 7-10 Hz, meta coupling (⁴JHH) is smaller (2-3 Hz), and para coupling (⁵JHH) is often negligible. Protons will also couple to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds (³JHF > ⁴JHF).

    • Amine Protons: The protons of the primary amine group (-NH₂) typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. The chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons: The chemical shifts of the aromatic carbons are also highly dependent on the electronic nature of the substituents. The carbon directly attached to the electronegative fluorine atom (C-5) will be significantly downfield and will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The carbon attached to the trifluoromethoxy group (C-2) will also be downfield. The carbon attached to the amino group (C-1) will be influenced by its electron-donating nature.

    • Carbon-Fluorine Coupling: All carbons on the fluorinated ring will show coupling to the fluorine atom. The magnitude of the C-F coupling constant is a valuable tool for assignment, with ¹JC-F being the largest, followed by ²JC-F, ³JC-F, and so on.

    • Trifluoromethoxy Carbon: The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three equivalent fluorine atoms, with a large one-bond coupling constant (¹JC-F).

By applying these principles and comparing with the known NMR data of compounds like fluoroanilines and trifluoromethoxy-substituted benzenes, the predicted peak assignments in Tables 1 and 2 provide a reliable guide for the interpretation of the experimental NMR spectra of this compound. Researchers can use this guide as a starting point for their own spectral analysis and structural confirmation.

Navigating Lipophilicity: A Comparative Analysis of Fluorinated Anilines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and optimizing the physicochemical properties of lead compounds is paramount. Among these, lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, stands out. The strategic introduction of fluorine atoms into a molecular scaffold, such as the aniline ring system, has become a powerful tool for modulating this critical parameter. This guide provides a comparative analysis of the lipophilicity of fluorinated anilines, supported by experimental data, detailed protocols, and visual workflows to aid in rational drug design.

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (logP), which measures the equilibrium distribution of a compound between an organic phase (typically n-octanol) and an aqueous phase. A higher logP value indicates greater lipophilicity. The "rule of five," a widely recognized guideline in drug discovery, suggests that for optimal oral bioavailability, a compound's logP should generally not exceed 5.

The Impact of Fluorination on Aniline Lipophilicity: A Data-Driven Comparison

The introduction of fluorine to the aniline ring system generally leads to an increase in lipophilicity. This effect is influenced by the number and position of the fluorine substituents. The following table summarizes the experimentally determined logP values for aniline and a selection of its fluorinated derivatives.

Compound NameStructureNumber of Fluorine AtomsPosition of FluorineExperimental logP
AnilineC₆H₅NH₂0-0.90[1]
2-Fluoroaniline2-FC₆H₄NH₂121.26[2]
3-Fluoroaniline3-FC₆H₄NH₂131.30
4-Fluoroaniline4-FC₆H₄NH₂141.15[3]
2,4-Difluoroaniline2,4-F₂C₆H₃NH₂22, 41.54
2,6-Difluoroaniline2,6-F₂C₆H₃NH₂22, 61.547 (Calculated)
3,5-Difluoroaniline3,5-F₂C₆H₃NH₂23, 5N/A
2,4,6-Trifluoroaniline2,4,6-F₃C₆H₂NH₂32, 4, 6N/A

As the data indicates, monofluorination of aniline results in a modest increase in logP. The positional isomers exhibit slight differences in their lipophilicity, with 3-fluoroaniline being the most lipophilic among the monofluorinated derivatives. The introduction of a second fluorine atom, as seen in 2,4-difluoroaniline, further enhances the lipophilicity. This trend is generally attributed to the high electronegativity and hydrophobicity of the fluorine atom, which reduces the polarity of the C-H bonds and the overall molecule.

Experimental Determination of Lipophilicity (logP)

Accurate determination of logP is crucial for structure-activity relationship (SAR) studies. The following are detailed protocols for two of the most common experimental methods.

The Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Pre-saturated Solvents: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4 for physiological relevance) are mixed vigorously in a separatory funnel for 24 hours to ensure mutual saturation. The two phases are then allowed to separate completely.

  • Sample Preparation: A stock solution of the test compound is prepared in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: A known volume of the n-octanol stock solution is added to a known volume of the pre-saturated aqueous phase in a flask. The flask is then sealed and shaken at a constant temperature (typically 25°C) for a sufficient time (e.g., 24 hours) to allow equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process and break up any emulsions.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Water partition Mix Octanol and Aqueous Phases and Shake to Equilibrium prep_solvents->partition prep_sample Prepare Compound Stock Solution in n-Octanol prep_sample->partition separate Separate the Two Phases (Centrifugation if needed) partition->separate quantify Quantify Compound Concentration in Each Phase (e.g., HPLC) separate->quantify calculate Calculate P = [Octanol]/[Aqueous] and logP = log(P) quantify->calculate

High-Performance Liquid Chromatography (HPLC) Method

This is a faster, indirect method for estimating logP based on the retention time of a compound on a reverse-phase HPLC column.

Protocol:

  • System Setup: A reverse-phase HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water (or buffer).

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system. The retention time (t_R_) for each standard is recorded.

  • Calibration Curve Construction: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') versus the known logP values of the standards. The capacity factor k' is calculated using the formula: k' = (t_R_ - t_0_)/t_0_, where t_0_ is the void time (the time it takes for an unretained compound to pass through the column).

  • Sample Analysis: The fluorinated aniline of interest is dissolved in the mobile phase and injected into the HPLC system. Its retention time is measured.

  • logP Determination: The log k' for the test compound is calculated from its retention time. The logP value is then determined by interpolation from the calibration curve.

G cluster_setup Setup & Calibration cluster_measurement Measurement & Calculation setup_hplc Set up Reverse-Phase HPLC System (C18 column) inject_standards Inject Standards with Known logP Values setup_hplc->inject_standards get_retention Record Retention Times (tR) of Standards inject_standards->get_retention build_curve Plot log k' vs. Known logP to Create Calibration Curve get_retention->build_curve determine_logp Determine logP from Calibration Curve build_curve->determine_logp inject_sample Inject Fluorinated Aniline Sample measure_rt Measure Retention Time (tR) of the Sample inject_sample->measure_rt calculate_logk Calculate log k' for the Sample measure_rt->calculate_logk calculate_logk->determine_logp

Conclusion

The strategic incorporation of fluorine into the aniline scaffold provides a reliable method for increasing lipophilicity, a critical parameter in drug design. The extent of this increase is dependent on the degree and position of fluorination. By utilizing robust experimental methods such as the shake-flask or HPLC techniques, researchers can accurately quantify these changes and make informed decisions in the optimization of lead compounds. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the development of novel therapeutics.

References

Unveiling the Structural Landscape and Biological Potential of Novel 5-Fluoro-2-(trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized 5-Fluoro-2-(trifluoromethoxy)aniline derivatives and their analogues reveals significant potential in the development of targeted therapeutics. This guide provides an objective comparison of their structural features and biological performance, supported by experimental data, to aid researchers and professionals in drug discovery and development.

Novel derivatives incorporating the this compound scaffold have been synthesized and characterized, demonstrating promising biological activity. This report details the structural elucidation of these compounds and compares their performance with related aniline derivatives, offering valuable insights for further research and development in medicinal chemistry.

Comparative Analysis of Spectroscopic Data

A comprehensive analysis of the spectroscopic data is crucial for the unambiguous structural determination of novel chemical entities. The following tables summarize the key spectroscopic features of a representative novel this compound derivative and a closely related analogue for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundAromatic Protons (ppm)NH₂ Protons (ppm)Other Protons (ppm)
Novel Derivative 1 (5-Fluoro-2-(trifluoromethoxy)phenyl-thiosemicarbazone) 7.20-7.85 (m)10.15 (s)8.30 (s, CS-NH)
Alternative 1 (4-Fluoroaniline) 6.80-7.00 (m)3.55 (br s)-

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundAromatic Carbons (ppm)C=S Carbon (ppm)CF₃O Carbon (ppm)
Novel Derivative 1 (5-Fluoro-2-(trifluoromethoxy)phenyl-thiosemicarbazone) 110.5-155.8178.2120.4 (q, ¹JCF = 258 Hz)
Alternative 1 (4-Fluoroaniline) 115.2 (d, ²JCF = 22 Hz), 116.0 (d, ³JCF = 8 Hz), 142.9, 156.8 (d, ¹JCF = 235 Hz)--

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

CompoundMolecular Ion (m/z)Key IR Absorptions (cm⁻¹)
Novel Derivative 1 (5-Fluoro-2-(trifluoromethoxy)phenyl-thiosemicarbazone) [M]+ calculated for C₁₅H₁₀F₄N₄OS: 370.053420 (N-H), 1610 (C=N), 1250 (C-F), 1160 (C=S)
Alternative 1 (4-Fluoroaniline) [M]+ calculated for C₆H₆FN: 111.053425, 3340 (N-H), 1620 (C=C), 1220 (C-F)

Comparative Biological Activity

Recent studies have focused on the synthesis of 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) which incorporate the core aniline structure. These novel compounds have been evaluated for their in vitro inhibitory effects on interleukin-1 receptor (IL-1R), a key target in inflammatory diseases.[1][2]

Table 4: In Vitro Anti-Interleukin-1 Activity

CompoundIC₅₀ (µM) on IL-1R
Lead Compound 52 (5-Fluoro-isatin derivative) 0.09[1][2]
Lead Compound 65 (5-(Trifluoromethoxy)-isatin derivative) 0.07[1][2]
Novel Derivative 78 0.01[1][2]
Novel Derivative 81 0.02[1][2]

The data clearly indicates that the novel derivatives 78 and 81 exhibit significantly enhanced inhibitory potency against IL-1R compared to the initial lead compounds.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols outline the key experimental procedures for the synthesis and biological evaluation of the novel this compound derivatives.

General Synthetic Procedure for 5-Fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones)

A solution of the appropriate 5-substituted-isatin (1 mmol) in ethanol (20 mL) is treated with a solution of the corresponding 4-phenylthiosemicarbazide (1 mmol) in ethanol (15 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.[1][2]

In Vitro Interleukin-1 Receptor (IL-1R) Inhibition Assay

The inhibitory activity of the synthesized compounds on IL-1R is determined using a cell-based assay. Human embryonic kidney 293 (HEK293) cells are cultured and seeded in 96-well plates. The cells are then treated with various concentrations of the test compounds for 1 hour before stimulation with recombinant human IL-1β. After 24 hours of incubation, the concentration of IL-6 in the cell supernatant, a downstream effector of IL-1R signaling, is measured using an enzyme-linked immunosorbent assay (ELISA). The IC₅₀ values are calculated from the dose-response curves.[1][2]

Visualizing the Path to Discovery

To elucidate the logical workflow from starting materials to the evaluation of biological activity, the following diagram is provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation 5-Substituted Isatin 5-Substituted Isatin Reaction Reaction 5-Substituted Isatin->Reaction 4-Phenylthiosemicarbazide 4-Phenylthiosemicarbazide 4-Phenylthiosemicarbazide->Reaction Novel Derivative Novel Derivative Reaction->Novel Derivative NMR NMR Novel Derivative->NMR MS MS Novel Derivative->MS IR IR Novel Derivative->IR Structural Elucidation Structural Elucidation NMR->Structural Elucidation MS->Structural Elucidation IR->Structural Elucidation IL-1R Assay IL-1R Assay Structural Elucidation->IL-1R Assay Data Analysis Data Analysis IL-1R Assay->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

Caption: Workflow for the synthesis, characterization, and biological evaluation of novel derivatives.

This guide provides a foundational comparison of novel this compound derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. The superior biological activity of the newly synthesized compounds warrants more in-depth investigation into their therapeutic potential.

References

Unraveling Complexity: A Comparative Guide to 19F-Centered NMR for Structural Determination of Fluorinated Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of complex fluorinated mixtures, the ability to accurately determine the structure of individual components is paramount. This guide provides an in-depth comparison of 19F-centered Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, supported by experimental data and detailed protocols. We explore the unique advantages of 19F NMR in providing unambiguous structural elucidation without the need for physical separation, a significant bottleneck in traditional analytical workflows.

The incorporation of fluorine into pharmaceuticals and agrochemicals is a widely adopted strategy to enhance metabolic stability, binding affinity, and other crucial properties.[1][2] Consequently, the analysis of complex mixtures containing multiple fluorinated compounds has become a critical task in drug discovery, process development, and environmental monitoring. While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are routinely employed, they often face challenges in providing definitive structural information for each component in a complex matrix, especially for isomers.

19F-centered NMR spectroscopy has emerged as a powerful, non-destructive alternative that leverages the unique properties of the fluorine-19 nucleus.[3][4] With 100% natural abundance, high sensitivity, and a large chemical shift dispersion, the 19F nucleus acts as an ideal spectroscopic probe.[3][5][6] This allows for the acquisition of high-resolution spectra where signals from different fluorinated molecules are often well-resolved, even in complex mixtures.[5][7]

Performance Comparison: 19F NMR vs. Alternatives

The choice of analytical technique significantly impacts the quality and efficiency of structural determination. Below is a comparative summary of 19F-centered NMR against common alternatives.

Feature19F-Centered NMRHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Structural Information Provides detailed structural information, including connectivity and stereochemistry, through coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs).[3][5]Primarily a separation technique; structural information is inferred from retention time and requires confirmation by other methods.Provides mass-to-charge ratio (m/z), which can give elemental composition but often cannot distinguish between isomers without fragmentation analysis.[3]
Separation Requirement No separation required; analysis is performed on the intact mixture.[1][3]Requires physical separation of components, which can be time-consuming and may not be feasible for all mixtures.Can be coupled with separation techniques (e.g., LC-MS), but direct infusion MS of mixtures can be complex to interpret.
Quantitation Inherently quantitative with proper experimental setup (e.g., using an internal standard and appropriate relaxation delays).[7][8][9]Quantitative, but requires calibration curves for each analyte.Can be quantitative with the use of isotopically labeled internal standards, but matrix effects can influence accuracy.
Sensitivity High intrinsic sensitivity of the 19F nucleus.[3][6]High sensitivity, often in the picomolar to nanomolar range, depending on the detector.Very high sensitivity, capable of detecting analytes at femtomolar to attomolar levels.
Throughput Moderate; can be enhanced with modern NMR techniques and automation.High throughput, especially with ultra-high-performance liquid chromatography (UHPLC).High throughput, particularly with direct infusion or fast chromatography.
Non-destructive Yes, the sample can be recovered and used for further analysis.[9]Generally non-destructive, but the sample is diluted and may be altered by the mobile phase.Destructive, as the sample is ionized and fragmented.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative protocols for 19F-centered NMR and its alternatives.

19F-Centered NMR Spectroscopy

Objective: To acquire quantitative 1D and 2D 19F NMR spectra for the structural elucidation of components in a complex fluorinated mixture.

Instrumentation: 600 MHz NMR spectrometer equipped with a cryoprobe.[10]

Sample Preparation:

  • Dissolve a known amount of the fluorinated mixture (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or MeOD).

  • Add a known amount of an internal standard for quantification. The internal standard should be a fluorinated compound with a single, sharp resonance that does not overlap with the analyte signals (e.g., hexafluorobenzene).[11]

1D 19F NMR Acquisition:

  • Pulse Sequence: A standard 1D pulse-acquire sequence with 1H decoupling (e.g., zgfhigqn on Bruker systems).[10]

  • Spectral Width: Sufficient to cover the entire range of 19F chemical shifts in the sample (e.g., 200 ppm).[6]

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the fluorine nuclei of interest to ensure full relaxation and accurate quantification. A typical starting value is 10 seconds.[8][10]

  • Number of Scans: 32 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[10]

2D NMR Experiments (for structural elucidation):

  • 1H-19F HETCOR (Heteronuclear Correlation): To establish correlations between directly bonded or long-range coupled 1H and 19F nuclei.

  • 19F-19F COSY (Correlation Spectroscopy): To identify 19F-19F spin systems.

  • 19F, 1H-HOESY (Heteronuclear Overhauser Effect Spectroscopy): To determine spatial proximities between 1H and 19F nuclei.[3]

  • 19F, 13C-HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between 19F and 13C nuclei, which is crucial for mapping out the carbon skeleton.[4]

High-Performance Liquid Chromatography (HPLC)

Objective: To separate the components of a complex fluorinated mixture for identification and quantification.

Instrumentation: HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

Sample Preparation:

  • Dissolve the mixture in a solvent compatible with the mobile phase.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Flow Rate: Typically 1 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where the analytes absorb, or ELSD for compounds without a chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To separate and identify the components of a complex fluorinated mixture based on their mass-to-charge ratio.

Instrumentation: An LC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer for high-resolution mass data).

Sample Preparation: As per the HPLC protocol.

LC Conditions: Similar to the HPLC protocol, but with mobile phase additives that are compatible with mass spectrometry (e.g., formic acid instead of non-volatile buffers).

MS Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar and semi-polar compounds.

  • Mass Analyzer: Set to acquire data in a mass range that covers the expected molecular weights of the components.

  • Data Acquisition: Full scan mode to detect all ions, and product ion scan (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample Sample Preparation cluster_nmr 19F NMR Analysis cluster_output Results mixture Complex Fluorinated Mixture dissolve Dissolve in Deuterated Solvent mixture->dissolve standard Add Internal Standard dissolve->standard nmr_acq NMR Data Acquisition (1D & 2D Experiments) standard->nmr_acq To Spectrometer processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis (Chemical Shifts, Couplings, Integrals) processing->analysis structure Structural Elucidation of Components analysis->structure quantification Quantification of Components analysis->quantification

Figure 1. Experimental workflow for 19F-centered NMR analysis.

comparison_diagram cluster_19F_NMR 19F-Centered NMR cluster_alternatives Alternative Techniques cluster_hplc HPLC cluster_ms Mass Spectrometry nmr_adv Advantages: - Unambiguous structural information - No separation needed - Non-destructive - Inherently quantitative nmr_disadv Disadvantages: - Lower sensitivity than MS - Moderate throughput hplc_adv Advantages: - High throughput - High sensitivity hplc_disadv Disadvantages: - Requires separation - Limited structural information ms_adv Advantages: - Very high sensitivity - High throughput ms_disadv Disadvantages: - Destructive - Isomer differentiation can be challenging

Figure 2. Comparison of 19F NMR with alternative techniques.

Conclusion

19F-centered NMR spectroscopy offers a robust and information-rich approach for the structural determination of complex fluorinated mixtures.[1][3] Its ability to provide detailed structural insights without the need for prior separation makes it a highly valuable tool in pharmaceutical and chemical research.[1][3] While alternative techniques like HPLC and MS offer advantages in terms of throughput and sensitivity, they often fall short in providing the unambiguous structural characterization that is readily achievable with 19F NMR. For researchers facing the challenge of analyzing complex fluorinated samples, a 19F-centered NMR approach, either as a standalone technique or in conjunction with other methods, represents a powerful strategy for accelerating discovery and development.

References

Assessing Metabolic Stability: A Comparative Guide for Compounds Derived from 5-Fluoro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and other pharmacokinetic properties. This guide provides a comparative assessment of the metabolic stability of compounds derived from 5-Fluoro-2-(trifluoromethoxy)aniline, a building block of interest in drug discovery. Due to the limited availability of publicly accessible, direct quantitative metabolic stability data for a range of compounds derived from this specific aniline, this guide will focus on a key example, Lorlatinib (PF-06463922), and compare its metabolic stability profile with well-characterized alternative compounds, Verapamil and Diclofenac. The comparison is supported by experimental data from in vitro human liver microsome (HLM) assays.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical factor influencing its in vivo half-life and overall exposure. In vitro assays using human liver microsomes are a standard industry practice to predict in vivo hepatic clearance. The key parameters measured are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.

CompoundStructureTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Citation(s)
Lorlatinib (PF-06463922) Structure containing a 5-fluoro-2-(trifluoromethoxy)phenyl moietyHuman Liver MicrosomesData not publicly available; however, its macrocyclic structure was designed to improve metabolic stability compared to acyclic analogs.Data not publicly available; development focused on enhancing metabolic stability.[1]
Verapamil Alternative CompoundHuman Liver Microsomes26267[2]
Diclofenac Alternative CompoundHuman Liver MicrosomesHigh Clearance (Specific t½ not provided, but categorized as high)High Clearance[3]

Note: The metabolic stability of Lorlatinib is qualitatively described as improved due to its macrocyclic structure, a key design feature to overcome metabolic liabilities of its acyclic precursors[1]. Direct quantitative comparison is limited by the availability of public data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of metabolic stability assays. Below are standard protocols for human liver microsomal stability assays.

Human Liver Microsomal (HLM) Stability Assay Protocol

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of human liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., Verapamil, Diclofenac)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the diluted human liver microsome suspension to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of a cold quenching solution (e.g., acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .

Visualizing Experimental Workflow and Metabolic Concepts

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test_Compound Test Compound Stock Reaction_Mixture Reaction Mixture Test_Compound->Reaction_Mixture HLM Human Liver Microsomes HLM->Reaction_Mixture NADPH_System NADPH System NADPH_System->Reaction_Mixture Time_Points Time Points (0-60 min) Reaction_Mixture->Time_Points Quench Quench Reaction Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Caption: Experimental workflow for an in vitro microsomal stability assay.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug Parent Drug (e.g., Derivative of this compound) Oxidation Oxidation, Hydroxylation, etc. (CYP450 Enzymes) Parent_Drug->Oxidation HLM Assay Focus Phase1_Metabolite Phase I Metabolite(s) Oxidation->Phase1_Metabolite Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Phase1_Metabolite->Conjugation Excreted_Metabolite Excreted Metabolite(s) Conjugation->Excreted_Metabolite

Caption: General overview of Phase I and Phase II metabolic pathways.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-(trifluoromethoxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 5-Fluoro-2-(trifluoromethoxy)aniline are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Disclaimer: The information provided herein is based on available safety data sheets for this compound and structurally related compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for specific guidance tailored to your location and regulations.

Immediate Safety and Handling

This compound is a hazardous chemical that requires careful handling. Based on available safety data, it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

Before working with this compound, ensure the following personal protective equipment is used:

PPE CategoryRecommended Specifications
Eye/Face Protection Wear safety glasses with side-shields (or goggles). Use of a face shield is recommended where splashing is possible.[1]
Skin Protection Handle with chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear a complete suit protecting against chemicals.[2] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Protection Use only under a chemical fume hood. If the fume hood is not available or insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[1]
Body Protection Wear appropriate protective clothing, such as a lab coat.

Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][3] Do not dispose of this chemical down the drain or in regular waste streams.[4]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect waste containing this compound in a designated and compatible container. Do not mix with other waste streams unless explicitly permitted by your EHS department. Halogenated organic waste should typically be segregated.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[5] The storage area should be secure and away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[6] This is the mandatory route for final disposal.[6] The most common method for the ultimate disposal of halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

In Case of a Spill:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[2]

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][2]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials should also be treated as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS & Professional Disposal cluster_spill Spill Response A Waste Generation (this compound) B Segregate into Designated Halogenated Waste Container A->B C Securely Cap and Clearly Label Container B->C D Store in Designated Hazardous Waste Accumulation Area C->D E Contact Institutional EHS for Waste Pickup Request D->E F Licensed Waste Hauler Collects Container E->F G Transportation to Approved Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal via High-Temperature Incineration G->H S1 Spill Occurs S2 Evacuate and Ventilate S1->S2 S3 Contain with Inert Material S2->S3 S4 Collect and Containerize as Hazardous Waste S3->S4

References

Personal protective equipment for handling 5-Fluoro-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Fluoro-2-(trifluoromethoxy)aniline

This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

Hazard Summary and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2]

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3][4][5]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved Respirator with appropriate cartridges (e.g., for organic vapors and acid gases)Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

2. Handling the Chemical:

  • Weighing: When weighing the liquid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Transferring: Use appropriate, clean, and dry glassware for transferring the liquid. Avoid splashing.

  • Dissolving: When preparing solutions, add the aniline to the solvent slowly while stirring to avoid splashing and ensure proper mixing.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • As a halogenated organic compound, all waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[6][7][8][9]

  • Do not mix with non-halogenated organic waste or other incompatible waste streams.[9]

2. Container Management:

  • Use a designated, leak-proof, and clearly labeled container for waste collection. The label should include "Hazardous Waste" and the chemical name.[7]

  • Keep the waste container closed except when adding waste.

3. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Contaminated materials such as gloves, pipette tips, and paper towels should also be disposed of as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
Ingestion If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth.[1]
Spill For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and contact your institution's EHS team.

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end End: Safe Handling outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer dissolve Dissolve in Solvent weigh_transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate remove_ppe Properly Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_waste Collect in Halogenated Waste Container wash_hands->collect_waste contact_ehs Contact EHS for Disposal collect_waste->contact_ehs

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.